Dids
Description
Properties
IUPAC Name |
5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNMFDFYJUPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164976, DTXSID701027549 | |
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-05-3, 152216-76-7 | |
| Record name | DIDS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53005-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIDS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053005053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DIDS as a VDAC Inhibitor: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein in the outer mitochondrial membrane, acting as a primary gatekeeper for the flux of ions and metabolites between the mitochondria and the cytosol. Its central role in cellular metabolism and apoptosis has made it a compelling target for therapeutic intervention. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a well-established stilbene derivative widely utilized as a chemical probe to study and inhibit VDAC function. This document provides an in-depth technical overview of this compound as a VDAC inhibitor, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action of this compound on VDAC
This compound exerts its inhibitory effects on VDAC through a multifaceted mechanism primarily centered on direct interaction and the modulation of the channel's quaternary structure.
-
Direct Channel Interaction: this compound directly interacts with VDAC1. While it is widely classified as a channel blocker, studies have shown that this compound alters the channel's characteristics without causing a complete blockage.[1] Electrophysiological recordings demonstrate that this compound modifies the channel-forming properties of VDAC1, leading to smaller, irregular channel conductances and abolishing its voltage-dependence.[1] The binding is thought to be reversible, involving the stilbene-disulfonate group of this compound.[1] However, the isothiocyanate groups of this compound are reactive and can form covalent bonds with lysine residues, suggesting a potential for both reversible and irreversible inhibition.
-
Inhibition of Oligomerization: A key anti-apoptotic mechanism of this compound is its ability to inhibit the oligomerization of VDAC1.[2][3][4] Under apoptotic stimuli, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers, forming a large pore sufficient for the passage of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space to the cytosol.[1][2][3] this compound and its analogs prevent this oligomerization process, thereby blocking the release of cytochrome c and the subsequent activation of the caspase cascade.[3] This inhibitory action on oligomerization is a crucial aspect of its protective effect against apoptosis.[3][4]
Quantitative Data on this compound Inhibition
A precise IC50 or binding affinity (Kd) for this compound on VDAC1 is not consistently reported in the literature, likely due to its complex mechanism of action that includes both reversible binding and potential covalent modification. However, numerous studies have established effective concentrations of this compound in various functional assays. These findings are summarized below.
| Assay Type | Cell/System Type | Effective this compound Concentration | Observed Effect |
| Apoptosis Inhibition | THP-1 Macrophages | 100 µM | Clearly inhibits caspase-3 and caspase-9 activation.[2] |
| HeLa Cells | 50 µM | Provides maximal inhibitory effect on staurosporine-induced caspase activation.[5] | |
| Cell Viability / Protection | Primary Retinal Cell Cultures | 25 µM | Rescues cell viability from H₂O₂-induced oxidative stress.[6] |
| THP-1 Macrophages | 50 µM | No inhibition of ALA-SDT-induced cell death.[2] | |
| THP-1 Macrophages | 100 - 200 µM | Prevents ALA-SDT-induced cell death.[7] | |
| Channel Activity | Reconstituted VDAC1 | 100 µM | Alters channel-forming properties; abolishes voltage-dependence without total blockage.[1] |
| ROS & NO Signaling | K562 Lymphoblastoid Cells | Not Specified | Augments IR-induced ROS production; potently reduces IR-induced NO production.[8][9] |
| HT22 Hippocampal Cells | 250 µM | Mitigates accumulation of ROS induced by glutamate. | |
| Mitophagy | Rat Brain Mitochondria | Not Specified | Inhibited the CCCP-induced formation of a ~130 kDa VDAC1 complex.[4] |
Key Signaling Pathways Modulated by this compound-VDAC Inhibition
The primary signaling pathway affected by this compound is mitochondria-mediated apoptosis. By inhibiting VDAC1 oligomerization, this compound prevents the permeabilization of the outer mitochondrial membrane, a critical step in intrinsic apoptosis.
Beyond apoptosis, this compound-mediated VDAC closure impacts cellular redox signaling by inhibiting the efflux of superoxide (O₂⁻) to the cytosol.[6] This can sensitize mitochondria to Ca²⁺-induced permeability transition. Furthermore, this compound has been shown to affect the AMPK/mTOR signaling axis, linking mitochondrial metabolism to cell growth and proliferation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound-VDAC interaction.
VDAC Reconstitution and Electrophysiology in Planar Lipid Bilayers
This technique directly measures the ion channel activity of VDAC and its modulation by inhibitors like this compound.
Objective: To measure the conductance of single VDAC channels and assess the inhibitory effect of this compound.
Methodology:
-
Chamber Setup: A two-compartment chamber is separated by a thin Teflon film with a small aperture (~70-100 µm diameter). Each compartment is filled with an electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.4) and connected to an amplifier via Ag/AgCl electrodes.
-
Bilayer Formation: A planar lipid bilayer (e.g., made of diphytanoyl-phosphatidylcholine) is formed across the aperture.
-
VDAC Reconstitution: Purified, detergent-solubilized VDAC1 is added to one compartment (the cis side). Spontaneous insertion of a single VDAC channel into the bilayer is monitored by applying a transmembrane voltage (e.g., 10-20 mV) and observing discrete, stepwise increases in ionic current.
-
Baseline Recording: Once a single channel is incorporated, its baseline conductance is recorded at various voltages (e.g., -50 mV to +50 mV) to establish its characteristic open-state conductance and voltage-gating properties.
-
Inhibitor Application: this compound is added to the cis compartment to achieve the desired final concentration (e.g., 100 µM).
-
Data Acquisition: The channel current is continuously recorded in the presence of this compound. Changes in conductance, open probability, and voltage dependence are analyzed to quantify the inhibitory effect.
VDAC Reconstitution into Liposomes for Transport Assays
This method creates proteoliposomes to study the transport of molecules like Ca²⁺ or cytochrome c across a VDAC-containing membrane.
Objective: To measure the this compound-sensitive transport of a specific substrate through VDAC channels.
Methodology:
-
Protein Purification: Express and purify VDAC1, typically from inclusion bodies, and refold in a detergent like LDAO (lauryldimethylamine N-oxide).
-
Liposome Preparation: Prepare large unilamellar vesicles (liposomes) from a defined lipid composition (e.g., a mix of PC, PE, PS, and cardiolipin) via extrusion. The substrate to be tested (e.g., fluorescently labeled dextran or a calcium-sensitive dye) is encapsulated within the liposomes during their formation.
-
Reconstitution: Mix the purified VDAC1 with the prepared liposomes in the presence of a mild detergent (e.g., Triton X-100).
-
Detergent Removal: Remove the detergent slowly to allow the incorporation of VDAC1 into the liposome bilayer. This is often done using adsorbent Bio-Beads, leading to the formation of proteoliposomes.
-
Transport Assay:
-
Equilibrate the proteoliposomes in a buffer.
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Divide the sample, treating one aliquot with this compound and the other with a vehicle control.
-
Initiate the transport assay. For a release assay, monitor the appearance of the encapsulated substrate in the external buffer over time using fluorescence spectroscopy.
-
Compare the rate of substrate release between this compound-treated and control samples to determine the extent of inhibition.
-
VDAC Oligomerization Assay via Chemical Cross-linking
This biochemical assay is used to visualize the oligomeric state of VDAC1 in isolated mitochondria or cells and to test the effect of inhibitors.
Objective: To determine if this compound prevents the formation of VDAC1 dimers and higher-order oligomers.
Methodology:
-
Sample Preparation: Isolate mitochondria from cultured cells or tissue. The cells may have been pre-treated with an apoptotic stimulus in the presence or absence of this compound.
-
Cross-linking Reaction: Resuspend the isolated mitochondria in a suitable buffer. Add a chemical cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate)) and incubate for a specific time (e.g., 30 minutes) to covalently link proteins that are in close proximity.
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Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, which contains primary amines that react with the excess cross-linker.
-
SDS-PAGE and Western Blotting: Solubilize the cross-linked mitochondrial proteins and separate them by size using SDS-PAGE.
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Detection: Transfer the proteins to a membrane and probe with a specific anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and larger oligomers will appear as distinct bands at corresponding molecular weights, allowing for a semi-quantitative assessment of oligomerization and its inhibition by this compound.
Conclusion
This compound remains an invaluable pharmacological tool for investigating the multifaceted roles of VDAC1. Its ability to modulate channel conductance and, critically, to inhibit the apoptosis-linked oligomerization of VDAC1 underscores the channel's significance as a hub for controlling cell life and death. While the lack of a single, defined IC50 value reflects its complex mechanism, the effective concentrations established across a range of assays provide a solid foundation for its use in experimental design. The protocols and pathways detailed in this guide offer researchers a comprehensive resource for exploring VDAC1 function and for the continued development of more specific VDAC-targeting therapeutics.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient PHB2 (prohibitin 2) exposure during mitophagy depends on VDAC1 (voltage dependent anion channel 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VDAC1 regulates neuronal cell loss after retinal trauma injury by a mitochondria-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sodium salt | ABCA1/VDAC1 Inhibitor | TargetMol [targetmol.com]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent Properties of DIDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology, primarily known for its potent and largely irreversible inhibition of anion exchange proteins. This technical guide delves into a less commonly highlighted, yet significant, characteristic of this compound: its intrinsic fluorescence. Understanding the fluorescent properties of this compound can unlock its potential as a multifunctional agent, enabling researchers to simultaneously probe and visualize its interactions with cellular targets. This document provides a comprehensive overview of the core fluorescent properties of this compound, detailed experimental protocols for its use as a fluorescent probe, and a summary of the key signaling pathways it modulates.
Core Fluorescent Properties of this compound
This compound possesses intrinsic fluorescence, a property that allows for its detection and localization within biological systems. The spectral characteristics of this compound are sensitive to its local environment, a phenomenon known as solvatochromism. This sensitivity can provide valuable insights into the binding and interactions of this compound with its molecular targets.
Spectral Properties
The excitation and emission maxima of this compound have been reported to vary depending on the solvent and its binding state. In an aqueous solution, this compound exhibits an excitation maximum at approximately 342 nm and an emission maximum at around 418 nm. However, when measured intracellularly, these values can shift. For instance, studies have utilized an excitation wavelength of 390 nm and collected emission in the range of 470-520 nm to detect intracellular this compound.[1] This notable red-shift in a more hydrophobic cellular environment is indicative of the solvatochromic nature of this compound.
Quantitative Fluorescence Data
| Property | Value (in water) | Value (Intracellular, approximate) | Notes |
| Excitation Maximum | ~342 nm | ~390 nm | The shift to a longer wavelength (red-shift) in the cellular environment suggests a change in the polarity of the microenvironment upon binding to cellular components. |
| Emission Maximum | ~418 nm | 470 - 520 nm | The broad emission range observed intracellularly may be due to this compound binding to multiple targets or existing in various microenvironments.[1] |
| Quantum Yield (Φf) | Not Reported | Not Reported | This value is highly dependent on the environment and would need to be determined experimentally for this compound in different solvents and bound to its targets. |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported | Expected to be in the nanosecond range, similar to other stilbene derivatives.[2][3][5] |
Signaling Pathway Inhibition by this compound
This compound is a versatile inhibitor that affects multiple signaling pathways, primarily through its interaction with anion transporters and channels.
Inhibition of Anion Exchanger (AE) Family Proteins
The most well-characterized targets of this compound are the anion exchanger proteins, particularly Band 3 (AE1) in erythrocytes. This compound binds covalently to a specific lysine residue on the extracellular domain of Band 3, thereby blocking the exchange of chloride and bicarbonate ions across the cell membrane. This inhibition disrupts cellular pH regulation and can have downstream effects on cell volume and metabolism.
This compound covalently inhibits the Band 3 anion exchanger, disrupting ion homeostasis.
Modulation of Voltage-Dependent Anion Channels (VDAC)
This compound is also known to inhibit the Voltage-Dependent Anion Channel (VDAC) located in the outer mitochondrial membrane. VDAC plays a crucial role in the transport of ions and metabolites between the mitochondria and the cytosol. By blocking VDAC, this compound can modulate mitochondrial function, leading to an increase in reactive oxygen species (ROS) and nitric oxide (NO) signaling, which can ultimately trigger apoptosis.[3][6]
This compound inhibits VDAC, leading to altered mitochondrial signaling and apoptosis.
Inhibition of Toll-Like Receptor 2 (TLR2) Signaling
Recent studies have revealed that this compound can also act as an inhibitor of the Toll-Like Receptor 2 (TLR2) signaling pathway.[5] TLR2 is a pattern recognition receptor involved in the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to suppress this pathway, suggesting a potential anti-inflammatory role.
This compound inhibits the TLR2 signaling pathway, reducing inflammatory responses.
Experimental Protocols
The intrinsic fluorescence of this compound allows for its use as a probe in various cell biology applications. The following are generalized protocols for spectrofluorometry and fluorescence microscopy that can be adapted for specific experimental needs.
General Experimental Workflow for this compound Fluorescence Studies
A generalized workflow for studying the fluorescent properties of this compound in cells.
Spectrofluorometric Analysis of this compound in Cell Suspensions
This protocol is designed to measure the fluorescence spectrum of this compound when bound to cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell suspension (e.g., erythrocytes at a known density)
-
Appropriate buffer (e.g., PBS or HBSS)
-
Spectrofluorometer with a temperature-controlled cuvette holder
Methodology:
-
Cell Preparation: Wash the cells twice with the buffer by centrifugation and resuspend them to the desired concentration.
-
This compound Labeling: Add the this compound stock solution to the cell suspension to achieve the final desired concentration (e.g., 1-100 µM). Incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C), protected from light.
-
Washing: Centrifuge the cell suspension to pellet the cells and remove the supernatant containing unbound this compound. Resuspend the cells in fresh buffer. Repeat this washing step twice.
-
Spectrofluorometry:
-
Transfer the washed cell suspension to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., scan from 330 nm to 400 nm to find the peak, or use a fixed wavelength like 342 nm or 390 nm).
-
Scan the emission spectrum over a relevant range (e.g., 400 nm to 600 nm).
-
Record the fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to obtain the emission spectrum. The peak of this spectrum represents the emission maximum.
Fluorescence Microscopy of this compound-Labeled Adherent Cells
This protocol allows for the visualization of this compound localization within adherent cells.
Materials:
-
Adherent cells grown on glass coverslips or in imaging dishes
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Methodology:
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
This compound Labeling:
-
Prepare a working solution of this compound in serum-free medium or buffer (e.g., 1-50 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the this compound solution and wash the cells three times with warm PBS or culture medium.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: If using coverslips, mount them onto a glass slide using an appropriate mounting medium.
-
Imaging:
-
Place the sample on the stage of the fluorescence microscope.
-
Use an excitation source and filter appropriate for this compound (e.g., around 340-390 nm) and an emission filter that captures the expected emission (e.g., 420-520 nm).
-
Acquire images of the this compound fluorescence. Co-staining with other fluorescent markers can be performed to determine colocalization.
-
Conclusion
This compound is more than just a potent anion transport inhibitor; its intrinsic fluorescent properties make it a valuable tool for cell biologists. The solvatochromic nature of its fluorescence provides a potential avenue for probing the microenvironment of its binding sites. While further characterization of its quantitative fluorescent properties is warranted, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to begin exploring the dual utility of this compound as both an inhibitor and a fluorescent probe in their experimental systems. By leveraging its fluorescence, a deeper understanding of the cellular interactions and downstream effects of this important chemical tool can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Function Relationship of DIDS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. Its unique chemical structure, featuring a central stilbene core with two isothiocyanate and two sulfonate groups, underpins its characteristic inhibitory effects on a variety of anion exchangers and channels. This technical guide provides a comprehensive overview of the relationship between the chemical structure of this compound and its biological function, with a focus on its mechanism of action, quantitative inhibitory data, and its impact on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.
Chemical Structure and Mechanism of Action
This compound, with the chemical formula C₁₆H₁₀N₂O₆S₄, is a derivative of stilbene-2,2'-disulfonic acid. The key functional groups responsible for its inhibitory activity are the two isothiocyanate (-N=C=S) groups located at the 4 and 4' positions of the stilbene backbone. These groups are highly reactive and capable of forming covalent bonds with nucleophilic residues, primarily the ε-amino groups of lysine residues, on target proteins.
The inhibitory mechanism of this compound is a two-step process:
-
Reversible Binding: Initially, this compound binds reversibly to the anion transporter. This interaction is primarily electrostatic, driven by the negatively charged sulfonate groups interacting with positively charged amino acid residues at the external face of the transporter.
-
Irreversible Covalent Modification: Following the initial binding, one of the isothiocyanate groups forms a covalent thiourea linkage with a lysine residue within or near the anion binding site of the transporter. The second isothiocyanate group can then react with another nearby nucleophile, effectively cross-linking different parts of the protein or two subunits of a dimeric transporter. This irreversible binding locks the transporter in an inactive conformation, thereby blocking anion exchange.
It is important to note that this compound is unstable in aqueous solutions and can hydrolyze and multimerize into polythioureas. These oligomers have been shown to be even more potent inhibitors of certain chloride channels than this compound itself.
Quantitative Inhibitory Data
This compound exhibits a broad spectrum of inhibitory activity against various anion transporters and channels. The following table summarizes key quantitative data on its inhibitory potency.
| Target Transporter/Channel | Cell Type/System | IC₅₀ / Kᵢ | Notes |
| Anion Exchanger 1 (AE1, Band 3) | Human Erythrocytes | Kᵢ ≈ 3.1 x 10⁻⁸ M (reversible) | A well-characterized target for this compound. |
| ClC-Ka Chloride Channel | Mammalian | IC₅₀ ≈ 100 µM | |
| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ ≈ 300 µM | |
| This compound Pentamer on ClC-ec1 | IC₅₀ ≈ 1.5 µM | Demonstrates increased potency of this compound oligomers. | |
| This compound Pentamer on ClC-Ka | IC₅₀ ≈ 500 nM | The most potent ClC blocker reported. | |
| Sarcoplasmic Reticulum Anion Efflux | Half-maximal inhibition ≈ 3 µM | For phosphate efflux. | |
| Intracellular Chloride Channels | Rat Heart Mitochondria/Lysosomes | EC₅₀ ≈ 7 µM | Inhibition of channel open probability. |
| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Kd ≈ 0.15 mM | Demonstrates off-target effects. |
Structure-Activity Relationship of Stilbene Disulfonates
The inhibitory potency of stilbene derivatives is intricately linked to their chemical structure. Key structural features influencing activity include:
-
Isothiocyanate Groups: Essential for the irreversible covalent modification of the target protein. Replacement with less reactive groups significantly reduces inhibitory potency.
-
Sulfonate Groups: The negatively charged sulfonate groups are crucial for the initial electrostatic interaction and reversible binding to the positively charged outer vestibule of the anion transporter. Their position on the stilbene ring also influences affinity.
-
Stilbene Backbone: The rigid stilbene core provides the appropriate spatial orientation for the isothiocyanate and sulfonate groups to interact with their respective binding sites on the transporter. The trans isomer is generally more active.
-
Hydrophobicity: Modifications that alter the hydrophobicity of the molecule can affect its ability to partition into the cell membrane and access the binding site.
Impact on Cellular Signaling Pathways
Beyond its direct inhibition of anion transport, this compound can significantly impact various cellular signaling pathways, primarily through its modulation of intracellular ion concentrations and pH.
Apoptosis
This compound has been shown to have dual effects on apoptosis, depending on the cell type and context. It can be protective against apoptosis in some models, while inducing it in others.
-
Pro-Apoptotic Effects: In some neuronal cells, this compound can induce apoptosis by increasing the expression of caspase-3 and promoting the release of cytochrome C from mitochondria.
-
Anti-Apoptotic Effects: In cardiomyocytes, this compound has been shown to protect against staurosporine-induced apoptosis by activating the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and the inhibition of Bax translocation to the mitochondria.
Unveiling the Off-Target Effects of DIDS on Caspases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a widely utilized chemical tool, primarily known for its irreversible inhibition of anion exchange proteins. However, emerging evidence reveals that its mechanism of action is more complex, involving significant off-target effects. This technical guide delves into one such critical off-target interaction: the direct inhibition of caspases, the central executioners of apoptosis. Understanding this interaction is paramount for the accurate interpretation of experimental data and for the strategic development of therapeutic agents. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for investigation, and visual representations of the associated molecular pathways and workflows.
Introduction: this compound Beyond Anion Exchange Inhibition
This compound has long been an indispensable tool in physiology and cell biology for its potent and covalent inhibition of anion transporters, such as the Band 3 protein (anion exchanger 1). Its utility in studying ion flux has led to its broad application in diverse research areas. However, its reactivity, stemming from the two isothiocyanate groups, is not entirely specific. These groups can form covalent bonds with nucleophilic groups like amino and thiol residues on proteins other than its intended targets.[1]
Recent studies have illuminated a significant consequence of this reactivity: the direct inhibition of caspases. Caspases are a family of cysteine-aspartic proteases that play a pivotal role in the orchestrated dismantling of cells during apoptosis.[1] The off-target inhibition of these crucial enzymes by this compound complicates the interpretation of studies where this compound is used to probe the role of anion channels in apoptosis, as the observed anti-apoptotic effects may stem from direct caspase inhibition rather than the blockade of ion transport.[1] This guide provides an in-depth exploration of this phenomenon to aid researchers in navigating this experimental caveat.
Quantitative Analysis of this compound-Mediated Caspase Inhibition
While precise IC50 values for this compound against specific caspases are not extensively documented in peer-reviewed literature, studies have consistently demonstrated potent inhibition at micromolar concentrations. The primary mechanism appears to be the alkylation of thiol groups, which are essential for the catalytic activity of these cysteine proteases.[1]
The most definitive quantitative data comes from studies on HeLa cell lysates, where the direct effect of this compound on pre-activated caspases was measured.
| Caspase Target | This compound Concentration | Cell System | Observed Effect | Source |
| Caspase-3 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-3.[1] | [1] |
| 50 µM | Intact HeLa Cells | ~85% inhibition of staurosporine-induced caspase-3 activity.[1] | [1] | |
| Caspase-8 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-8.[1] | [1] |
| 50 µM | Intact HeLa Cells | Maximal inhibitory effect on staurosporine-induced caspase-8 activation.[1] | [1] | |
| Caspase-9 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-9.[1] | [1] |
| 50 µM | Intact HeLa Cells | Maximal inhibitory effect on staurosporine-induced caspase-9 activation.[1] | [1] |
Note: In intact cells, a small fraction of caspase-3 activity (~15%) appeared resistant to this compound, even at concentrations up to 500 µM. Higher concentrations (500 µM) of this compound were also noted to induce a DEVDase activity that was not attributable to caspase-3.[1]
Signaling Pathways and Logical Relationships
To visualize the interplay between this compound and the apoptotic machinery, the following diagrams illustrate the canonical apoptosis pathways and the logical distinction between this compound's on-target and off-target effects.
Experimental Protocols
To enable researchers to independently verify and explore the off-target effects of this compound, this section provides detailed methodologies for assessing caspase inhibition.
Protocol for In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes how to measure the direct inhibitory effect of this compound on activated caspases in a cell-free system.
A. Materials and Reagents:
-
Cell Culture: HeLa cells (or other cell line of interest).
-
Apoptosis Inducer: Staurosporine (STS), 1 mM stock in DMSO.
-
Lysis Buffer: 50 mM HEPES, 1% Triton X-100, 5 mM DTT, pH 7.4. Keep on ice.
-
This compound Stock: 10 mM stock in DMSO.
-
Caspase Substrates:
-
Caspase-3: Ac-DEVD-AMC (4-amido-7-methylcoumarin)
-
Caspase-8: Ac-IETD-AMC
-
Caspase-9: Ac-LEHD-AMC
-
-
Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4.
-
Instrumentation: Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Plate: Black, flat-bottom 96-well microplate.
B. Procedure:
-
Induction of Apoptosis:
-
Culture HeLa cells to ~80% confluency.
-
Induce apoptosis by treating cells with 1 µM staurosporine for 4 hours at 37°C to generate lysates containing activated caspases.
-
-
Preparation of Cell Lysate:
-
Place the culture plate on ice and wash cells once with cold PBS.
-
Add 500 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the activated caspases. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibition Reaction:
-
In a new set of microcentrifuge tubes, dilute the cell lysate to a consistent protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
-
Add this compound from the stock solution to the lysate to achieve the desired final concentration (e.g., 50 µM). For the control group, add an equivalent volume of DMSO.
-
Incubate the lysate-DIDS mixture at 32-37°C for 45 minutes.
-
-
Fluorometric Assay:
-
In the black 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the this compound-treated or control cell lysate to the wells.
-
To initiate the reaction, add 5 µL of the specific caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to each well.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity kinetically over 1-2 hours at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of AMC release (change in fluorescence units per minute).
-
Normalize the activity of this compound-treated samples to the DMSO control to determine the percentage of inhibition.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for investigating the cellular effects of this compound on caspase activity.
Conclusion and Recommendations
The evidence strongly indicates that this compound is a direct and potent inhibitor of caspases-3, -8, and -9.[1] This off-target activity is independent of its well-established role as an anion exchanger blocker and occurs at concentrations commonly used in cellular assays (50 µM).[1] For researchers in drug development and fundamental biology, this dual activity necessitates careful experimental design and data interpretation.
Recommendations for Researchers:
-
Acknowledge the Dual Role: When using this compound to investigate the role of anion channels in apoptosis, the potential for direct caspase inhibition must be considered a significant confounding factor.
-
Use Alternative Inhibitors: Whenever possible, corroborate findings obtained with this compound by using structurally and mechanistically different anion channel blockers that are not known to interact with caspases.
-
Control for Off-Target Effects: In studies where this compound is used, it is advisable to include experiments that can distinguish between effects on ion transport and direct caspase inhibition. For example, assessing the effect of this compound in a cell-free caspase activity assay can directly quantify its inhibitory potential on the proteases.
-
Re-evaluate Previous Findings: For historical studies that have concluded a role for anion channels in apoptosis based solely on this compound, a re-evaluation of the data in light of these off-target effects may be warranted.
By understanding and accounting for the off-target effects of this compound on caspases, the scientific community can ensure greater accuracy and rigor in the study of apoptosis and the development of targeted therapeutics.
References
DIDS Inhibition of RAD51-Mediated Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity, primarily by repairing DNA double-strand breaks (DSBs). The central enzyme in this process, RAD51 recombinase, is frequently overexpressed in various cancers, contributing to tumor progression and resistance to DNA-damaging therapies. This makes RAD51 a compelling target for anticancer drug development. One of the first identified small molecule inhibitors of RAD51 is 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS). This technical guide provides an in-depth overview of the mechanism by which this compound inhibits RAD51, summarizes key quantitative data, details essential experimental protocols for studying this inhibition, and places the mechanism within the broader context of the HR signaling pathway.
Introduction: RAD51 and Homologous Recombination
1.1 The Critical Role of Homologous Recombination in DNA Repair
Genomic DNA is constantly subjected to damage from both endogenous and exogenous sources. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which, if not repaired or repaired incorrectly, can lead to chromosomal aberrations, genomic instability, and cell death.[1] Eukaryotic cells have evolved two major pathways to repair DSBs: non-homologous end joining (NHEJ) and homologous recombination (HR). HR is a high-fidelity pathway that uses a homologous DNA sequence as a template for repair, ensuring accurate restoration of the genetic information. This process is crucial for error-free DSB repair, especially during the S and G2 phases of the cell cycle.
1.2 RAD51: The Core Recombinase
RAD51 is the central protein in the HR pathway.[2][3] Following the detection of a DSB and the resection of DNA ends to create 3' single-stranded DNA (ssDNA) tails, RAD51 polymerizes onto these ssDNA overhangs.[1] This assembly forms a right-handed helical nucleoprotein filament, often called the presynaptic filament. This filament is the active species in HR, responsible for searching for a homologous DNA sequence and catalyzing the invasion of a homologous duplex DNA molecule to form a displacement loop (D-loop).[4][5] This strand exchange activity is the committing step of HR, allowing for subsequent DNA synthesis and resolution of the break.
1.3 RAD51 as a Therapeutic Target in Oncology
While essential for normal cell function, the HR pathway and RAD51 are often dysregulated in cancer. Overexpression of RAD51 is observed in many tumor types and is correlated with increased resistance to radiotherapy and chemotherapeutic agents that induce DSBs.[2][6] This elevated RAD51 activity enhances the DNA repair capacity of cancer cells, allowing them to survive treatments that would otherwise be lethal.[3] Consequently, inhibiting RAD51 has emerged as a promising therapeutic strategy to sensitize cancer cells to existing treatments and exploit deficiencies in other DNA repair pathways.[6]
This compound: An Inhibitor of RAD51
2.1 Overview of this compound
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (this compound) is a chemical compound initially known as an inhibitor of anion transporters.[6] Through screening of chemical libraries, it was identified as a potent inhibitor of RAD51-mediated activities.[1][6]
2.2 Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the RAD51 protein.[1] Surface plasmon resonance (SPR) analysis has confirmed that this compound binds directly to RAD51.[1][7] This binding interferes with the fundamental ability of RAD51 to associate with both single-stranded and double-stranded DNA.[1][2] By preventing RAD51 from binding to DNA, this compound effectively blocks the formation of the presynaptic filament, which is the essential first step for all subsequent recombinase activities.[1] This leads to the inhibition of homologous pairing and DNA strand exchange, thereby shutting down the HR pathway at its core.[1]
Figure 1: Mechanism of this compound inhibition of RAD51 activity.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory potency of this compound against various RAD51 activities has been quantified through several biochemical assays. These values are crucial for comparing its efficacy and for designing experiments.
| Assay Type | Parameter | Reported Value | Reference |
| D-loop Formation | IC50 | 0.9 µM | [2][6][7][8][9] |
| DNA Strand Exchange | IC50 | 1 - 10 µM | [6] |
| RAD51-DIDS Binding | KD | 2 µM | [1] |
| Nucleofilament Formation | Effective Concentration | Total inhibition from 10 µM |
Key Experimental Protocols for Studying this compound Inhibition
Investigating the effects of this compound on RAD51 requires a combination of in vitro biochemical assays and cell-based assays. Detailed methodologies for the most critical experiments are provided below.
4.1 In Vitro Assays
This assay directly measures the ability of the RAD51 presynaptic filament to invade a homologous supercoiled dsDNA plasmid, a key step in HR.
-
Principle: A radiolabeled ssDNA oligonucleotide is incubated with RAD51 to form the presynaptic filament. This complex is then mixed with a homologous supercoiled dsDNA plasmid. The formation of D-loops, where the ssDNA has invaded the plasmid, results in a product with slower electrophoretic mobility than the free ssDNA.[4][5]
-
Protocol Outline:
-
Presynaptic Filament Assembly: Incubate purified human RAD51 (e.g., 1 µM) with a 32P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides) in reaction buffer at 37°C for 5-10 minutes.[10] This is done in the presence or absence of a test concentration of this compound.
-
D-loop Reaction: Initiate the reaction by adding homologous supercoiled dsDNA (e.g., pBluescript SK plasmid) to the mixture.[10]
-
Incubation: Incubate at 37°C for 15-40 minutes to allow for D-loop formation.[2][11]
-
Deproteinization: Stop the reaction by adding SDS and Proteinase K, and incubate for a further 15-20 minutes.[2][11]
-
Analysis: Analyze the products by agarose gel electrophoresis.
-
Visualization: Dry the gel and visualize the radiolabeled species using a PhosphorImager. Quantify the percentage of ssDNA converted into D-loop product.
-
Figure 2: Workflow for the D-Loop Formation Assay.
This assay recapitulates a more complete HR reaction, where a full-length ssDNA molecule exchanges strands with a homologous linear dsDNA molecule.
-
Principle: RAD51 is incubated with circular ssDNA (e.g., from φX174 phage) and the single-strand binding protein RPA. The reaction is initiated by adding homologous linear dsDNA. Successful strand exchange results in the formation of joint molecules (intermediates) and nicked circular dsDNA (final product).[12]
-
Protocol Outline:
-
Filament Formation: Pre-incubate RAD51 (e.g., 7.5 µM) with circular ssDNA (e.g., 30 µM) at 37°C for 5 minutes in a reaction buffer containing an ATP regeneration system.[13] this compound is added at this stage if being tested.
-
RPA Addition: Add human RPA protein (e.g., 2 µM) and incubate for another 5 minutes.[13][14] RPA removes secondary structures from the ssDNA and stimulates the reaction.[14]
-
Initiation: Start the reaction by adding linearized homologous dsDNA (e.g., 30 µM).[13]
-
Time Course: Take aliquots at various time points (e.g., 0 to 180 minutes) and stop the reaction with SDS/Proteinase K.[12]
-
Analysis: Separate the DNA species on a 0.9% agarose gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the amount of substrate converted to joint molecules and nicked circular products.[13]
-
Figure 3: Workflow for the Strand Exchange Assay.
SPR is used to quantitatively measure the direct binding between this compound and RAD51 in real-time.
-
Principle: One molecule (RAD51) is immobilized on a sensor chip. A solution containing the other molecule (this compound) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response. This allows for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Protocol Outline:
-
Chip Preparation: Covalently immobilize purified RAD51 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[1]
-
Binding Measurement: Inject various concentrations of this compound in a running buffer over the RAD51-coated surface and a reference surface.
-
Data Acquisition: Record the binding response curves (sensorgrams) over time.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. The KD value for the RAD51-DIDS interaction was determined to be 2 µM.[1]
-
4.2 Cellular Assays
This assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus, a key biomarker of active HR.
-
Principle: Cells are treated with a DNA-damaging agent to induce DSBs. In response, RAD51 relocates into discrete nuclear foci that can be visualized by immunofluorescence microscopy.[3][15] Inhibitors of HR, like this compound, are expected to prevent or reduce the formation of these foci.[2]
-
Protocol Outline:
-
Cell Culture: Seed cells (e.g., U-2 OS, HeLa) on coverslips and allow them to adhere.
-
Treatment: Pre-treat cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Damage Induction: Expose cells to a DNA-damaging agent (e.g., ionizing radiation, camptothecin, cisplatin).[16][17][18]
-
Incubation: Incubate the cells for a period (e.g., 2-24 hours) to allow for foci formation.[16][19]
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde or ice-cold methanol) and permeabilize them (e.g., with Triton X-100) to allow antibody access.[16][18]
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against RAD51. Follow with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.[16]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A positive cell is often defined as containing >5 or >10 foci.[17][18]
-
Figure 4: Workflow for the RAD51 Foci Formation Assay.
Signaling Pathway Context
This compound intervenes at the very core of the homologous recombination pathway. Understanding this context is vital for interpreting experimental results and appreciating its downstream consequences. The HR pathway is a complex, multi-step process initiated by a DSB.
Figure 5: Homologous Recombination pathway with the point of inhibition by this compound.
Conclusion and Future Directions
This compound has been instrumental as a tool compound for studying the function of RAD51 and the consequences of inhibiting homologous recombination. It effectively abrogates HR by directly binding to RAD51 and preventing its association with DNA, thereby halting presynaptic filament formation.[1] The detailed protocols and quantitative data presented here provide a robust framework for researchers utilizing this compound in their investigations.
However, this compound is known to have off-target effects, notably as an anion channel blocker.[6] This lack of specificity limits its direct therapeutic potential. Future research is focused on using the structure and mechanism of this compound as a starting point to design and synthesize novel, more potent, and highly specific RAD51 inhibitors.[2][9] Such next-generation inhibitors hold significant promise as agents that can sensitize resistant cancers to conventional therapies, creating new avenues for targeted cancer treatment.
References
- 1. This compound, a chemical compound that inhibits RAD51-mediated homologous pairing and strand exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. openworks.mdanderson.org [openworks.mdanderson.org]
Foundational Research on DIDS as a Cross-linking Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as a covalent cross-linking reagent for the study of protein-protein interactions. This compound, a well-known inhibitor of anion exchange, possesses two reactive isothiocyanate groups that can form stable thiourea bonds with primary amines, primarily the ε-amino group of lysine residues. This bifunctional nature allows this compound to act as a short-range cross-linker, providing valuable insights into the spatial proximity of proteins within complexes and cellular structures. This guide will cover the fundamental chemistry of this compound, detailed experimental protocols for its application, methods for the analysis of cross-linked products, and its utility in elucidating signaling pathways.
Introduction to this compound as a Cross-linking Reagent
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) is a stilbene derivative widely recognized for its potent inhibition of anion transporters, most notably the band 3 anion exchanger in erythrocytes. Beyond its inhibitory function, the presence of two isothiocyanate (-N=C=S) groups makes this compound a valuable tool for covalently cross-linking proteins. These groups react with nucleophiles, particularly the primary amino groups of lysine residues, to form stable thiourea linkages.
The cross-linking reaction is dependent on pH, with increased reactivity at alkaline pH. The distance between the two isothiocyanate groups in the this compound molecule is approximately 12 Å, making it suitable for capturing proximal protein interactions. The reaction is initially reversible, but becomes irreversible over time, effectively "trapping" interacting proteins. This property has been exploited to investigate the oligomeric state of membrane proteins and to identify near-neighbor interactions in various biological systems.
Chemical Properties and Reactivity
This compound's utility as a cross-linker stems from the reactivity of its two isothiocyanate groups. These electrophilic groups readily react with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group.
Key Chemical Features:
-
Bifunctional: Possesses two reactive isothiocyanate groups.
-
Amine-Reactive: Specifically targets primary amino groups.
-
Short Spacer Arm: The distance between the reactive groups is approximately 12 Å.
-
pH-Dependent Reactivity: The rate of reaction increases with pH.[1]
-
Irreversible Binding: Forms stable thiourea bonds upon reaction.
The reaction proceeds through a nucleophilic addition of the amine to the carbon atom of the isothiocyanate group.
Quantitative Data for this compound Cross-linking
The optimal conditions for this compound cross-linking can vary depending on the target protein, its concentration, and the experimental system. The following tables summarize reported quantitative data for this compound cross-linking experiments.
| Target Protein/System | This compound Concentration | Incubation Time | Temperature | pH | Reference |
| Band 3 in intact erythrocytes | 10⁻¹¹ M - 10⁻¹³ M | 1.5 hours | 37°C | 7.4 | [2] |
| Band 3 in erythrocyte membranes | 0.1 µM | Variable | 0°C and 25°C | Not specified | [3] |
| Caspase inhibition in HeLa cells | 50 µM - 500 µM | 30 minutes (pre-incubation) | 37°C | Not specified |
Experimental Protocols
Cross-linking of Erythrocyte Membrane Proteins (Band 3)
This protocol is adapted from studies on the well-characterized interaction of this compound with the band 3 anion exchanger in human erythrocytes.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0)
-
Wash buffer (e.g., 0.5 mM sodium phosphate, pH 8.0)
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 5 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.
-
-
Cross-linking Reaction:
-
Resuspend the washed erythrocytes in PBS to the desired hematocrit (e.g., 5%).
-
Add this compound to the desired final concentration (e.g., 10 µM - 100 µM).
-
Incubate at the desired temperature (e.g., room temperature or 37°C) for the desired time (e.g., 30 minutes to 2 hours). The incubation time and temperature should be optimized for the specific application.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of approximately 10-20 mM.
-
Incubate for 15 minutes at room temperature to stop the cross-linking reaction.
-
-
Preparation of Erythrocyte Ghosts:
-
Centrifuge the cross-linked erythrocytes at 3,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant.
-
Lyse the cells by adding 10 volumes of ice-cold lysis buffer.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.
-
Wash the ghosts repeatedly with wash buffer until they are white.
-
-
Analysis of Cross-linked Products:
-
Resuspend the ghost pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
In Situ Cross-linking of Proteins in Cultured Cells
This protocol provides a general framework for cross-linking proteins within intact cultured cells.
Materials:
-
Cultured cells grown in appropriate plates or flasks
-
PBS or other suitable buffer without primary amines
-
This compound stock solution
-
Quenching solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS to remove media components.
-
-
Cross-linking Reaction:
-
Add this compound diluted in PBS to the cells at the desired final concentration (e.g., 100 µM - 1 mM).
-
Incubate for a specific time (e.g., 15-60 minutes) at the desired temperature (e.g., 37°C).
-
-
Quenching the Reaction:
-
Aspirate the this compound solution and add the quenching solution.
-
Incubate for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Add cell lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Downstream Analysis:
-
The clarified lysate can be used for immunoprecipitation, SDS-PAGE, or other proteomic analyses.
-
Analysis of this compound-Cross-linked Products
SDS-PAGE and Western Blotting
The most straightforward method to visualize the results of a cross-linking experiment is through SDS-PAGE. Cross-linked protein complexes will migrate at a higher molecular weight than the individual monomeric proteins.
-
Sample Preparation: Solubilize the cross-linked samples in SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins on a polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie Blue or silver stain to visualize all proteins.
-
Western Blotting: Transfer the proteins to a membrane and probe with antibodies specific to the protein of interest to confirm the identity of the cross-linked species.
Mass Spectrometry
For the identification of cross-linked peptides and the precise mapping of interaction sites, mass spectrometry is the method of choice.
-
In-gel or In-solution Digestion: The cross-linked protein bands can be excised from an SDS-PAGE gel, or the entire cross-linked mixture can be digested in solution using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This software searches for pairs of peptides that are linked by the mass of the this compound cross-linker.
Application of this compound in Elucidating Signaling Pathways
While primarily known as an anion transport inhibitor, the cross-linking ability of this compound can be harnessed to investigate protein-protein interactions within signaling cascades. By stabilizing transient interactions, this compound can facilitate the identification of novel signaling partners.
A prime example of a signaling pathway that can be investigated using this compound is the apoptosis pathway . This compound has been shown to directly inhibit caspases, which are key proteases in the apoptotic cascade. This inhibition is thought to occur through the alkylation of amino or thiol groups on the caspases.
The following diagram illustrates a simplified workflow for using this compound to identify protein interactions in a signaling pathway, followed by a hypothetical representation of how this compound could be used to probe interactions within the extrinsic apoptosis pathway.
In this hypothetical scenario, this compound could be used to cross-link procaspase-8 to its upstream activators (FADD and the Fas receptor) or downstream substrates, stabilizing the death-inducing signaling complex (DISC) for subsequent isolation and analysis.
Conclusion
This compound is a versatile reagent that serves not only as a potent inhibitor of anion transport but also as a valuable tool for studying protein-protein interactions. Its ability to form stable covalent cross-links between proximal proteins allows researchers to capture transient interactions and gain insights into the architecture of protein complexes. The experimental protocols and analytical strategies outlined in this guide provide a foundation for utilizing this compound to explore the intricate networks of protein interactions that govern cellular function and signaling. Careful optimization of reaction conditions and the use of appropriate analytical techniques are crucial for obtaining meaningful and reproducible results.
References
The Discovery and Initial Characterization of DIDS: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery and initial characterization of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), a cornerstone tool in the study of anion transport. We will delve into the seminal experiments that identified its mechanism of action, its primary protein target, and the quantitative parameters of its interaction with the cell membrane. This guide offers detailed experimental protocols from foundational studies, presents key quantitative data in a structured format, and visualizes the experimental workflows and inhibitory mechanisms.
Introduction: The Advent of a Potent Anion Exchange Inhibitor
The study of anion permeability in red blood cells was revolutionized by the introduction of a series of disulfonic stilbene derivatives. These compounds proved to be highly specific and potent inhibitors of anion exchange, allowing researchers to dissect the molecular machinery responsible for this vital physiological process. One of the earliest and most influential of these inhibitors was 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS).[1] Subsequent research led to the development of this compound, an even more potent and versatile tool.
The initial characterization of this compound in the early 1970s by researchers such as Cabantchik, Rothstein, and Passow established its fundamental properties.[1][2][3][4][5][6] They demonstrated that this compound acts as a potent inhibitor of the chloride-bicarbonate exchanger, a process crucial for carbon dioxide transport in the blood.[7][8] Their work revealed that this compound interacts with a specific membrane protein, later identified as Band 3, and that this interaction involves both a reversible binding phase and an irreversible, covalent modification.[4][5][9] These pioneering studies laid the groundwork for decades of research into the structure and function of anion transporters.
Mechanism of Action and Target Identification
The initial investigations into this compound's mechanism of action focused on its interaction with the erythrocyte membrane. It was discovered that this compound inhibits anion exchange through a two-step process: an initial, rapid, and reversible binding to the transport protein, followed by a slower, irreversible covalent reaction with a specific lysine residue.[4][9] This covalent binding effectively and permanently blocks the anion transport channel.
The primary target of this compound in red blood cells was identified as a major membrane protein with a molecular weight of approximately 95,000 Daltons, which was designated "Band 3" based on its migration pattern in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5][9] The specific and high-affinity binding of this compound to Band 3, coupled with the corresponding inhibition of anion transport, provided strong evidence that this protein was the anion exchanger.
Quantitative Data on this compound Interaction with Erythrocytes
The initial studies on this compound yielded crucial quantitative data that characterized its potency and binding characteristics. This information was instrumental in establishing this compound as a reliable and quantifiable tool for studying anion transport.
| Parameter | Value | Cell Type/Condition | Reference |
| Inhibition of Sulfate Efflux | |||
| Reversible Inhibition (Ki) | ~2 µM | Ehrlich ascites tumor cells (at zero chloride) | [Jessen et al., 1986] |
| Binding to Band 3 Protein | |||
| Number of Binding Sites | 1.1 x 106 molecules/cell (for complete inhibition) | Human erythrocytes | [9] |
| Stoichiometry of Irreversible Binding | 1.1-1.2 molecules of H2this compound per monomer of Band 3 | Human erythrocytes | [9] |
| Dissociation Constant (KD) for Reversible Binding | 2.53 x 10-8 M | Human erythrocytes (at 0°C) | [Janas et al., 1989] |
| Association Rate Constant (k+1) | (3.72 ± 0.42) x 105 M-1s-1 | Human erythrocytes (at 0°C) | [Janas et al., 1989] |
| Dissociation Rate Constant (k-1) | (9.40 ± 0.68) x 10-3 s-1 | Human erythrocytes (at 0°C) | [Janas et al., 1989] |
| Chloride Exchange Inhibition | |||
| IC50 | Not explicitly stated in early papers, but potent inhibition observed at low µM concentrations. | Human erythrocytes | [1][2][8] |
| Activation Energy for this compound Binding | |||
| Slow H2this compound Binding | 23 kcal/mole | Human erythrocytes | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial characterization of this compound, based on the foundational work of Cabantchik, Rothstein, Passow, and their contemporaries.
Preparation of Erythrocyte Ghosts
The preparation of erythrocyte ghosts (membranes stripped of their cytoplasmic contents) is a fundamental step for studying membrane transport proteins in isolation.
Protocol based on Dodge et al. (1963) and Steck et al. (1970) as referenced in foundational this compound papers:
-
Blood Collection and Washing:
-
Collect fresh human blood in a solution containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2,000 rpm for 10 minutes to pellet the erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the red blood cells three times with an isotonic saline solution (0.15 M NaCl in 5 mM sodium phosphate buffer, pH 8.0), centrifuging and resuspending the pellet each time.
-
-
Hypotonic Lysis:
-
Rapidly mix 1 volume of the washed, packed erythrocytes with 20 volumes of a cold hypotonic buffer (5 mM sodium phosphate, pH 8.0).
-
Stir the suspension gently on ice for 10 minutes to allow for complete lysis.
-
-
Ghost Membrane Collection and Washing:
-
Centrifuge the lysed cell suspension at high speed (e.g., 20,000 x g) for 20 minutes to pellet the erythrocyte ghosts.
-
Carefully aspirate the supernatant, which contains hemoglobin and other cytoplasmic proteins.
-
Wash the ghost pellet multiple times with the hypotonic buffer until the supernatant is clear and the pellet is white or light pink, indicating the removal of the majority of hemoglobin.
-
-
Resealing (Optional, for transport studies in ghosts):
-
To study transport in resealed ghosts, the final wash can be performed with an isotonic buffer containing the desired internal solutes.
-
Incubate the ghosts at 37°C for a defined period (e.g., 60 minutes) to allow the membranes to reseal.
-
Measurement of Anion Flux (Sulfate Efflux)
Sulfate (35SO42-) is a convenient anion for flux measurements due to its slower transport rate compared to chloride, making it easier to measure manually.
Protocol based on the work of Passow and colleagues: [10]
-
Loading Erythrocytes with 35SO42-:
-
Wash fresh erythrocytes as described in section 4.1.1.
-
Incubate the packed red blood cells in a loading buffer containing a known concentration of Na235SO4 in an isotonic saline solution buffered to the desired pH.
-
Incubate for a sufficient time at 37°C to allow for isotopic equilibration (several hours).
-
-
Initiating Efflux:
-
After loading, wash the cells rapidly with a cold, non-radioactive buffer of the same composition to remove extracellular 35SO42-.
-
To start the efflux experiment, rapidly resuspend a small volume of the packed, loaded erythrocytes into a large volume of the non-radioactive efflux medium at the desired temperature.
-
-
Sampling and Separation:
-
At specific time intervals, take aliquots of the cell suspension.
-
Immediately separate the cells from the supernatant by centrifugation through a layer of a dense, water-immiscible oil (e.g., dibutyl phthalate) or by rapid filtration. This step is crucial to stop the efflux at the precise time point.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity in the supernatant (representing the effluxed 35SO42-) and/or in the cell pellet (representing the remaining intracellular 35SO42-) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of sulfate efflux by plotting the amount of 35SO42- that has exited the cells over time.
-
To test the effect of this compound, the inhibitor is added to the efflux medium at the desired concentration.
-
Radiolabeling of Band 3 with Tritiated this compound ([3H]this compound)
The use of radiolabeled this compound was pivotal in identifying its binding site and quantifying the number of anion transporters.
Protocol synthesized from the work of Cabantchik, Rothstein, and Lepke et al.: [5][9]
-
Cell Preparation:
-
Prepare washed erythrocytes or erythrocyte ghosts as described in section 4.1.
-
-
Labeling Reaction:
-
Incubate the cells or ghosts with a specific concentration of [3H]this compound in a buffered saline solution at a defined temperature and pH (e.g., pH 7.4 at 37°C for irreversible binding). The concentration of [3H]this compound will depend on the experimental goal (e.g., saturating or sub-saturating concentrations).
-
The incubation time is varied to study the kinetics of reversible and irreversible binding. For irreversible binding, longer incubation times are used.
-
-
Quenching the Reaction and Washing:
-
To stop the reaction, add an excess of a quenching agent that reacts with the unbound [3H]this compound, such as albumin or a surplus of a non-radioactive amino compound.
-
Wash the cells or ghosts extensively with cold buffer to remove all unbound and non-covalently bound [3H]this compound.
-
-
Quantification of Bound Radioactivity:
-
Measure the amount of radioactivity associated with the cell or ghost pellet using liquid scintillation counting.
-
The number of this compound molecules bound per cell can be calculated from the specific activity of the [3H]this compound and the cell count.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to separate the membrane proteins and identify which protein is labeled by [3H]this compound.
-
Sample Preparation:
-
Solubilize the [3H]this compound-labeled erythrocyte ghosts in a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol), and a tracking dye (e.g., bromophenol blue).
-
Heat the samples to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the solubilized membrane proteins onto a polyacrylamide gel.
-
Apply an electric field to separate the proteins based on their molecular weight. Smaller proteins migrate faster through the gel matrix.
-
-
Visualization and Analysis:
-
After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all the protein bands.
-
To identify the radiolabeled protein, the gel is sliced, and the radioactivity in each slice is measured by liquid scintillation counting.
-
The peak of radioactivity will correspond to the position of the protein to which [3H]this compound has covalently bound (i.e., Band 3).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed mechanism of this compound inhibition.
Caption: Mechanism of this compound inhibition of the Band 3 anion exchanger.
Caption: Experimental workflow for the anion flux assay.
Caption: Workflow for identifying the this compound-binding protein.
Conclusion
The discovery and initial characterization of this compound marked a significant milestone in membrane transport biology. The meticulous experiments conducted by the pioneers in this field not only established this compound as an indispensable tool for studying anion exchange but also provided profound insights into the function of the Band 3 protein. The methodologies developed during this era, from anion flux assays to specific protein labeling, have become standard techniques in the field. This guide provides a comprehensive resource for understanding the foundational work on this compound, enabling researchers to appreciate the historical context and apply these principles to their own investigations into membrane transport and drug development.
References
- 1. THE ORGANIZATION OF PROTEINS IN THE HUMAN RED BLOOD CELL MEMBRANE: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between anion exchange and net anion flow across the human red blood cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular aspects of band 3 protein-mediated anion transport across the red blood cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the relationship between inhibition of anion exchange and binding to the red blood cell membrane of 4,4'-diisothiocyano stilbene-2,2'-disulfonic acid (this compound) and its dihydro derivative (H2this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane proteins related to anion permeability of human red blood cells. I. Localization of disulfonic stilbene binding sites in proteins involved in permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane proteins related to anion permeability of human red blood cells. II. Effects of proteolytic enzymes on disulfonic stilbene sites of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Analysis of Membrane Proteins by SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Characteristics of chloride transport in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Transporter Proteins from Human Erythrocyte Membrane | Springer Nature Experiments [experiments.springernature.com]
- 10. The permeability of the human red blood cell to sulfate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 12. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for DIDS in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a widely used anion exchange inhibitor, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides quantitative data on its effects on various ion channels, and offers detailed experimental protocols for its application.
Introduction to this compound
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) is a chemical compound that has been extensively used as an inhibitor of anion transporters and channels since the 1970s.[1] It functions by covalently binding to and blocking anion exchangers, such as the chloride-bicarbonate exchanger. Its mechanism can be complex, involving both reversible and irreversible blockade. While it is a potent inhibitor of many chloride channels, it is important to note that this compound can also affect other ion channels, including certain types of sodium and calcium channels.[2][3] Furthermore, this compound is known to be unstable in aqueous solutions, where it can hydrolyze and form oligomers that may exhibit different inhibitory potencies.[1] Therefore, freshly prepared solutions are recommended for reproducible results.
Quantitative Data: this compound Inhibition of Various Ion Channels
The following table summarizes the inhibitory effects of this compound on a selection of ion channels as determined by patch clamp electrophysiology. This data is crucial for designing experiments and interpreting results.
| Ion Channel Family | Specific Channel/Current | Cell Type | This compound Concentration/IC50 | Key Findings |
| Chloride Channels (ClC) | ClC-Ka | Mammalian Expression System | IC50 of 100 µM | This compound is a known inhibitor of this chloride channel.[1] |
| ClC-ec1 (bacterial homolog) | Reconstituted System | IC50 of ~300 µM | Hydrolyzed this compound oligomers show significantly higher potency.[1] | |
| Volume-Regulated Anion Channel (VRAC) | Endogenous VRAC | HEK293 cells | Potent Blocker (specific IC50 not provided in this abstract) | This compound is used as a standard blocker for VRAC.[4] |
| Intracellular Chloride Channels | Mitochondrial and Lysosomal Chloride Channels | Rat Heart | EC50 of 7 µmol/l | This compound inhibits by decreasing the channel open probability. |
| Sodium Channels (NaV) | Voltage-activated Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Dissociation constant of 0.15 mM | This compound exhibits a direct inhibitory effect, producing a use-dependent block.[2][5] |
| Calcium Channels (CaV) | Cardiac Sarcoplasmic Reticulum Ca2+ Release Channels | Planar Lipid Bilayers | Not specified for inhibition | This compound can induce a step-like increase in the open probability of these channels.[3] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on ion channels using the whole-cell patch clamp technique on cultured cells.
Preparation of this compound Stock and Working Solutions
Important Note: this compound is unstable in aqueous solutions.[1] Always prepare fresh solutions immediately before each experiment.
-
This compound Stock Solution (e.g., 100 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality dimethyl sulfoxide (DMSO) to make a 100 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution into the extracellular (bath) solution to the desired final concentration (e.g., 10 µM, 100 µM, 1 mM). The final DMSO concentration in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Vortex the working solution gently to ensure it is well mixed.
-
Whole-Cell Patch Clamp Protocol for this compound Application
This protocol is a general guideline and may require optimization based on the specific cell type and ion channel being studied.
Materials:
-
Cells: Cultured cells expressing the ion channel of interest, plated on glass coverslips.
-
Extracellular (Bath) Solution: Composition will depend on the ion channel being studied. A typical example for recording chloride currents is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[6]
-
Intracellular (Pipette) Solution: Composition will depend on the experimental goals. A typical example for chloride currents is (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[7]
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[8]
-
Patch Clamp Rig: Including microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.[8]
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfusion System Setup:
-
Set up a gravity-fed or pump-driven perfusion system to allow for the exchange of the extracellular solution.[8]
-
Ensure the flow rate is stable and does not cause mechanical disturbance to the patched cell (typically 1-2 mL/min).[6][8]
-
Have at least two reservoirs: one with control extracellular solution and one with the this compound-containing working solution.
-
-
Pipette Preparation and Approach:
-
Gigaohm Seal Formation:
-
Once the pipette tip touches the cell membrane, release the positive pressure.
-
Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.[8]
-
-
Whole-Cell Configuration:
-
After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[8]
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Recording Protocol:
-
Voltage-Clamp Mode: To study the effect of this compound on ion channel currents, use the voltage-clamp mode.[8]
-
Baseline Recording: Perfuse the cell with the control extracellular solution and record baseline currents.
-
A typical voltage protocol to elicit chloride currents involves holding the cell at a negative potential (e.g., -60 mV) and applying a series of voltage steps to a range of potentials (e.g., -100 mV to +100 mV in 20 mV increments).[9]
-
-
This compound Application: Switch the perfusion to the this compound-containing working solution. The time required for this compound to exert its effect can vary, so monitor the current in real-time.
-
Recording this compound Effect: Once the effect of this compound has reached a steady state, repeat the voltage protocol to record the currents in the presence of the inhibitor.
-
Washout: Switch the perfusion back to the control extracellular solution to determine the reversibility of the this compound block. Note that for this compound, the block can be irreversible or slowly reversible.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitudes at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the channel's conductance and gating properties.
-
Calculate the percentage of current inhibition at different voltages and this compound concentrations to determine the IC50 value if desired.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving anion channels that can be modulated by this compound.
Experimental Workflow for this compound Application in Patch Clamp
Caption: Workflow for investigating this compound effects using whole-cell patch clamp.
Signaling Pathway: Chloride Channels in Neuronal Inhibition
Chloride channels, such as GABAA receptors, play a crucial role in regulating neuronal excitability. The influx of chloride ions through these channels typically leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a decrease in the likelihood of firing an action potential. This compound can interfere with this process by blocking chloride channels, thereby modulating neuronal signaling.
Caption: this compound can disrupt GABAergic inhibition by blocking chloride channels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of cardiac Ca2+ release channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels [escholarship.org]
- 5. Inhibition of sodium current by chloride channel blocker 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) in guinea pig cardiac ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch Clamp Protocol [labome.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Virtual Labs [virtual-labs.github.io]
Optimal DIDS Concentration for In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) in in vitro cell culture assays. This compound is a widely used but complex tool compound with a range of cellular effects. Understanding its mechanism of action, effective concentration range, and potential off-target effects is critical for the accurate interpretation of experimental results.
Introduction to this compound
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound) is a chemical compound primarily known as a potent and irreversible inhibitor of anion exchange proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes.[1][2] Its isothiocyanate groups react covalently with lysine residues on target proteins, leading to irreversible inhibition. This compound is a valuable tool for studying the roles of anion transporters in various physiological processes, including cell volume regulation, pH homeostasis, and ion transport.[3][4]
However, this compound is also recognized as a "dirty molecule" due to its myriad of cellular interactions beyond its canonical targets.[3] It has been shown to affect various other channels and enzymes, and its effects can be cell-type dependent.[5][6][7] Furthermore, this compound can hydrolyze and multimerize in aqueous solutions, forming derivatives that can be more potent inhibitors than this compound itself.[8] Therefore, careful dose-response studies are essential for any new experimental system.
Mechanism of Action and Cellular Effects
This compound primarily exerts its effects by covalently binding to and inhibiting anion exchangers. This can lead to a cascade of downstream cellular consequences:
-
Inhibition of Anion Exchange: The primary action of this compound is the blockade of Cl⁻/HCO₃⁻ exchange, which can disrupt intracellular pH regulation and cell volume control.[1][2]
-
Apoptosis Modulation: this compound has been shown to have dual effects on apoptosis. It can inhibit apoptosis by blocking chloride channels involved in apoptotic volume decrease and by directly inhibiting caspases.[9] Conversely, in some cell types, this compound itself can induce apoptosis.[3]
-
Alteration of Cation Flux: In human erythrocytes, this compound has been found to inhibit deformation-induced cation (Na⁺, K⁺, Ca²⁺) flux, suggesting an interaction with mechanosensitive ion transport pathways.[6]
-
Enzyme Inhibition: this compound can inhibit the activity of various enzymes, including thyroperoxidase and Na⁺/K⁺-ATPase.[5][7]
Signaling Pathways Influenced by this compound
The diverse effects of this compound are a consequence of its interaction with multiple cellular signaling pathways. The inhibition of anion exchange can indirectly affect pathways sensitive to changes in intracellular pH and ion concentrations. Furthermore, this compound has been implicated in the modulation of signaling cascades involved in cell death and survival.
Caption: this compound interacts with multiple cellular targets, influencing various signaling pathways and cellular functions.
Quantitative Data on Effective this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, the specific biological process under investigation, and the duration of exposure. Below is a summary of reported effective concentrations from various studies.
| Cell Type | Assay/Effect Measured | Effective Concentration (this compound) | Reference |
| Ehrlich Ascites Tumor Cells | Reversible inhibition of chloride exchange | Ki ≈ 2 µM | [1] |
| Ehrlich Ascites Tumor Cells | Irreversible inhibition of chloride exchange | 25 µM for 10 min | [1] |
| Porcine Thyroid Cells | Inhibition of iodide organification | IC₅₀ = 50 µM | [5] |
| Human Erythrocytes | Inhibition of deformation-induced cation flux | Apparent K₁/₂ = 1 µM | [6] |
| HeLa Cells | Inhibition of staurosporine-induced caspase activity | 50 µM and 500 µM | [9] |
| MDCK-F Cells | Inhibition of cell migration | 25 µmol/liter | [4] |
| Hippocampal Neuronal Cell Line | Induction of apoptosis | Not specified | [3] |
| Porcine Nonpigmented Ciliary Epithelial Cells | Inhibition of Na⁺/K⁺-ATPase activity | Not specified | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. K₁/₂ refers to the concentration at which half-maximal effect is observed.
Experimental Protocols
It is crucial to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and assay. Below are general protocols for common assays used to assess the effects of this compound.
General Workflow for Determining Optimal this compound Concentration
Caption: A general experimental workflow for determining the optimal this compound concentration in cell culture.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as in the highest this compound treatment).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀.
Protocol: Anion Exchange Activity Assay (Chloride/Bicarbonate Exchange)
This protocol provides a general framework for measuring the effect of this compound on anion exchange activity. Specific methods for measuring intracellular pH (pHi) or ion concentration will be required.
Materials:
-
Cells of interest cultured on coverslips or in appropriate plates for fluorescence imaging or other detection methods.
-
Bicarbonate-free buffer (e.g., HEPES-buffered saline)
-
Bicarbonate-containing buffer
-
pH-sensitive fluorescent dye (e.g., BCECF-AM) or chloride-sensitive dye (e.g., MQAE)
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading: Load the cells with the appropriate fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with the bicarbonate-free buffer and measure the baseline fluorescence.
-
Anion Exchange Induction: Switch to the bicarbonate-containing buffer to induce Cl⁻/HCO₃⁻ exchange, which will cause a change in intracellular pH or chloride concentration. Record the change in fluorescence.
-
This compound Inhibition: Pre-incubate a separate set of cells with various concentrations of this compound in the bicarbonate-free buffer for a specified time.
-
Repeat Measurement: Repeat the switch to the bicarbonate-containing buffer in the presence of this compound and record the change in fluorescence.
-
Data Analysis: Calculate the rate of change in fluorescence as an indicator of anion exchange activity. Compare the rates in the presence and absence of this compound to determine the inhibitory effect and calculate the IC₅₀.
Protocol: Apoptosis Assay (Caspase-3 Activity)
This protocol outlines the measurement of caspase-3 activity to assess this compound's effect on apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-treat the cells with various concentrations of this compound for a specified time. Then, induce apoptosis by adding an apoptosis-inducing agent. Include appropriate controls (untreated, this compound alone, inducing agent alone).
-
Incubation: Incubate for the time required to induce apoptosis.
-
Cell Lysis: Lyse the cells according to the caspase-3 assay kit protocol.
-
Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate as per the kit instructions.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Compare the activity in this compound-treated samples to the control samples.
Considerations and Best Practices
-
This compound Stability: Be aware that this compound can hydrolyze and oligomerize in aqueous solutions.[8] Prepare fresh stock solutions and dilute them in culture medium immediately before use.
-
Off-Target Effects: Given the promiscuous nature of this compound, it is essential to include appropriate controls and consider potential off-target effects when interpreting data.[3]
-
Cell-Type Specificity: The optimal this compound concentration and its effects can vary significantly between cell types. Always perform a dose-response analysis for each new cell line.
-
Irreversible Inhibition: Remember that this compound is an irreversible inhibitor. Washout experiments may not be effective in reversing its effects.
-
Light Sensitivity: this compound is light-sensitive. Store stock solutions protected from light.
By following these guidelines and protocols, researchers can effectively determine the optimal this compound concentration for their in vitro assays and generate reliable and reproducible data.
References
- 1. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: The Use of DIDS in Apoptosis and Cell Death Research
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonate (DIDS) is a widely utilized chemical tool in cell biology, primarily known as an irreversible inhibitor of anion exchange proteins, particularly the Cl⁻/HCO₃⁻ exchanger.[1] Its application has extended significantly into the field of apoptosis research. Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical events, including cell shrinkage, known as Apoptotic Volume Decrease (AVD), which is dependent on ion fluxes.[1][2] Given its potent effect on anion transport, this compound has become an important agent for investigating the role of ion channels and transporters in the regulation and execution of apoptotic pathways. These notes provide an overview of this compound's mechanisms, quantitative effects, and detailed protocols for its use in studying apoptosis.
Mechanisms of this compound in Apoptosis
This compound exerts its effects on apoptotic pathways through multiple mechanisms, which can sometimes appear contradictory depending on the cell type and experimental conditions.[3][4] Its actions are not limited to the plasma membrane; it also affects intracellular components, including mitochondria and caspases directly.
-
Inhibition of Anion Channels and Transporters: The canonical function of this compound is to block anion channels and exchangers.[3] This blockade can inhibit the AVD, a key early event in apoptosis, thereby exerting an anti-apoptotic effect.[1]
-
Modulation of Mitochondrial Function: this compound can interact with the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.[1][5] VDAC is crucial for the exchange of ions and metabolites between the mitochondria and the cytosol and is implicated in the release of pro-apoptotic factors like cytochrome c.[6] However, studies have shown that this compound does not consistently block staurosporine (STS)-induced cytochrome c release, suggesting its inhibitory action may occur downstream of this event.[1][2] In some neuronal cells, high concentrations of this compound can induce mitochondrial swelling and reduce cristae density.[3][7]
-
Direct Inhibition of Caspases: A critical and perhaps overlooked mechanism is the direct inhibition of caspases by this compound.[1][2] As a protein crosslinker, the isothiocyanate groups of this compound can react with thiol groups present in the active sites of caspases, which are cysteine proteases.[1] This has been demonstrated for initiator caspases (caspase-8, -9) and executioner caspases (caspase-3).[1][2] This direct enzymatic inhibition positions this compound as an anti-apoptotic agent acting at the core of the death machinery.
-
Pro-Apoptotic Effects: Paradoxically, in some contexts, particularly in neuronal cell lines, this compound has been shown to be pro-apoptotic.[3][4] Treatment with this compound can induce hallmarks of apoptosis, including chromatin condensation, nuclear fragmentation, and the upregulation of proteins like cytochrome c, caspase-3, and JNK3.[3][6]
Quantitative Data Summary
The effects of this compound on apoptosis are dose-dependent and cell-type specific. The following tables summarize quantitative data from key studies.
Table 1: Effect of this compound on Caspase Activity in Staurosporine-Treated HeLa Cells
| Caspase Target | This compound Concentration | Inducing Agent | Cell Line | Percentage Inhibition | Reference(s) |
| Caspase-3 | 50 µM | 1 µM Staurosporine | HeLa | ~85% | [2] |
| Caspase-3 | 500 µM | 1 µM Staurosporine | HeLa | ~85% | [2] |
| Caspase-9 | 50 µM | 1 µM Staurosporine | HeLa | ~100% | [2] |
| Caspase-8 | 50 µM | 1 µM Staurosporine | HeLa | ~100% | [2] |
Table 2: Pro-Apoptotic Effects of this compound on Murine Hippocampal Neurons
| Apoptotic Marker | This compound Concentration | Treatment Duration | Cell Line | Observed Effect | Reference(s) |
| Annexin V Staining | 40 µM & 400 µM | 2 and 24 hours | HT22 | Dose- and time-dependent increase | [3] |
| Chromatin Condensation | 400 µM | 24 hours | HT22 | Increased from 9.8% to 31.2% | [3][8] |
| TUNEL Staining | 40 µM | 24 hours | HT22 | 13.5% of neurons were TUNEL-positive | [8] |
| TUNEL Staining | 400 µM | 24 hours | HT22 | 23.7% of neurons were TUNEL-positive | [8] |
Signaling Pathways and Logical Relationships
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; Stimulus -> AnionChannels; Stimulus -> VDAC; Stimulus -> Casp8;
AnionChannels -> AVD [arrowhead=normal]; VDAC -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> Apoptosis;
// this compound Inhibition Edges edge [color="#EA4335", arrowhead=tee, style=dashed, penwidth=2]; this compound -> AnionChannels [label="Inhibits"]; this compound -> VDAC [label="Inhibits"]; this compound -> Casp9 [label=" Directly \n Inhibits "]; this compound -> Casp8 [label=" Directly \n Inhibits "]; this compound -> Casp3 [label=" Directly \n Inhibits "]; } end_dot Caption: this compound's multi-target mechanism in inhibiting apoptosis.
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; start -> induce; induce -> treat; treat -> harvest; harvest -> resuspend; resuspend -> stain; stain -> acquire; acquire -> key [lhead=cluster_analysis]; } end_dot Caption: Experimental workflow for apoptosis detection using this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effect of this compound on apoptosis.
Protocol 1: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Reagent Preparation:
-
1X Annexin-Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. For 10 mL, add 1 mL of 10X buffer to 9 mL of water. Keep on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Inducing Agent Stock: Prepare a stock solution of the apoptosis inducer at a suitable concentration.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Induce Apoptosis: Treat cells with the chosen apoptosis-inducing agent for the desired time (e.g., 1 µM Staurosporine for 4 hours). Include an untreated control group.
-
This compound Treatment: For the experimental group, pre-incubate cells with the desired concentration of this compound (e.g., 50 µM) for 30 minutes before adding the apoptosis inducer.[1][2] Maintain a vehicle control group (DMSO).
-
Harvest Cells:
-
Suspension cells: Transfer cells to centrifuge tubes.
-
Adherent cells: Gently detach cells using trypsin-free dissociation buffer. Collect cells, including any floating cells from the medium.
-
-
Washing: Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[12] Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI and measure emission at >575 nm (FL3 or FL2).
-
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspase-3, a key enzyme in the apoptotic cascade.[13][14]
Materials:
-
Cell lysates from control and this compound-treated cells
-
Caspase-3 Assay Kit (Fluorometric), containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (e.g., DEVD-AMC)
-
DTT (Dithiothreitol)
-
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 420-460 nm)
-
Black, flat-bottomed 96-well plate
Procedure:
-
Sample Preparation:
-
Induce apoptosis and treat cells with this compound as described in Protocol 1 (Steps 1-4).
-
Lyse 1-5 x 10⁶ cells with 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[15]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
Prepare the Reaction Mix immediately before use. For each reaction, mix:
-
50 µL of 2X Reaction Buffer
-
1 µL of 1M DTT (final concentration 10 mM)
-
5 µL of DEVD-AMC substrate (final concentration 50 µM)[13]
-
-
Add 50 µL of cell lysate (containing 50-100 µg of protein) to each well of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a microplate reader (Ex: 380 nm, Em: 420-460 nm).
-
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated (but apoptosis-induced) control to determine the inhibitory effect of this compound on caspase-3 activity.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early event in apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRM that accumulate in healthy mitochondria.[16][17]
Materials:
-
Cells of interest
-
This compound and apoptosis-inducing agent
-
JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester) dye
-
FCCP (a mitochondrial uncoupling agent, used as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure (using JC-1):
-
Cell Treatment: Seed and treat cells with the apoptosis inducer and this compound as described in Protocol 1. Include an untreated control and a positive control group (to be treated with FCCP later).
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[17]
-
-
FCCP Control: To the positive control wells, add FCCP (e.g., 50 µM) during the last 5-10 minutes of incubation to induce complete mitochondrial depolarization.
-
Washing: Discard the staining solution and wash the cells twice with warm PBS or culture medium.
-
Analysis:
-
Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates. Apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liu.diva-portal.org [liu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
DIDS Protocol for Inhibiting Anion Transport in Xenopus Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as an inhibitor of anion transport in Xenopus laevis oocytes. This powerful tool is instrumental in the functional characterization of a wide range of anion transporters and channels, including members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies.
Introduction
Xenopus laevis oocytes are a robust and versatile heterologous expression system for studying the function and pharmacology of membrane transport proteins. When coupled with the potent and largely irreversible anion transport inhibitor this compound, researchers can effectively dissect the contribution of specific anion transporters to cellular processes and screen for potential therapeutic modulators. This compound acts by covalently modifying lysine residues on transport proteins, leading to a blockade of anion flux. Understanding the correct application of this compound is crucial for obtaining reliable and reproducible data.
Data Presentation: this compound Inhibition of Anion Transporters in Xenopus Oocytes
The following table summarizes quantitative data on the inhibitory effects of this compound on various anion transporters expressed in Xenopus oocytes. It is important to note that the efficacy of this compound can vary significantly between different transporters.
| Transporter Family | Transporter Name | Substrate(s) | This compound Inhibition Characteristics | Reference(s) |
| SLC26 | hDRA (SLC26A3) | Cl⁻, HCO₃⁻ | Weak inhibitor | [1][2] |
| SLC26 | Pendrin (SLC26A4) | Cl⁻, I⁻, HCO₃⁻, Formate | Insensitive (up to 500 µM) | [3] |
| SLC4 | Band 3 (AE1/SLC4A1) | Cl⁻, HCO₃⁻ | Reversible and irreversible inhibition; H₂this compound (a this compound analog) has an apparent Kᵢ of 0.094 µM. | [4] |
| ClC | xClC-5 | Cl⁻ | No effect on β-globin-chimeric xClC-5 current | [5] |
This table is intended as a guide. The precise inhibitory concentrations should be determined empirically for each specific transporter and experimental condition.
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is a potent chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Selection: this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
-
Stock Concentration: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 5.36 mg of this compound (FW: 536.4 g/mol ) in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. This compound can be unstable in solution, and repeated freeze-thaw cycles should be avoided.[5] It has been observed that this compound can decompose when stored in DMSO, so it is advisable to use freshly prepared solutions or to validate the stability of stored stocks.[5]
Two-Electrode Voltage Clamp (TEVC) Protocol for Assessing this compound Inhibition
This protocol outlines the general procedure for expressing an anion transporter in Xenopus oocytes and measuring its activity before and after the application of this compound using the two-electrode voltage clamp technique.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with 25-50 ng of cRNA encoding the anion transporter of interest.
-
Inject a separate batch of oocytes with an equivalent volume of RNase-free water to serve as a control.
-
Incubate the injected oocytes at 16-18°C for 2-5 days in Barth's solution to allow for protein expression.
2. Electrophysiological Recording Setup:
-
Prepare the TEVC setup with a perfusion system for solution exchange.
-
Fill the voltage and current electrodes with 3 M KCl solution. Electrode resistance should be between 0.5-2.0 MΩ.
-
Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96 buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
3. Recording Protocol:
-
Impale the oocyte with both the voltage and current electrodes.
-
Clamp the oocyte at a holding potential of -50 mV or another appropriate potential based on the transporter's characteristics.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit transporter-mediated currents.
-
Record the baseline current-voltage (I-V) relationship of the expressed transporter.
4. This compound Application and Washout:
-
Prepare the desired final concentration of this compound in the recording solution by diluting the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.
-
Switch the perfusion to the this compound-containing solution and allow it to flow over the oocyte for a sufficient incubation period (e.g., 5-10 minutes) to achieve maximal inhibition.
-
During this compound application, periodically apply the voltage-step protocol to monitor the time course of inhibition.
-
After maximal inhibition is reached, record the I-V relationship in the presence of this compound.
-
To test for the reversibility of inhibition, switch the perfusion back to the standard recording solution and monitor for current recovery over an extended period. Given the covalent nature of this compound binding, inhibition is often irreversible or only slowly reversible.
5. Data Analysis:
-
Subtract the currents recorded from water-injected oocytes to isolate the transporter-specific currents.
-
Plot the I-V curves before and after this compound application.
-
Calculate the percentage of inhibition at each voltage step.
-
To determine the IC₅₀ value, measure the current at a specific voltage in the presence of a range of this compound concentrations and fit the data to a dose-response curve.
Visualizations
This compound Inhibition Workflow
Caption: Experimental workflow for this compound inhibition studies in Xenopus oocytes.
Signaling Pathway of Band 3 (SLC4A1/AE1) Anion Exchanger
Caption: "Ping-pong" mechanism of Band 3-mediated anion exchange and this compound inhibition.
Gating Mechanism of the CFTR Anion Channel
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Electrophysiology Archives - Invenesis: Swiss Bioscience Company [invenesis.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the putative chloride channel xClC-5 expressed in Xenopus laevis oocytes and comparison with endogenous chloride currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic Acid (DIDS) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool primarily known for its irreversible inhibition of anion exchange, particularly the chloride-bicarbonate exchangers. Its application extends to the blockade of various chloride channels. In recent years, in vivo studies in animal models have begun to explore its therapeutic potential in a range of conditions, including ischemia-reperfusion injury, inflammation, and cancer. These application notes provide a comprehensive overview of the available data on the in vivo administration of this compound, detailed experimental protocols, and insights into its potential mechanisms of action.
It is important to note that while this compound has been used in several in vivo studies, comprehensive pharmacokinetic and toxicology data are not extensively available in the public domain. The information presented here is compiled from the existing scientific literature.
Mechanism of Action
This compound covalently binds to and inhibits anion transporters, most notably the Band 3 protein (anion exchanger 1) in erythrocytes. Its isothiocyanate groups react with amino groups on proteins, leading to irreversible inhibition. Beyond anion exchange, this compound has been shown to modulate other cellular processes, including the inhibition of voltage-gated chloride channels and effects on signaling pathways related to inflammation and apoptosis.
Data Presentation
Quantitative Data Summary
Comprehensive quantitative pharmacokinetic and toxicological data for this compound in animal models are limited in the published literature. The following tables summarize the available information and provide context from related compounds where direct this compound data is unavailable.
Table 1: In Vivo Efficacy and Dosage of this compound in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Observed Effects | Reference |
| Neonatal Rats | Ischemia-Hypoxia | Intraperitoneal (IP) | 5 mg/kg | Ameliorated white matter damage, reduced ROS, iNOS, and TNF-α.[1] | |
| Adult Rats | Myocardial Ischemia/Reperfusion | Intravenous (IV) Infusion | 7, 14, or 28 mg/kg | Improved cardiac function, reduced myocardial infarct size and apoptosis.[2] |
Table 2: Toxicology Data for this compound and a Structurally Related Compound
| Compound | Animal Model | Test | Dosage | Results | Reference |
| This compound | Not Specified | Not Specified | Not Specified | No specific LD50 or chronic toxicity data available in the reviewed literature. | |
| 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS) | Rat | Acute Oral Toxicity | >5,000 mg/kg | LD50 was determined to be over 5,000 mg/kg, indicating low acute toxicity.[3] | |
| 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS) | Rat and Mouse | Carcinogenicity Study | Up to 25,000 ppm and 12,500 ppm in feed, respectively | No evidence of carcinogenic effects was observed.[3] |
Note: 4,4'-diamino-2,2'-stilbene disulfonic acid is a related stilbene derivative, but not identical to this compound. This data is provided for context on the general toxicity profile of similar structures.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) powder
-
Vehicle:
-
0.1 M Potassium bicarbonate (KHCO3) solution, sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Protocol for Preparation using Potassium Bicarbonate Vehicle:
-
Prepare a sterile 0.1 M KHCO3 solution.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the 0.1 M KHCO3 solution to the this compound powder to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously. Gentle heating may be required for complete solubilization, resulting in a hazy, yellow-green solution.
-
Allow the solution to cool to room temperature.
-
If necessary, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Sterile filter the final solution using a 0.22 µm filter before administration.
-
Note: Isothiocyanates can be unstable in aqueous solutions; therefore, it is recommended to prepare the solution fresh before each use.
Protocol for Preparation using DMSO Vehicle:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add a small volume of sterile DMSO to dissolve the this compound completely.
-
Further dilute the DMSO stock solution with sterile saline to the final injection volume. Be mindful of the final DMSO concentration to avoid toxicity to the animal (typically <10% of the total injection volume).
-
Vortex the solution to ensure it is homogenous.
-
Sterile filter the final solution using a 0.22 µm filter before administration.
Administration of this compound in Animal Models
Intraperitoneal (IP) Injection in Rats:
This protocol is based on a study investigating the effects of this compound in a neonatal rat model of ischemia-hypoxia.[1]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of this compound solution to administer for a 5 mg/kg dose.
-
Restrain the rat securely. For neonatal rats, this can be done by holding the animal in one hand.
-
Position the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Intravenous (IV) Infusion in Rats:
This protocol is adapted from a study on myocardial ischemia/reperfusion injury in rats.[2]
Materials:
-
Prepared this compound solution
-
Infusion pump
-
Catheter for tail vein cannulation
-
Sterile syringes for the infusion pump
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for catheter placement
-
Animal scale
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place a catheter into the lateral tail vein.
-
Connect the catheter to the infusion pump primed with the this compound solution.
-
Administer the this compound solution at a constant rate (e.g., 4 ml/kg/hr) for the desired duration (e.g., 2 hours) to achieve the target dose (7, 14, or 28 mg/kg).
-
Throughout the infusion, monitor the animal's vital signs.
-
After the infusion is complete, withdraw the catheter and apply gentle pressure to the insertion site to prevent bleeding.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for post-procedural complications.
Signaling Pathways and Mechanisms of Action
Inhibition of TLR2-Mediated Inflammatory Signaling
In models of ischemia, this compound has been shown to exert neuroprotective effects, at least in part, by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway.[4] Ischemic conditions can lead to the upregulation of TLR2, which triggers a downstream inflammatory cascade culminating in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), contributing to neuronal cell death. This compound appears to suppress this pathway, thereby reducing inflammation and subsequent tissue damage.
Modulation of Apoptotic Pathways
The effect of this compound on apoptosis is complex. Some studies suggest a protective role by inhibiting caspase activation, while others indicate that this compound itself can induce apoptosis. This dual role may be context-dependent, varying with cell type, this compound concentration, and the nature of the cellular stress. One proposed mechanism for its anti-apoptotic effect is the direct inhibition of caspases, which are key executioners of apoptosis.
Experimental Workflow for In Vivo this compound Administration and Analysis
The following diagram outlines a general workflow for conducting in vivo studies with this compound, from preparation to endpoint analysis.
References
- 1. 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (this compound) Ameliorates Ischemia-Hypoxia-Induced White Matter Damage in Neonatal Rats through Inhibition of the Voltage-Gated Chloride Channel ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces ischemia/reperfusion-induced myocardial injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols for Measuring Intracellular Chloride Concentration Using DIDS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as a tool to investigate intracellular chloride concentration ([Cl⁻]i). This compound is a potent and widely used inhibitor of anion exchangers and chloride channels. While not a fluorescent indicator itself, this compound is instrumental in dissecting the roles of specific chloride transport mechanisms when used in conjunction with chloride-sensitive fluorescent dyes.
Principle and Application
This compound is a chemical compound that effectively blocks the transport of anions, including chloride, across the cell membrane. It achieves this by irreversibly binding to and inhibiting various anion transporters and channels. This property makes this compound an invaluable tool for studying the contribution of these transporters to intracellular chloride homeostasis.
In a typical experimental setup, a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(ethoxycarbonylmethyl)-quinolinium bromide (MQAE), 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), or 6-methoxy-N-ethylquinolinium iodide (MEQ), is loaded into cells. These dyes exhibit fluorescence that is quenched by chloride ions. Therefore, a decrease in fluorescence intensity corresponds to an increase in intracellular chloride concentration, and vice versa. By applying this compound, researchers can inhibit specific chloride transport pathways and observe the resulting changes in intracellular chloride levels, as reported by the fluorescent dye. This allows for the characterization of the targeted transport mechanism's role in chloride influx, efflux, and overall homeostasis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound on various chloride channels and transporters, providing a reference for experimental design.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Various Chloride Channels and Transporters
| Target Channel/Transporter | Cell Type/System | IC₅₀ | Reference |
| ClC-Ka chloride channel | - | 100 µM | |
| Bacterial ClC-ec1 Cl⁻/H⁺ exchanger | - | ~300 µM | |
| Calcium-activated chloride current (ICl(ca)) | Rabbit portal vein smooth muscle cells | 210 µM | |
| Spontaneous transient inward currents (STICs) | Rabbit portal vein smooth muscle cells | 210 µM | |
| Myogenic tone | Rat cerebral arteries | 69 ± 14 µM | |
| cAMP-induced Chloride Current | Rat peritoneal mast cells | 2.3 µM (steady state at +70 mV), 22 µM (at -10 mV) | |
| Exocytosis (optimal stimulation) | Rat peritoneal mast cells | 50 µM | |
| Exocytosis (half-optimal stimulation) | Rat peritoneal mast cells | 10 µM | |
| Intracellular chloride channels | Rat heart mitochondrial and lysosomal vesicles | 7 µM |
Table 2: Properties of Common Chloride-Sensitive Fluorescent Dyes
| Dye | Excitation (nm) | Emission (nm) | Stern-Volmer Constant (Ksv) in cells (M⁻¹) | Key Features |
| MQAE | ~350-360 | ~460 | ~200 | Good sensitivity; can be loaded as an ester. |
| SPQ | ~350 | ~450 | ~12 | High water solubility; often loaded via hypotonic shock. |
| MEQ | ~345 | ~445 | ~19 | Can be loaded in a membrane-permeant reduced form (diH-MEQ). |
Experimental Protocols
This section provides a detailed methodology for measuring changes in intracellular chloride concentration using a fluorescent indicator in combination with this compound.
Protocol 1: Measurement of Intracellular Chloride using MQAE and this compound
Materials:
-
Cells of interest cultured on glass coverslips
-
MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
-
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration buffers with varying chloride concentrations (e.g., substituting chloride with gluconate)
-
Nigericin and Tributyltin (for calibration)
-
Fluorescence microscope with appropriate filters for MQAE (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cells twice with HBSS.
-
-
MQAE Loading:
-
Prepare a stock solution of MQAE in DMSO (e.g., 10 mM).
-
Dilute the MQAE stock solution in HBSS to a final loading concentration of 1-10 mM.
-
Incubate the cells with the MQAE loading solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells three times with HBSS to remove extracellular dye.
-
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Dilute the this compound stock solution in HBSS to the desired final concentration (e.g., 10-200 µM).
-
Incubate the MQAE-loaded cells with the this compound-containing HBSS for 15-30 minutes prior to the experiment to ensure adequate inhibition of the target transporters. A control group of cells should be incubated with HBSS containing the same concentration of DMSO without this compound.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Acquire baseline fluorescence images of the MQAE-loaded cells (both control and this compound-treated).
-
Induce a change in intracellular chloride concentration by applying a stimulus (e.g., hypotonic solution, agonist for a chloride channel).
-
Record the fluorescence intensity changes over time. A decrease in fluorescence indicates an influx of chloride, while an increase indicates an efflux.
-
-
Calibration:
-
At the end of each experiment, perform an in-situ calibration to convert fluorescence intensity to absolute chloride concentrations.
-
Expose the cells to a series of calibration buffers containing known chloride concentrations and ionophores (e.g., 10 µM nigericin and 10 µM tributyltin) to equilibrate intracellular and extracellular chloride.
-
Measure the fluorescence intensity at each chloride concentration and construct a Stern-Volmer plot (F₀/F vs. [Cl⁻]), where F₀ is the fluorescence in a chloride-free buffer.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest over time.
-
Use the calibration curve to convert fluorescence values to intracellular chloride concentrations.
-
Compare the changes in intracellular chloride in control cells versus this compound-treated cells to determine the effect of this compound on the stimulus-induced chloride flux.
-
Visualizations
The following diagrams illustrate the conceptual framework of using this compound to study chloride transport and a typical experimental workflow.
Caption: this compound inhibits anion exchangers and chloride channels, blocking chloride influx.
Caption: Experimental workflow for measuring intracellular chloride with this compound.
Troubleshooting and Considerations
-
This compound Stability: this compound can hydrolyze in aqueous solutions, forming oligomers that may be more potent inhibitors. It is recommended to prepare fresh this compound solutions for each experiment.
-
Solvent Effects: As this compound is typically dissolved in DMSO, it is crucial to include a vehicle control (DMSO alone) to account for any potential effects of the solvent on the cells.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects. It is advisable to perform dose-response experiments to determine the optimal concentration for inhibiting the target of interest without causing non-specific effects.
-
Dye Loading and Leakage: The efficiency of dye loading and the rate of dye leakage can vary between cell types. Optimize loading conditions and monitor for dye leakage during the experiment.
-
pH Sensitivity: Some fluorescent chloride indicators can be sensitive to changes in intracellular pH. It is important to control for pH changes or use a pH-insensitive indicator if significant pH fluctuations are expected.
-
Calibration is Critical: Accurate determination of intracellular chloride concentrations relies on proper in-situ calibration.
By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricate mechanisms of intracellular chloride regulation in various biological systems.
Application Notes and Protocols for Investigating Mitochondrial Function Using DIDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a well-established, non-specific inhibitor of anion exchange proteins. Its utility extends to the investigation of mitochondrial function, primarily through its interaction with key mitochondrial anion channels. These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action of this compound on Mitochondria
This compound primarily exerts its effects on mitochondria by inhibiting the Voltage-Dependent Anion Channel (VDAC) located in the outer mitochondrial membrane and the Inner Membrane Anion Channel (IMAC) .
-
VDAC Inhibition: VDAC is a crucial channel that regulates the flux of ions and metabolites, including ATP and ADP, between the mitochondria and the cytosol. By inhibiting VDAC, this compound can disrupt mitochondrial metabolism and initiate downstream signaling events.
-
IMAC Inhibition: IMAC is involved in the transport of various anions across the inner mitochondrial membrane. Inhibition of IMAC by this compound can affect mitochondrial volume homeostasis and ion gradients.
The downstream consequences of this compound-mediated channel inhibition include:
-
Alterations in Mitochondrial Membrane Potential (ΔΨm): this compound treatment can lead to depolarization of the mitochondrial membrane.[1]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of mitochondrial channels can disrupt the electron transport chain, leading to an increase in the production of superoxide and other reactive oxygen species.
-
Induction of Apoptosis: By disrupting mitochondrial function and promoting ROS production, this compound can trigger the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of mitochondrial function as reported in the literature.
| Target | Cell Type/System | This compound Concentration | Effect | Reference |
| VDAC Inhibition | Artificial lipid bilayers | 100 µM | Altered channel characteristics without complete blockage. | [2] |
| Rat heart mitochondria | IC50 = 11.7 ± 3.1 µM | Dramatic decrease in channel activity. | ||
| IMAC Inhibition | Intact mitochondria | IC50 = 26 µM | Inhibition of malonate transport. | |
| Cell Viability | Human osteosarcoma U2OS cells | IC50 = 508 µM (24h) | Decreased cell viability. | [1] |
| Mouse NIH-3T3 fibroblast cells | IC50 = 580 µM (24h) | Decreased cell viability. | [1] | |
| Apoptosis | Human lymphoblastoid K562 cells | 500 µM | Augmentation of IR-induced apoptosis. | [3] |
| Neuronal cells | 400 µM (24h) | ~3-fold greater Annexin V fluorescence than 40 µM. | [4] | |
| Caspase Activity | HeLa cell lysates | 50 µM | Maximal inhibition of STS-induced caspase-3, -8, and -9 activation. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To measure the effect of this compound on mitochondrial membrane potential using the ratiometric fluorescent dye JC-1.
Materials:
-
Cells of interest
-
This compound stock solution
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate (e.g., 6-well plate or 96-well black-walled plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 400 µM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-treated control group.
-
For a positive control, treat a set of cells with CCCP or FCCP (e.g., 10 µM) for 15-30 minutes prior to staining to induce complete mitochondrial depolarization.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS or assay buffer provided with the kit.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer. Detect green fluorescence in the FL1 channel (typically ~525 nm) and red fluorescence in the FL2 channel (typically ~590 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
Objective: To quantify the production of mitochondrial superoxide in response to this compound treatment using the fluorescent probe MitoSOX Red.
Materials:
-
Cells of interest
-
This compound stock solution
-
MitoSOX Red reagent
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Antimycin A or Rotenone (positive control for ROS production)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
For a positive control, treat a set of cells with Antimycin A (e.g., 10 µM) or Rotenone (e.g., 5 µM) for 30-60 minutes to induce mitochondrial ROS production.
-
-
MitoSOX Red Staining:
-
Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or culture medium.
-
Remove the culture medium, wash the cells once with warm PBS, and then add the MitoSOX Red working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with an appropriate filter set for red fluorescence (excitation/emission ~510/580 nm).
-
Flow Cytometry: Harvest and resuspend the cells in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., PE or a similar channel).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
-
Protocol 3: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To assess the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Staurosporine or other apoptosis-inducing agent (positive control)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
For a positive control, treat a set of cells with an apoptosis-inducing agent like staurosporine (e.g., 1 µM) for 4-6 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add additional Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Detect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate between cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.
-
Conclusion
This compound serves as a valuable tool for probing various aspects of mitochondrial function. By inhibiting key anion channels, it allows researchers to investigate the intricate signaling pathways that link mitochondrial bioenergetics to cellular processes such as apoptosis. The protocols outlined in these application notes provide a framework for utilizing this compound to gain insights into mitochondrial physiology and pathology, which is of significant interest to both basic research and drug development. It is important to note that this compound can have off-target effects, and appropriate controls should always be included in experimental designs to ensure the validity of the results.
References
Application Notes and Protocols for Studying Intracellular pH Dynamics using DIDS
Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, and apoptosis. The study of pHi dynamics is essential for understanding both normal physiology and pathological states. 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely used pharmacological tool for investigating pHi regulation. This compound is a covalent, irreversible inhibitor of anion exchange proteins, most notably the Cl⁻/HCO₃⁻ exchangers (AEs), which are key players in maintaining pHi homeostasis. By blocking these exchangers, this compound can induce intracellular acidification, providing a valuable method for studying the consequences of altered pHi.
These application notes provide a comprehensive overview of the use of this compound in studying pHi dynamics, including its mechanism of action, quantitative data on its effects in various cell types, and detailed protocols for its application.
Mechanism of Action
This compound primarily functions by irreversibly binding to and inhibiting anion exchange proteins, such as the Band 3 protein in erythrocytes and other anion exchanger (AE) family members in various cell types. These transporters are crucial for extruding acid equivalents (in the form of HCO₃⁻) from the cell. By blocking this efflux, this compound leads to an accumulation of intracellular acid, resulting in a decrease in cytoplasmic pH.[1][2] In some cellular contexts, this compound has been shown to have other effects, such as inhibiting Na-K-ATPase activity in a manner dependent on Src family kinase activation, which is linked to the reduction in cytoplasmic pH.[3]
Quantitative Data on this compound Treatment and Intracellular pH
The effect of this compound on intracellular pH is dose-dependent and can vary significantly between different cell types and experimental conditions. The following table summarizes quantitative data from various studies.
| Cell Type | This compound Concentration | Incubation Time | Effect on Intracellular pH (pHi) | Reference |
| Hippocampal Neurons | 100 µM | Not Specified | Transformed a transient acid pulse into a sustained acidification of ~ -0.16 pH units. | [1] |
| Porcine Nonpigmented Ciliary Epithelial Cells | 100 µM | Not Specified | Induced a reduction in cytoplasmic pH. | [3] |
| Cultured Rat Astrocytes | 400 µM | Not Specified | Inhibited HCO₃⁻-induced pHi increase by 75%. | [4] |
| Rabbit Reticulocytes | Dose-dependent | Not Specified | Rendered the cytoplasmic pH more acidic. | [2] |
| Rat Hepatocytes | 200 µM | Not Specified | No significant effect on cytosolic pH was observed. | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced pHi change and a typical experimental workflow for its study.
References
- 1. Preemptive Regulation of Intracellular pH in Hippocampal Neurons by a Dual Mechanism of Depolarization-Induced Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular pH Regulation in Cultured Astrocytes from Rat Hippocampus: I. Role of HCO3− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anion transport inhibitor this compound increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anion transport inhibitor this compound increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DIDS Cell Permeability and Loading
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) is a potent and widely used chemical tool for studying anion transport across cellular membranes.[1] It acts as an irreversible inhibitor of anion exchange proteins, most notably the chloride-bicarbonate exchanger, by covalently modifying lysine and other nucleophilic residues on the transport proteins.[2] Understanding the permeability of cells to this compound and quantifying its loading is crucial for accurately interpreting experimental results, determining effective concentrations, and elucidating the roles of anion transporters in various physiological and pathological processes.[3]
These application notes provide an overview of common methodologies to assess this compound cell permeability and intracellular loading, complete with detailed protocols and data presentation guidelines.
Mechanism of Action: Anion Exchange Inhibition
This compound exerts its inhibitory effect by binding to and blocking anion exchange proteins embedded in the plasma membrane. This covalent modification leads to an irreversible blockade of anion transport, such as the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻). This inhibition disrupts cellular processes that rely on anion homeostasis, including pH regulation and volume control.[2][3]
Caption: this compound covalently binds to anion exchangers, irreversibly blocking ion transport.
Methods for Assessment
Several direct and indirect methods can be employed to assess this compound permeability and loading. The choice of method depends on the specific research question, available equipment, and cell type.
-
Radiolabeling Assays: This is a direct and quantitative method that uses radiolabeled this compound (e.g., ³H-DIDS) to measure its binding and accumulation.[1][4]
-
Indirect Functional Assays: These methods measure the functional consequence of this compound binding, such as the inhibition of anion transport. This can be monitored by tracking changes in intracellular pH (pHi).
-
Fluorescence-Based Methods: These techniques, including fluorescence microscopy and flow cytometry, offer high-throughput analysis and single-cell resolution. They typically require a fluorescently labeled this compound analog or an indirect reporter system.[5][6]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained using the described methods.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Anion Transporters
| Transporter/Channel | Cell Type/System | IC₅₀ | Reference |
| ClC-Ka chloride channel | Mammalian | 100 µM | [2][3][7] |
| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial | ~300 µM | [2][3] |
| Anion Exchanger | Sarcoplasmic Reticulum Vesicles | 2–6 µM | [4] |
| Vasodilation Effect | Cerebral Artery Smooth Muscle | 69 ± 14 µM | [2] |
Table 2: Example Data from a ³H-DIDS Loading Assay
| ³H-DIDS Concentration (µM) | Incubation Time (min) | Intracellular DPM (Disintegrations Per Minute) |
| 10 | 30 | 15,250 ± 850 |
| 50 | 30 | 78,900 ± 4,100 |
| 100 | 30 | 155,600 ± 9,300 |
| 200 | 30 | 280,100 ± 15,500 |
Table 3: Example Data from an Intracellular pH Functional Assay
| This compound Concentration (µM) | Rate of pH recovery (ΔpH/min) after HCO₃⁻ addition | % Inhibition |
| 0 (Control) | 0.25 ± 0.02 | 0% |
| 10 | 0.18 ± 0.01 | 28% |
| 50 | 0.09 ± 0.01 | 64% |
| 100 | 0.02 ± 0.005 | 92% |
| 200 | 0.01 ± 0.004 | 96% |
Experimental Protocols
Protocol 1: Radiolabeling Assay for this compound Loading
This protocol provides a direct method to quantify the amount of this compound bound to and/or accumulated within cells using ³H-DIDS.
Caption: Workflow for quantifying cellular this compound loading using a radiolabeling assay.
Materials:
-
Cells of interest
-
Culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
³H-DIDS (radiolabeled 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid)
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Preparation of this compound Solutions: Prepare a series of working solutions of ³H-DIDS in culture medium or an appropriate buffer (e.g., HBSS) at desired concentrations.
-
Incubation: Remove the culture medium from the wells. Add the ³H-DIDS working solutions to the cells. Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.[8]
-
Washing: To terminate the incubation, rapidly aspirate the ³H-DIDS solution. Immediately wash the cell monolayer three to four times with ice-cold PBS to remove unbound radioactivity. Perform washes quickly to prevent efflux of bound this compound.
-
Cell Lysis: After the final wash, add 200-500 µL of lysis buffer to each well. Incubate for 20-30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the entire volume of the cell lysate from each well into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (typically 3-5 mL) to each vial.
-
Measure the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
-
Data Analysis: Plot the measured DPM against the concentration of ³H-DIDS used. For more accurate comparisons between experiments, normalize the DPM values to the total protein content of each well (determined by a parallel plate treated identically).
Protocol 2: Indirect Functional Assay via Intracellular pH (pHi) Monitoring
This protocol assesses the inhibitory effect of this compound on Cl⁻/HCO₃⁻ exchange by monitoring pHi using a fluorescent dye like BCECF-AM. Inhibition of the exchanger will slow the rate of pHi recovery from an acid load in the presence of bicarbonate.
Caption: Workflow for assessing this compound activity by monitoring intracellular pH.
Materials:
-
Cells grown on glass coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Pluronic F-127
-
DMSO
-
Bicarbonate-free buffer (e.g., HEPES-buffered saline)
-
Bicarbonate-containing buffer
-
This compound
-
Fluorescence microscopy system with a perfusion chamber and ratio imaging capabilities (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency on sterile glass coverslips.
-
Dye Loading: Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in bicarbonate-free buffer. Incubate the cells with the loading solution for 30-45 minutes at 37°C, protected from light.
-
Washing: Wash the coverslips twice with the bicarbonate-free buffer to remove extracellular dye.
-
Baseline Measurement: Mount a coverslip in a perfusion chamber on the microscope stage. Perfuse with bicarbonate-free buffer at 37°C and record the baseline fluorescence ratio (F₄₉₀/F₄₄₀).
-
This compound Incubation: Perfuse the cells with buffer containing the desired concentration of this compound for 10-15 minutes to allow for binding and inhibition.
-
Functional Measurement: Switch the perfusion to a bicarbonate-containing buffer (while maintaining the this compound concentration). This will activate the Cl⁻/HCO₃⁻ exchanger and cause pHi to increase.
-
Continuously record the fluorescence ratio for 5-10 minutes to monitor the rate of pHi recovery.
-
Calibration (Optional but Recommended): At the end of each experiment, perform an in-situ calibration using high-K⁺ buffers of known pH containing a protonophore like nigericin to convert fluorescence ratios to absolute pHi values.
-
Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) for control (no this compound) and this compound-treated cells. Plot the percent inhibition of the recovery rate as a function of this compound concentration to determine an IC₅₀.
Protocol 3: Flow Cytometry for Quantifying Cell Loading (Conceptual)
This protocol describes a method to quantify the percentage of cells loaded with a fluorescent this compound analog and the relative amount of loading per cell.
Caption: Workflow for analyzing cell loading of a fluorescent this compound analog.
Materials:
-
Cells in suspension or harvested adherent cells
-
Fluorescently-labeled this compound analog
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10⁶ cells/mL in culture medium or an appropriate buffer.[9]
-
Incubation: Add the fluorescent this compound analog to the cell suspension at the desired final concentrations. Incubate for 20-30 minutes at 37°C, protected from light. Include an unstained control sample.[9]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant and resuspend the cells in ice-cold flow cytometry buffer.
-
Repeat the wash step two more times to ensure the removal of all unbound fluorescent compound.
-
Viability Staining: After the final wash, resuspend the cells in flow cytometry buffer. Add a viability dye according to the manufacturer's protocol just before analysis. This allows for the exclusion of dead cells, which can non-specifically take up the fluorescent compound.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate excitation laser and emission filters for your chosen fluorophore and viability dye.
-
Data Analysis:
-
Use forward and side scatter (FSC/SSC) to gate on the cell population of interest and exclude debris.
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Within the live, single-cell population, quantify the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) compared to the unstained control.[5] The MFI provides a relative measure of the amount of this compound analog loaded per cell.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cachannelblockers.com [cachannelblockers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. apexbt.com [apexbt.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DIDS solubility issues in physiological buffers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a potent inhibitor of anion transport.[1] Its primary mechanism involves the irreversible blockade of anion exchangers, such as the chloride-bicarbonate exchanger.[2] this compound achieves this by covalently binding to lysine and other nucleophilic residues on the transport proteins.[1] The inhibition process is typically biphasic: it begins with a rapid, reversible, and competitive inhibition, which is followed by a slower, irreversible covalent binding to the transporter.[3]
Q2: Why do I experience solubility and stability issues with this compound in aqueous buffers?
A2: this compound is known to be unstable in aqueous solutions.[4] The isothiocyanate groups (-N=C=S) are susceptible to hydrolysis. In aqueous environments, this compound can hydrolyze and then multimerize into polythioureas.[4] This instability not only leads to precipitation but can also result in the formation of derivatives that may have different inhibitory potencies than the parent molecule.[4] For this reason, storing this compound in aqueous solutions is not recommended.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing concentrated this compound stock solutions. Alternatively, a 0.1 M Potassium Bicarbonate (KHCO3) solution can be used.[5] Preparing a high-concentration stock in an appropriate solvent is the standard method for working with hydrophobic or unstable compounds in cell culture and physiological assays.[6][7]
Q4: What are typical working concentrations for this compound in experiments?
A4: The effective concentration of this compound is highly dependent on the specific channel or transporter being studied. IC50 values (the concentration required to inhibit 50% of the target's activity) can range from the low micromolar to several hundred micromolar. For example, an IC50 of 100 μM has been reported for the ClC-Ka chloride channel.[1][5][8] In one study, using 25 μM this compound at a slightly alkaline pH of 8.2 for 10 minutes was sufficient to achieve over 95% inhibition of chloride exchange flux.[3]
Troubleshooting Guide
Q5: My this compound precipitated immediately after I added it to my physiological buffer. What went wrong?
A5: This is a common issue and typically occurs when a concentrated DMSO stock of this compound is diluted too quickly or into a buffer with poor solubilizing capacity, causing the compound to crash out of solution.[9][10] The final concentration of DMSO in your working solution might also be too low to maintain this compound solubility.
Solution Steps:
-
Prepare a Fresh Stock: Ensure your this compound stock solution in DMSO is fully dissolved and has not been stored for an extended period.
-
Modify Dilution Technique: Instead of adding the this compound stock directly to the full volume of buffer, add the stock solution dropwise to your cell culture medium or buffer while gently vortexing or mixing.[6] This gradual dilution can prevent immediate precipitation.
-
Increase Final DMSO Concentration: While it's crucial to minimize solvent toxicity, ensure the final DMSO concentration is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[11][12] Always run a vehicle control (buffer with the same final DMSO concentration but without this compound) to account for any solvent effects.
-
Consider Buffer Composition: The pH and composition of your physiological buffer can affect solubility.[13][14] this compound has been shown to be soluble in 0.1 M KHCO3, suggesting that a bicarbonate-based buffer might improve solubility compared to phosphate buffers.[5]
Q6: How can I prepare a working solution of this compound for my cell culture experiment?
A6: The recommended method is to prepare a high-concentration stock solution in DMSO and then perform a serial dilution to achieve the final working concentration in your culture medium. This minimizes the final solvent concentration while ensuring the compound remains dissolved.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the preparation of a final 100 µM this compound working solution in cell culture medium from a 100 mM DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Physiological buffer or cell culture medium, pre-warmed to 37°C
-
Calibrated pipettes
Procedure:
-
Prepare 100 mM Stock Solution:
-
Carefully weigh the required amount of this compound powder. The molecular weight of the disodium salt is 498.48 g/mol .[5]
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 4.98 mg of this compound in 100 µL of DMSO.
-
Ensure complete dissolution by gentle vortexing. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Perform Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in DMSO. For example, add 2 µL of the 100 mM stock to 198 µL of DMSO. This step is critical for accurately pipetting small volumes for the final dilution.
-
-
Prepare Final Working Solution:
-
Pre-warm your physiological buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
To make a 100 µM final solution, dilute the 1 mM intermediate stock 1:10 into the pre-warmed medium. For example, add 100 µL of the 1 mM stock to 900 µL of medium to make 1 mL.
-
Crucially , add the this compound stock solution drop-by-drop to the medium while gently stirring or swirling to ensure rapid and homogenous mixing.[6]
-
The final DMSO concentration in this example would be 0.1%. Always calculate the final solvent concentration and include a vehicle control in your experiments.
-
-
Use Immediately:
-
Due to the instability of this compound in aqueous solutions, the final working solution should be prepared fresh and used immediately.
-
Data Presentation
Table 1: this compound Solubility & Recommended Concentrations
| Parameter | Value/Solvent | Notes | Citation |
| Molecular Weight | 498.48 g/mol (Disodium Salt) | Use for stock solution calculations. | [5] |
| Stock Solution Solvent | DMSO | Recommended for high concentration stocks. | |
| Stock Solution Solvent | 0.1 M Potassium Bicarbonate (KHCO3) | Soluble up to 5 mM. May require heating. | [5] |
| Aqueous Instability | Hydrolyzes and multimerizes | Do not store in aqueous solutions. Prepare fresh. | [4] |
| Typical IC50 Range | 4.88 µM - 300 µM | Highly dependent on the specific target protein. | [1][5] |
| Recommended Final DMSO | < 0.5% (v/v) | Minimize cell toxicity. Always use a vehicle control. | [11][12] |
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: this compound irreversibly inhibiting an anion exchanger.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. cachannelblockers.com [cachannelblockers.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. Lesson 6.3: Forming a Precipitate - American Chemical Society [acs.org]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: DIDS Stability and Degradation in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and stability data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution?
A1: this compound is insoluble in water and most standard organic solvents. The recommended solvent is Dimethyl Sulfoxide (DMSO).
-
Best Practice : Dissolve this compound powder in DMSO to a final concentration of 10 mM or higher.[1] To aid dissolution, warm the solution in a 37°C water bath or use an ultrasonic bath for 10-15 minutes.[1] Avoid vigorous or prolonged vortexing, as the isothiocyanate groups are chemically reactive.
Q2: How should I store my this compound stock solution?
A2: Proper storage is critical to maintain the stability of your this compound stock.
-
Aliquoting : Immediately after preparation, aliquot the DMSO stock solution into single-use vials.[1] This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Temperature : Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure vials are sealed tightly to protect from moisture and light.[2]
Q3: How do I prepare a working solution of this compound in an aqueous buffer?
A3: Due to its poor stability in aqueous media, this compound working solutions should be prepared fresh immediately before each experiment.[1]
-
Dilution Method : Pre-warm your physiological buffer or cell culture medium to 37°C. Add the this compound DMSO stock dropwise into the buffer while vigorously mixing.[1] This minimizes precipitation.
-
Final DMSO Concentration : Keep the final concentration of DMSO in your working solution low, typically ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[1]
Q4: How stable is this compound in my aqueous experimental buffer?
A4: this compound is unstable in aqueous solutions and is prone to hydrolysis. Long-term storage of diluted this compound in aqueous solutions is not recommended.[1] The isothiocyanate groups are reactive and will degrade over time, leading to a loss of inhibitory activity. For optimal performance, always use freshly prepared working solutions.
Q5: What are the main factors that cause this compound to degrade?
A5: The primary cause of degradation in aqueous solutions is the hydrolysis of its two isothiocyanate (-N=C=S) groups. Stability is influenced by several factors:
-
pH : The rate of hydrolysis can be dependent on the pH of the buffer.
-
Temperature : Higher temperatures can accelerate the degradation process.
-
Light : While specific photostability data for this compound is limited, stilbene derivatives can be light-sensitive. It is good practice to protect this compound solutions from light.[2]
-
Nucleophiles : The presence of nucleophilic agents in the buffer can react with the isothiocyanate groups, leading to inactivation.
Q6: At what concentration should I use this compound?
A6: The effective concentration of this compound depends on the target protein and experimental system.
-
ClC-Ka Chloride Channel : The IC50 is approximately 100 μM.[1][3] Titration in the 10–200 μM range is common for inhibiting this channel.
-
ClC-2 Chloride Channel : Effective concentrations for targeting ClC-2 typically range from 50–500 μM.[3]
-
Cytotoxicity : Be aware that this compound can exhibit cytotoxicity at concentrations above 200–300 μM.[1] It is crucial to perform dose-response experiments and include appropriate vehicle controls (DMSO-only) in your assays.
Troubleshooting Guide
Problem: My this compound powder won't dissolve in DMSO.
-
Solution : Ensure you are using a high enough concentration of DMSO (for ≥10 mM this compound).[1] Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution. Avoid overheating. Confirm that your DMSO is anhydrous, as water contamination can hinder solubility.
Problem: this compound precipitates when I add it to my aqueous buffer.
-
Solution 1 : Pre-warm the aqueous buffer to 37°C before adding the this compound stock.[1]
-
Solution 2 : Add the this compound stock solution drop-by-drop while the buffer is being vigorously mixed or vortexed.[1] This helps disperse the compound quickly before it can aggregate.
-
Solution 3 : If particulates persist, you may filter the solution using a 0.2 μm filter, but use it immediately to prevent re-precipitation.[1]
-
Solution 4 : Check the final concentration of this compound. If it is too high, it may exceed its solubility limit in the aqueous medium. Consider lowering the concentration if your experiment allows.
Problem: I'm seeing inconsistent or no effect in my experiment.
-
Solution 1 (Degradation) : The most likely cause is degraded this compound. Always prepare the aqueous working solution fresh right before use from a properly stored DMSO stock.[1] Avoid using diluted aqueous solutions that have been stored for any extended period.
-
Solution 2 (Freeze-Thaw) : Your DMSO stock may have been compromised by multiple freeze-thaw cycles. Use single-use aliquots to maintain the stock's efficacy.[1]
-
Solution 3 (Batch Variability) : If you've recently started a new batch of this compound, its potency may differ. It is advisable to validate the efficacy of each new lot in a standardized assay before use in critical experiments.[1]
Problem: I'm observing significant cytotoxicity.
-
Solution 1 (Concentration) : this compound can be toxic at concentrations above 200-300 µM.[1] Perform a dose-response curve to find the optimal concentration that provides the desired inhibitory effect without causing excessive cell death.
-
Solution 2 (DMSO Toxicity) : Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.2%. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) to differentiate between compound and solvent toxicity.
Quantitative Data and Stability Summary
While specific kinetic data for this compound degradation (e.g., half-life vs. pH) is not extensively published, the following tables summarize its known solubility and recommended storage conditions.
Table 1: this compound Solubility Summary
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | [1] |
| Ethanol | Insoluble | |
| DMSO | >10 mM | Warming to 37°C and/or sonication may be required.[1] |
| 0.1M Potassium Bicarbonate | ~5 mM (2.49 mg/mL) |[4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Maximum Duration | Key Considerations |
|---|---|---|
| -20°C | 1 month | [2] |
| -80°C | 6 months | [2] |
| Both | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light and moisture.[1][2] |
Table 3: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
|---|---|---|
| Aqueous Buffer | High Risk of Degradation | Always prepare working solutions fresh immediately before use. Do not store.[1] |
| pH | Potential for pH-dependent hydrolysis. | Use buffered solutions and consider stability within the experimental timeframe. |
| Temperature | Higher temperatures likely accelerate degradation. | Prepare working solutions in pre-warmed buffer but avoid prolonged incubation.[1] |
| Light | Potential for photodegradation. | Protect all this compound-containing solutions from direct light.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials : this compound powder, anhydrous DMSO, microcentrifuge tubes, 37°C water bath or sonicator.
-
Procedure :
-
Under low-humidity conditions, weigh the required amount of this compound powder. (Molecular Weight of disodium salt is ~498.48 g/mol , but check the value for your specific batch).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Facilitate dissolution by placing the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes until fully dissolved.[1]
-
Immediately create single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light.[2]
-
Protocol 2: Preparation of this compound Working Solution (e.g., 100 µM in Physiological Buffer)
-
Materials : 10 mM this compound in DMSO (from Protocol 1), pre-warmed physiological buffer (e.g., PBS, HBSS) or cell culture medium, sterile tubes.
-
Procedure :
-
Warm the desired volume of physiological buffer to 37°C.
-
Retrieve a single-use aliquot of 10 mM this compound stock from the freezer and thaw it.
-
To make a 100 µM solution, dilute the stock 1:100. For example, add 10 µL of 10 mM this compound stock to 990 µL of the pre-warmed buffer.
-
Crucially , add the this compound stock dropwise to the buffer while gently vortexing or flicking the tube to ensure rapid mixing and prevent precipitation.[1]
-
Use the freshly prepared working solution immediately in your experiment.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for using this compound.
Caption: Workflow for preparing stable this compound stock and fresh working solutions.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
Caption: Overview of primary cellular targets inhibited or modulated by this compound.
References
- 1. Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
troubleshooting unexpected results in DIDS experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS).
Frequently Asked Questions (FAQs)
Q1: My this compound solution was freshly prepared, but I'm seeing a much stronger inhibitory effect than expected. Why might this be happening?
A1: this compound is known to be unstable in aqueous solutions. It can hydrolyze and then multimerize into polythioureas.[1] These multimers, particularly the tetrameric and pentameric forms, can be significantly more potent inhibitors of anion transporters like ClC-ec1 and ClC-Ka than this compound itself, with inhibitory concentrations (IC50) ranging from 3 to 200 times lower than that of the parent compound.[1] A solution left at 50°C for 48 hours was found to contain no detectable this compound, but rather five new hydrolysis products.[1]
Q2: I'm observing significant apoptosis in my cell culture after this compound treatment, even at concentrations intended to only inhibit anion exchange. Is this a known off-target effect?
A2: Yes, this compound has been shown to induce apoptosis in various cell types, including hippocampal neuronal cells.[2][3] This can occur through multiple pathways, including the activation of JNK3, mitochondrial cytochrome C release, and caspase-3 and -6.[2] The apoptotic effects are dose- and time-dependent, meaning higher concentrations or longer exposure times increase the likelihood of observing cell death.[2]
Q3: Can this compound directly interfere with components of the apoptotic pathway downstream of mitochondrial events?
A3: Yes, this compound has been found to directly inhibit the activity of caspases, which are key executioner enzymes in apoptosis.[3][4] The isothiocyanate groups of this compound can react with thiol groups in the active sites of caspases, leading to their inactivation.[4] This represents a mechanism of apoptosis inhibition that is downstream of cytochrome c release.[3][4]
Q4: I'm seeing unexpected changes in intracellular signaling pathways that are not directly related to anion transport after using this compound. What could be the cause?
A4: this compound is often referred to as a "dirty molecule" due to its numerous off-target effects.[2] It can interact with a wide range of cellular components and processes beyond anion exchangers. These can include effects on protein trafficking, synaptic transmission, and DNA repair mechanisms.[2] It has also been shown to inhibit the plasma membrane Ca2+ ATPase by alkylating thiol groups.[4] Therefore, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.[5][6]
Q5: My fluorescence-based assay is showing quenching after the addition of this compound. Is this expected?
A5: this compound, like many molecules, has the potential to cause fluorescence quenching. Quenching is a process that decreases the fluorescence intensity of a substance and can occur through various mechanisms, such as Förster resonance energy transfer (FRET), collisional quenching, or the formation of a non-fluorescent complex.[7][8] If your assay relies on fluorescence, it is important to run a control experiment to determine if this compound itself is quenching the signal of your fluorescent probe, independent of its biological activity.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Inhibition of Anion Exchange
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Prepare fresh this compound solutions for each experiment from a high-quality stock. Avoid storing this compound in aqueous buffers for extended periods. | This compound hydrolyzes and multimerizes in aqueous solution, leading to a mixture of compounds with varying potencies.[1] |
| Incorrect pH | Ensure the pH of your experimental buffer is appropriate for both this compound stability and the target transporter's activity. | The binding and inhibitory activity of this compound can be pH-dependent. |
| Sub-optimal Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. | The IC50 of this compound can vary significantly between different transporters and experimental systems.[1] |
| Off-Target Effects | Use a secondary, structurally different anion exchange inhibitor as a control to confirm that the observed effect is due to anion exchange inhibition. | This helps to rule out that the observed phenotype is due to one of this compound's many off-target effects.[2][4] |
Issue 2: High Levels of Cell Death or Cytotoxicity
| Potential Cause | Troubleshooting Step | Rationale |
| Apoptosis Induction | Reduce the concentration of this compound and/or the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. | This compound is known to induce apoptosis in a dose- and time-dependent manner.[2] |
| Caspase Inhibition | If studying apoptosis, be aware that this compound can directly inhibit caspases.[3][4] Use alternative methods to measure apoptosis that are not solely reliant on caspase activity assays. | This will help to avoid misinterpretation of your results due to this compound's direct effects on the apoptotic machinery. |
| Non-Specific Cytotoxicity | Include a "vehicle-only" control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity. | Solvents like DMSO can be toxic to cells at certain concentrations.[9] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound and its Hydrolysis Products
| Compound | Target Protein | IC50 | Reference |
| This compound | ClC-ec1 | ~300 µM | [1] |
| This compound | ClC-Ka | 100 µM | [1] |
| Hydrolyzed this compound Mixture | ClC-ec1 | ~5 µM | [1] |
| This compound Pentamer | ClC-ec1 | 1.5 µM | [1] |
| This compound Pentamer | ClC-Ka | 500 nM | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in your aqueous experimental buffer immediately before use.
-
-
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Do not store this compound in aqueous solutions for extended periods due to its instability.[1]
-
Always include a vehicle control (DMSO or other solvent at the same final concentration) in your experiments.
-
Protocol 2: Assessing Off-Target Cytotoxicity of this compound
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Include a "vehicle-only" control and an "untreated" control.
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the results to determine the concentration at which this compound induces significant cytotoxicity.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Overview of this compound's on-target effects, off-target effects, and chemical instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Optimizing DIDS Incubation Time for Maximal Inhibition
Welcome to the technical support center for the effective use of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) as an anion exchange inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reproducible inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-penetrating inhibitor of anion exchange, primarily targeting the chloride-bicarbonate (Cl⁻/HCO₃⁻) exchanger, also known as Band 3 or AE1, in erythrocytes and other cell types.[1][2] Its inhibitory action occurs in two stages: a rapid, reversible competitive binding to the anion transport site, followed by a slower, irreversible covalent modification of lysine residues on the transporter protein.[3] This covalent binding leads to a sustained blockage of anion exchange.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is known to be unstable in aqueous solutions.[4] It can hydrolyze and then multimerize into various polythiourea derivatives.[4] Interestingly, these oligomers have been found to be significantly more potent inhibitors of some chloride channels than this compound itself.[4] For reproducible results, it is recommended to prepare fresh this compound solutions from a DMSO stock immediately before each experiment.
Q3: Does temperature affect this compound inhibition?
A3: Yes, temperature significantly influences the kinetics of this compound inhibition. The irreversible, covalent binding of this compound to the anion transporter is highly temperature-dependent.[3] At lower temperatures (e.g., 0°C), the irreversible binding is very slow, allowing for the study of the reversible binding phase.[3] Conversely, at higher physiological temperatures (e.g., 37°C), the covalent reaction proceeds much faster.
Q4: Can this compound be cytotoxic?
A4: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[5][6][7] Studies have shown that this compound can induce apoptosis in a dose- and time-dependent manner.[5][6] It is crucial to perform cell viability assays (e.g., MTT or Calcein AM/PI staining) to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Inhibition | 1. Degraded this compound solution: this compound is unstable in aqueous solutions. 2. Insufficient incubation time or concentration: The irreversible binding is time and concentration-dependent. 3. Suboptimal pH: The reaction of isothiocyanate groups with lysine residues is pH-dependent. 4. Presence of competing anions: High concentrations of other anions can compete with this compound for binding. | 1. Always prepare fresh this compound working solutions from a DMSO stock immediately before use. Store the DMSO stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] 2. Increase the incubation time or this compound concentration. Refer to the quantitative data table below for guidance. Perform a dose-response and time-course experiment to determine the optimal conditions for your system. 3. Ensure the experimental buffer pH is in the optimal range for this compound binding (typically slightly alkaline, e.g., pH 7.4-8.2).[9] 4. If possible, reduce the concentration of competing anions in the incubation buffer. |
| High Variability in Results | 1. Inconsistent this compound solution preparation: Differences in the age or preparation of the this compound working solution can lead to variability. 2. Temperature fluctuations: The rate of irreversible inhibition is sensitive to temperature changes. 3. Precipitation of this compound: this compound has low solubility in aqueous buffers and can precipitate, leading to inaccurate concentrations. | 1. Standardize the this compound solution preparation protocol. Always use freshly prepared solutions. 2. Maintain a constant and controlled temperature during the incubation period. 3. Prepare the this compound working solution by adding the DMSO stock to a pre-warmed buffer while vortexing to ensure proper mixing and prevent precipitation. Visually inspect the solution for any precipitates before use.[7] |
| Cell Death or Morphological Changes | 1. This compound cytotoxicity: High concentrations or long incubation times can be toxic to cells.[5][6] 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Determine the optimal, non-toxic this compound concentration for your cell line and experimental duration by performing a cytotoxicity assay. 2. Ensure the final DMSO concentration in your experimental setup is below 0.5% (v/v), and include a vehicle control (DMSO alone) in your experiments. |
| Off-Target Effects | 1. Non-specific binding: this compound can interact with other proteins and cellular components. 2. Inhibition of other transporters: this compound is not entirely specific to the Cl⁻/HCO₃⁻ exchanger and can inhibit other anion transporters and channels.[10] | 1. Use the lowest effective concentration of this compound that provides maximal inhibition of the target transporter. 2. Be aware of the potential for off-target effects and consider using other, more specific inhibitors as controls if available. |
Data Presentation: this compound Incubation Time and Concentration for Anion Exchange Inhibition
The following table summarizes quantitative data from various studies on the conditions used for this compound-mediated inhibition of anion exchangers. It is important to note that optimal conditions can vary significantly between cell types and experimental setups.
| Cell Type/System | This compound Concentration (µM) | Incubation Time | Temperature (°C) | Resulting Inhibition | Reference |
| Human Erythrocytes | 10 | 30 min | 37 | ~95% inhibition of sulfate efflux | [3] |
| Ehrlich Ascites Tumor Cells | 25 | 10 min | Not Specified (pH 8.2) | >95% inhibition of chloride exchange | [9] |
| Sarcoplasmic Reticulum Vesicles | 3 | Not Specified | Not Specified | Half-maximal inhibition of phosphate efflux | [11] |
| Sarcoplasmic Reticulum Vesicles | 50 | Not Specified | Not Specified | Complete inhibition of phosphate/oxalate efflux | [11] |
| Human Erythrocytes | 1 (apparent K1/2) | Not Specified | 0 (pH 7.4) | 55-60% inhibition of deformation-induced cation flux | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a chemical fume hood.
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate at 37°C for 10-15 minutes to aid dissolution.[7]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for Inhibition of Anion Exchange in Cultured Cells
-
Materials:
-
Cultured cells expressing the target anion exchanger
-
This compound stock solution (10 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium, pre-warmed to 37°C
-
Cell viability assay reagents (e.g., MTT, Calcein AM/PI)
-
-
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed physiological buffer or culture medium to the desired final concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is ≤0.5%. Include a vehicle control (DMSO only) at the same final concentration.
-
Incubation:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed buffer.
-
Add the this compound working solution or vehicle control to the cells.
-
Incubate for the desired time (e.g., 10-60 minutes) at the appropriate temperature (e.g., 37°C).
-
-
Anion Exchange Assay: After incubation, proceed with your specific anion exchange assay (e.g., using radio-labeled anions or pH-sensitive fluorescent dyes).
-
Cell Viability Assessment (Parallel Experiment): In a separate plate, treat cells with the same concentrations of this compound and for the same duration. Following treatment, perform a cell viability assay to ensure the observed inhibition is not due to cytotoxicity.
-
Visualizations
Signaling Pathway: Inhibition of Chloride-Bicarbonate Exchange by this compound
References
- 1. Side-Dependent Inhibition of a Prokaryotic ClC by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | The Chloride Conductance Inhibitor NS3623 Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions [frontiersin.org]
- 10. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 11. Development of a quantitative relationship between inhibition percentage and both incubation time and inhibitor concentration for inhibition biosensors--theoretical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing DIDS-Induced Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DIDS-induced autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
A1: this compound (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is a chemical compound commonly used as an inhibitor of anion exchange proteins in cell membranes[1][2]. It possesses intrinsic fluorescent properties, with an excitation maximum at approximately 342 nm and an emission maximum at around 418 nm[3][4]. This means that when this compound is illuminated with ultraviolet (UV) light, it emits light in the blue region of the spectrum, which can be detected by fluorescence microscopes and may interfere with the signals from other blue fluorophores like DAPI.
Q2: In which applications is this compound-induced autofluorescence a common problem?
A2: this compound-induced autofluorescence is most problematic in experiments that require the use of blue fluorescent dyes or proteins for visualization. This includes studies involving nuclear counterstaining with DAPI, or the use of reporters like blue fluorescent protein (BFP). Given that this compound is used to study anion transport, any imaging experiment investigating these processes in combination with blue fluorescent probes is susceptible to this issue.
Troubleshooting Guide
Problem 1: High background fluorescence in the blue channel after this compound treatment.
Cause: The observed background is likely due to the intrinsic fluorescence of this compound itself, which emits in the blue spectrum.
Solutions:
-
Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can acquire a reference spectrum of this compound autofluorescence from a control sample treated only with this compound. This reference spectrum can then be computationally subtracted from your experimental images to isolate the specific signal of your intended blue fluorophore.
-
Use Fluorophores with Different Spectral Properties: Whenever possible, avoid using fluorophores that emit in the blue channel when working with this compound. Opt for green, red, or far-red fluorophores for your markers of interest. This spectral separation will minimize the overlap with this compound's emission spectrum.
-
Photobleaching: Before acquiring your final image, you can try to selectively photobleach the this compound-induced autofluorescence. This involves exposing the sample to intense excitation light at the excitation wavelength of this compound (around 340-350 nm) for a period of time until the background fluorescence is reduced. Be cautious with this method as it can also photobleach your specific fluorescent probe if there is spectral overlap in their excitation profiles.
-
Chemical Quenching: Certain chemical quenchers can help reduce autofluorescence. While not specific to this compound, general autofluorescence quenching agents might be effective. It is crucial to test these on control samples to ensure they do not negatively impact your specific fluorescent signal.
Problem 2: Difficulty in distinguishing the DAPI signal from this compound background.
Cause: The emission spectra of DAPI and this compound partially overlap, making it challenging to separate their signals using standard filter sets.
Solutions:
-
Optimize Filter Sets: Use a narrow bandpass emission filter for your DAPI channel that is centered on the peak of DAPI's emission (around 460 nm) and has a minimal overlap with the this compound emission spectrum (peaking at ~418 nm).
-
Image Subtraction: Acquire an image of a control sample treated only with this compound using the same settings as your experimental sample. This "background" image can then be subtracted from your experimental image. This requires careful control of this compound concentration and imaging parameters.
-
Alternative Nuclear Stains: Consider using a nuclear stain that emits in a different spectral range, such as Propidium Iodide (emits in the red) for fixed and permeabilized cells, or a far-red nuclear stain.
Experimental Protocols
Protocol 1: General Workflow for Using this compound in Cellular Imaging
This protocol outlines a general procedure for treating cells with this compound prior to fluorescence imaging.
Caption: A typical experimental workflow for treating cells with this compound before imaging.
Protocol 2: Reducing Autofluorescence with Photobleaching
-
After completing the staining protocol, place the sample on the microscope.
-
Using a UV light source and a filter set appropriate for this compound excitation (e.g., 340-360 nm), illuminate the area of interest.
-
Monitor the decrease in background fluorescence in the blue channel.
-
Once the background has been sufficiently reduced, switch to the appropriate filter sets for your specific fluorophores and acquire the final images.
-
Caution: This method may also reduce the intensity of your specific signal, so optimization of the bleaching time is critical.
Quantitative Data Summary
The following table summarizes the spectral properties of this compound, which are crucial for understanding and mitigating its autofluorescence.
| Compound | Excitation Max (nm) | Emission Max (nm) | Common Overlapping Fluorophore |
| This compound | ~342 | ~418 | DAPI, BFP |
Data sourced from product information sheets.[3][4]
Signaling Pathway
This compound is a well-known inhibitor of anion exchangers, such as the chloride-bicarbonate exchanger (anion exchanger 1 or Band 3 protein) in red blood cells. The following diagram illustrates this inhibitory action.
Caption: this compound blocks the transport of anions across the cell membrane by inhibiting anion exchanger proteins.
References
Technical Support Center: Mitigating D-I-D-S-Induced Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of high this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a widely used, potent inhibitor of anion exchange, primarily targeting the chloride-bicarbonate exchanger. It functions by binding covalently and irreversibly to the anion exchange proteins, thereby blocking their function.
Q2: Why am I observing high levels of cell death in my experiments with this compound?
A2: High concentrations of this compound can induce cytotoxicity and apoptosis in a dose- and time-dependent manner. This is a known effect and can be mediated through various pathways, including the activation of c-Jun N-terminal kinase 3 (JNK3), caspase-3, and the release of cytochrome C from mitochondria.[1] Off-target effects, such as inhibition of mitochondrial respiration and DNA repair, can also contribute to cell death.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary role as an anion exchange inhibitor, this compound has several known off-target effects. These include the uncoupling of mitochondrial respiration, direct binding to and inhibition of DNA repair enzymes like RAD51, and alteration of intracellular pH.[1] At high concentrations, these off-target effects can significantly contribute to cytotoxicity.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is poorly soluble in water. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store this compound as a solid at -20°C. Once in solution, it is best to make fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guides
Issue 1: High Cell Mortality Even at Low this compound Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell line is highly sensitive to this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 500 µM) and assess cell viability after 24, 48, and 72 hours. |
| Incorrect solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%. Always include a vehicle control (medium with solvent but no this compound) in your experiments. |
| Prolonged incubation time. | Reduce the incubation time with this compound. Cytotoxic effects are often time-dependent. A shorter exposure may be sufficient to achieve the desired inhibitory effect without causing excessive cell death. |
| Cell culture conditions are suboptimal. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to the toxic effects of chemical compounds. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell density. | Ensure a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability in the observed effects of this compound. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to experimental treatments. |
Issue 3: Lack of Expected Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to the literature for effective concentrations in similar cell lines or experimental systems. |
| This compound has degraded. | Use a fresh stock of this compound. This compound solutions can degrade over time, especially when exposed to light or stored improperly. |
| The target anion exchanger is not expressed or is not active in your cell line. | Confirm the expression and activity of the target anion exchanger in your cell line using techniques such as Western blotting or functional assays. |
| Incorrect experimental timing. | Pre-incubate the cells with this compound for a sufficient period before adding other stimuli to ensure adequate inhibition of the target. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table provides a summary of reported IC50 values for this compound and a reference compound, doxorubicin, in various human cell lines.
| Compound | Cell Line | IC50 Value |
| This compound | U2OS (human osteosarcoma) | ~508 µM (24h)[1] |
| NIH 3T3 (mouse embryonic fibroblast) | ~580 µM (24h)[1] | |
| Doxorubicin | HeLa (human cervical cancer) | 0.9 µM |
| HEK293 (human embryonic kidney) | 0.9 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
High concentrations of this compound can trigger apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates the key signaling events involved.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Mitigating this compound Cytotoxicity
This workflow outlines the steps to optimize this compound concentration and minimize its cytotoxic effects.
Caption: Experimental workflow for this compound optimization.
Troubleshooting Logic for High Cell Mortality
This diagram provides a logical approach to troubleshooting unexpected high cell death in this compound experiments.
References
Technical Support Center: Troubleshooting DIDS Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid) is a chemical compound widely used in cell biology as a potent and irreversible inhibitor of anion exchange.[1] Its primary target is the Band 3 anion transport protein (also known as AE1 or SLC4A1), which is crucial for the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the plasma membrane.[1] By binding to Band 3, this compound blocks this exchange, leading to alterations in intracellular pH and ion concentrations.
Q2: Why does this compound precipitate in my culture medium?
A2: this compound precipitation in aqueous solutions like culture media can be attributed to several factors:
-
Low Solubility: this compound has limited solubility in neutral aqueous solutions.
-
pH Dependence: The solubility of this compound can be influenced by the pH of the medium.
-
High Salt Concentrations: Certain salts present in culture media, particularly divalent cations like calcium (Ca²⁺), can contribute to the precipitation of this compound.
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions, can promote precipitation.
-
Improper Dissolution: If the initial stock solution is not prepared correctly, this compound may not be fully dissolved and can precipitate when diluted into the culture medium.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum or media supplements, leading to aggregation and precipitation.
Q3: What are the visible signs of this compound precipitation?
A3: this compound precipitation can manifest as a fine, white or yellowish precipitate, cloudiness, or turbidity in the culture medium. Under a microscope, you may observe crystalline structures or amorphous aggregates.
Q4: Can I still use my culture medium if a small amount of this compound precipitate is visible?
A4: It is generally not recommended to use media with visible precipitate. The presence of precipitate indicates that the effective concentration of soluble this compound is unknown and likely lower than intended, which will affect the reproducibility and accuracy of your experiments. Furthermore, the precipitate itself could have unintended effects on the cells.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Possible Cause | Recommended Solution |
| High local concentration of this compound | Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing the medium. This helps to disperse the this compound quickly and avoid localized high concentrations that can lead to immediate precipitation.[2] |
| Incompatible solvent | Ensure the final concentration of the solvent used for the this compound stock solution (e.g., DMSO) is low in the final culture medium (typically ≤ 0.1% v/v) to avoid solvent-induced precipitation.[2][3] |
| Presence of high divalent cation concentrations | If your medium has high concentrations of calcium or magnesium, consider preparing a fresh batch of medium with reduced concentrations of these ions, if your experimental cells can tolerate it. |
| Incorrect pH of the medium | Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4) before adding this compound. |
Issue 2: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Temperature fluctuations | Maintain a stable temperature in your incubator. Avoid frequent opening of the incubator door. |
| pH shift during incubation | Ensure your incubator's CO₂ levels are stable and appropriate for the bicarbonate concentration in your medium to maintain a stable pH. |
| Instability of this compound in aqueous solution | This compound, particularly its isothiocyanate groups, can be unstable in aqueous solutions over long periods.[1] Prepare fresh this compound-containing media for each experiment, especially for long-term incubations. |
| Evaporation of the culture medium | Use humidified incubators and ensure culture flasks or plates are properly sealed to minimize evaporation, which can concentrate salts and this compound, leading to precipitation. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 498.48 g/mol | - | |
| Solubility | Soluble to 5 mM | 0.1 M Potassium bicarbonate | |
| Solubility | Soluble | DMSO | [4] |
| Storage Temperature | +4°C | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 4.985 mg of this compound for 1 mL of DMSO.
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or a clear vial wrapped in aluminum foil to protect it from light.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Culture Medium
This protocol provides a step-by-step guide for diluting the this compound stock solution into your cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Sterile pipettes
Procedure:
-
Pre-warm the required volume of your cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the pre-warmed culture medium.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 100 µM this compound working solution, you would need 100 µL of the 10 mM stock solution.
-
While gently swirling or vortexing the culture medium, add the calculated volume of the this compound stock solution drop-by-drop.[2] This ensures rapid and even dispersion.
-
Continue to mix the solution gently for a few seconds after adding the this compound stock.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your experiments.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Anion Exchanger (Band 3)
This compound primarily acts by irreversibly binding to the Band 3 anion exchanger protein, thereby blocking the exchange of chloride and bicarbonate ions across the cell membrane. This disruption can lead to changes in intracellular pH and ion gradients, affecting various cellular processes.
Caption: this compound inhibits the Band 3 anion exchanger, blocking ion transport.
Downstream Signaling Effects of this compound
Beyond its primary effect on anion exchange, this compound has been reported to have other downstream effects, including the activation of Src Family Kinases (SFKs). This activation is thought to be a consequence of the this compound-induced reduction in cytoplasmic pH.
Caption: Downstream signaling cascade initiated by this compound.
Experimental Workflow for this compound Treatment
A typical workflow for treating cells with this compound involves careful preparation of the this compound solution and subsequent application to the cell culture.
References
Technical Support Center: Strategies to Reduce Non-Specific Binding of DIDS
Welcome to the technical support center for DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to non-specific binding of this compound in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to non-specific binding of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in cell-based assays | 1. This compound is binding to off-target proteins on the cell surface or intracellularly.[1] 2. The concentration of this compound is too high, leading to saturation of non-specific sites. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that still inhibits the target of interest. 2. Pre-incubation with Blocking Agents: Pre-incubate cells with a blocking agent such as Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites before adding this compound.[2] 3. Modify Buffer Conditions: Adjust the pH and ionic strength of your experimental buffer. Increasing the salt concentration can reduce electrostatic interactions that contribute to non-specific binding. |
| Non-specific labeling in proteomics experiments | 1. The isothiocyanate groups of this compound are highly reactive and can form covalent bonds with lysine and other nucleophilic residues on abundant non-target proteins.[3] 2. The incubation time with this compound is too long, allowing for more off-target reactions to occur. | 1. Shorten Incubation Time: Reduce the incubation time to the minimum required to achieve sufficient labeling of the target protein. 2. Competitive Inhibition: Include a non-reactive analog of this compound (if available) in excess to compete for non-specific binding sites. 3. Optimize pH: The reactivity of lysine's amino group is pH-dependent. Experiment with slightly lowering the pH of the reaction buffer to decrease the reactivity of non-target lysines. |
| Inconsistent results between experiments | 1. Variability in experimental conditions such as buffer composition, temperature, or cell density. 2. Degradation of this compound stock solution, leading to inconsistent active concentrations. | 1. Standardize Protocols: Ensure all experimental parameters are consistent between replicates and experiments. 2. Freshly Prepare this compound: Prepare this compound solutions fresh for each experiment from a high-quality stock. This compound can be unstable in aqueous solutions.[3] 3. Include Proper Controls: Always include positive and negative controls to monitor the consistency of your assay. |
| False positives in screening assays | 1. This compound interacts with components of the assay system other than the intended target. 2. Off-target effects of this compound mimic a positive result.[4] | 1. Counter-Screening: Perform secondary assays with different detection methods or on a different platform to validate initial hits. 2. Use of Analogs: Test structurally related but inactive analogs of this compound to confirm that the observed effect is due to specific inhibition of the target.[5] 3. Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to validate that the effect of this compound is dependent on the presence of the intended target. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is a chemical compound widely used as an inhibitor of anion transport. Its primary and most well-characterized target is the Anion Exchanger 1 (AE1), also known as Band 3, which is abundant in red blood cells and kidney intercalated cells.[6] this compound has also been shown to inhibit other proteins, including the voltage-dependent anion channel (VDAC), ABCA1, and RAD51.[3]
Q2: How does this compound inhibit its targets?
This compound contains two reactive isothiocyanate groups that can form covalent bonds with primary amino groups, particularly the ε-amino group of lysine residues on target proteins.[3] This covalent modification is often irreversible and leads to the inhibition of the protein's function. The stilbene disulfonate backbone of this compound is believed to mediate the initial non-covalent binding to the target protein.
Q3: What are "off-target" effects and why are they a concern with this compound?
Q4: What are the key experimental parameters to consider when trying to minimize this compound non-specific binding?
The most critical parameters to optimize are:
-
This compound Concentration: Use the lowest concentration that elicits the desired effect on your target.
-
Buffer Composition: Adjusting the pH and ionic strength (salt concentration) of your buffer can significantly impact non-specific electrostatic interactions.
-
Incubation Time and Temperature: Shorter incubation times and lower temperatures can reduce the extent of non-specific covalent reactions.
-
Blocking Agents: The use of blocking agents like BSA can saturate non-specific binding sites.
Q5: Are there any alternatives to this compound with better specificity?
Several analogs of this compound have been synthesized and evaluated to improve specificity and reduce off-target effects. For example, derivatives with modifications to the stilbene core or the reactive groups have been explored as potentially more selective inhibitors of targets like RAD51.[3][5] Researchers should consult the literature for the most recent developments in inhibitors for their specific target of interest.
Quantitative Comparison of Strategies to Reduce Non-Specific Binding
The following table summarizes various strategies to mitigate non-specific binding of this compound, with a qualitative assessment of their potential impact.
| Strategy | Principle of Action | Typical Working Concentration/Condition | Potential Impact on Specific Binding | Potential Impact on Non-Specific Binding | Considerations |
| Optimize this compound Concentration | Reduce saturation of low-affinity, non-specific sites. | Titrate from low nM to high µM range. | Minimal, if kept above the Kd for the specific target. | High reduction. | Essential first step in any experiment. |
| Increase Ionic Strength | Shield electrostatic interactions. | 150-500 mM NaCl. | May slightly decrease affinity for the specific target if binding is electrostatically driven. | Significant reduction of charge-based non-specific binding. | May affect protein stability at very high concentrations. |
| Adjust pH | Alter the charge of this compound and/or target proteins. | Test a range around the physiological pH (e.g., 6.8-7.8). | Can either increase or decrease specific binding depending on the pKa of key residues in the binding pocket. | Can significantly reduce non-specific binding by altering surface charges. | Drastic pH changes can denature proteins. |
| Use Blocking Agents (e.g., BSA) | Saturate non-specific binding sites on surfaces and proteins.[2] | 0.1 - 5% (w/v). | Generally low impact, but high concentrations could sterically hinder access to the target. | High reduction, especially for hydrophobic and electrostatic interactions. | Ensure the blocking agent does not interact with the target or interfere with the assay readout. |
| Add Non-ionic Surfactants (e.g., Tween-20) | Disrupt non-specific hydrophobic interactions. | 0.01 - 0.1% (v/v). | Minimal, unless hydrophobic interactions are critical for specific binding. | Moderate to high reduction of hydrophobic-driven non-specific binding. | Can interfere with membrane integrity in cell-based assays at higher concentrations. |
| Reduce Incubation Time | Minimize the time for non-specific covalent reactions to occur. | As short as possible while allowing for specific binding. | May reduce the signal for specific binding if equilibrium is not reached. | Significant reduction of time-dependent non-specific covalent binding. | Requires careful optimization to balance specific and non-specific signals. |
Experimental Protocols
Protocol: Control Experiment to Assess this compound Non-Specific Binding in a Cell-Based Assay
This protocol describes a control experiment to evaluate the extent of this compound non-specific binding to a cell line that does not express the target of interest (e.g., Anion Exchanger 1).
Materials:
-
Parental cell line (negative control, does not express the target protein)
-
Transfected cell line (positive control, expresses the target protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled secondary antibody against the target protein (for validation)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both the parental and transfected cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).
-
Incubation with this compound: Remove the culture medium and wash the cells once with the assay buffer. Add the this compound dilutions to the wells of both cell lines and incubate for the desired time (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C).
-
Washing: After incubation, remove the this compound solution and wash the cells three times with the assay buffer to remove any unbound this compound.
-
Detection of Binding:
-
If using a fluorescent this compound analog: Measure the fluorescence intensity in each well using a plate reader.
-
If assessing the inhibitory effect: Proceed with the functional assay relevant to the target protein (e.g., a chloride efflux assay for AE1).
-
-
Data Analysis:
-
Compare the signal (fluorescence or functional inhibition) between the parental and transfected cell lines at each this compound concentration.
-
A high signal in the parental cell line indicates significant non-specific binding.
-
The difference in signal between the transfected and parental cells represents the specific binding to the target protein.
-
Visualizations
Caption: Anion Exchanger 1 (AE1) signaling pathway in a red blood cell.
Caption: Workflow for identifying and mitigating this compound non-specific binding.
References
- 1. nodes.bio [nodes.bio]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Band 3 anion transport protein - Wikipedia [en.wikipedia.org]
- 7. Off-target activity – REVIVE [revive.gardp.org]
Technical Support Center: Addressing DIDS-Induced Changes in Membrane Potential
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound-induced changes in membrane potential.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected changes in membrane potential. | This compound solution instability: this compound can hydrolyze and multimerize in aqueous solutions, and these derivatives can be more potent inhibitors than this compound itself.[1] | Prepare fresh this compound solutions for each experiment. Avoid storing this compound in aqueous buffers for extended periods. Consider using a buffer with a slightly alkaline pH to improve stability, but be mindful of the experimental context. |
| Off-target effects: this compound can induce apoptosis, which can secondarily affect membrane potential.[2][3][4] This is particularly relevant at higher concentrations or with prolonged exposure. | Perform cell viability assays (e.g., Annexin V/Propidium Iodide staining) in parallel with your membrane potential measurements to distinguish between direct effects on ion transport and secondary effects from apoptosis. Use the lowest effective concentration of this compound and minimize incubation times. | |
| Cell health: Unhealthy or compromised cells may not respond consistently to this compound. | Ensure optimal cell culture conditions. Perform a baseline assessment of cell health before starting the experiment. | |
| High background fluorescence or signal variability in dye-based assays. | Compound-dye interaction: this compound may interact directly with certain voltage-sensitive dyes, leading to artifacts.[5] | Perform control experiments with the dye and this compound in a cell-free system to check for direct interactions. Consider using a different class of voltage-sensitive dye if significant interaction is observed. |
| Dye loading issues: Inconsistent dye loading can lead to variability between cells or experiments. | Optimize dye concentration and incubation time for your specific cell type. Ensure a consistent cell density during dye loading and measurement.[6] | |
| Phototoxicity or bleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to inaccurate readings.[2][7] | Minimize light exposure by using the lowest possible excitation intensity and exposure times. Use an anti-fade reagent if compatible with your experimental setup. Acquire a darkfield image (no light) and a flatfield image (out-of-focus image of the dye in medium) to correct for background noise and uneven illumination.[8] | |
| Difficulty obtaining a stable whole-cell patch-clamp recording after this compound application. | Seal instability: this compound may alter membrane properties, making it difficult to maintain a high-resistance seal. | Ensure a stable, high-resistance seal (>1 GΩ) is formed before this compound application.[9] If the seal degrades after this compound perfusion, try applying this compound more slowly or at a lower concentration. |
| Changes in cell volume: Inhibition of anion transporters by this compound can lead to osmotic imbalances and changes in cell volume, which can affect recording stability. | Use an osmotic control in your experimental buffer to minimize volume changes. Monitor cell morphology during the recording. | |
| Clogging of the patch pipette: Particulate matter in the this compound solution can clog the pipette tip. | Filter your this compound stock solution before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on membrane potential?
A1: this compound is a potent, non-specific inhibitor of anion exchangers and channels.[1] It primarily affects membrane potential by blocking the transport of anions such as chloride (Cl⁻) and bicarbonate (HCO₃⁻).[10][11] this compound has been shown to inhibit members of the ClC family of chloride channels and transporters as well as voltage-dependent anion channels (VDACs) located in the mitochondrial outer membrane.[1][7][8] By blocking these pathways, this compound can lead to either hyperpolarization or depolarization, depending on the cell type and the relative contribution of different anion conductances to the resting membrane potential.
Q2: How stable is this compound in aqueous solutions, and how should I prepare it?
A2: this compound is known to be unstable in aqueous solutions. It can undergo hydrolysis and subsequently multimerize into polythioureas.[1] These degradation products can be significantly more potent inhibitors of some channels than this compound itself.[1] Therefore, it is crucial to prepare fresh this compound solutions for each experiment from a stock solution, typically prepared in DMSO. For use in cell culture, dilute the stock solution in your experimental buffer immediately before application.
Q3: What are the potential off-target effects of this compound?
A3: this compound can have several off-target effects. Notably, it has been shown to induce apoptosis in various cell types, including neurons, in a dose- and time-dependent manner.[2][3][4] This can involve the activation of pro-apoptotic proteins like JNK3 and caspase 3, and the release of cytochrome C.[2] this compound can also directly inhibit caspase activity.[12][13] Furthermore, this compound has been reported to modulate signaling pathways beyond ion transport, such as those involving ROS and NO production through its action on VDAC, and Toll-like receptor 2 (TLR2) signaling.[7][8][14]
Q4: Can this compound interfere with my fluorescence-based membrane potential assay?
A4: Yes, there is a possibility of interference. Some compounds can interact directly with voltage-sensitive dyes, causing changes in fluorescence that are independent of membrane potential.[5] It is recommended to perform a cell-free control experiment to test for any direct interaction between this compound and your chosen dye. Additionally, the induction of apoptosis by this compound can lead to secondary changes in membrane permeability and dye uptake, which could be misinterpreted as a primary effect on membrane potential.[2][6]
Q5: What concentration of this compound should I use in my experiments?
A5: The effective concentration of this compound can vary significantly depending on the target channel and the cell type. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. Below is a table summarizing some reported IC₅₀ values for this compound on different channels.
| Target Channel/Protein | IC₅₀ / K_D | Cell/System |
| ClC-Ka chloride channel | 100 µM | Not specified |
| TRPV1 | 4.88 µM | Rat DRG neurons |
| RAD51 recombinase | 2 µM (K_D) | Not specified |
| Anion exchange (reversible inhibition) | ~2 µM (K_i) | Ehrlich ascites tumor cells |
Data compiled from multiple sources.[10] It is important to note that IC₅₀ values can vary between studies due to different experimental conditions.[15][16][17]
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Membrane Potential Changes using the Voltage-Sensitive Dye DiBAC₄(3)
This protocol describes the use of the slow-response, anionic fluorescent dye DiBAC₄(3) to measure relative changes in membrane potential following this compound treatment. An increase in fluorescence intensity corresponds to membrane depolarization.[7][8][18]
Materials:
-
Cells of interest cultured on a 96-well plate or on coverslips
-
DiBAC₄(3) stock solution (e.g., 1.9 mM in DMSO)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence plate reader or fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
-
Dye Loading:
-
Prepare a working solution of DiBAC₄(3) in HBSS. A final concentration of 1-5 µM is a good starting point, but this should be optimized for your cell type.
-
Add the DiBAC₄(3) working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[8] Do not wash the cells after dye loading.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence intensity using a plate reader or microscope.
-
For microscopy, it is crucial to use the same exposure settings for all images.[8]
-
-
This compound Application:
-
Prepare a working solution of this compound in HBSS at the desired final concentration.
-
Add the this compound solution to the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Acquisition and Analysis:
-
Record fluorescence at regular intervals for the desired duration of the experiment.
-
As a positive control for depolarization, at the end of the experiment, add a high concentration of potassium chloride (e.g., 50 mM) to the cells and record the maximal fluorescence.
-
Normalize the fluorescence data to the baseline reading (F/F₀).
-
Perform background correction by subtracting the fluorescence of unstained cells (autofluorescence) and by performing darkfield and flatfield corrections for microscopy.[7][8]
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive Control (Depolarization): Treat cells with a high concentration of KCl.
-
Cell Viability Control: In a parallel experiment, treat cells with this compound under the same conditions and assess cell viability to rule out apoptosis-induced artifacts.
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Induced Changes in Membrane Current
This protocol provides a general guideline for performing whole-cell patch-clamp recordings to measure the effect of this compound on membrane currents.[5][9][19][20]
Materials:
-
Cells of interest on a coverslip
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., aCSF)
-
Intracellular (pipette) solution
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to obtain pipettes with a resistance of 3-8 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
-
-
Cell Approach and Sealing:
-
Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Lower the patch pipette into the bath and apply positive pressure.
-
Approach a healthy-looking cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration:
-
Once a stable GΩ seal is achieved, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Recording Protocol:
-
In voltage-clamp mode, hold the cell at a specific holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit membrane currents.
-
Record baseline currents for a stable period.
-
-
This compound Application:
-
Switch the perfusion system to an extracellular solution containing the desired concentration of this compound.
-
Continuously record the membrane currents as this compound is applied.
-
-
Data Analysis:
-
Measure the amplitude of the current before, during, and after this compound application.
-
Analyze changes in the current-voltage (I-V) relationship.
-
Perform a washout by perfusing with this compound-free extracellular solution to check for reversibility of the effect.
-
Controls:
-
Vehicle Control: Perfuse with an extracellular solution containing the same concentration of DMSO used for the this compound stock.
-
Time Control: Record from a cell for the same duration without applying this compound to ensure the recorded currents are stable over time.
Signaling Pathways and Experimental Workflows
This compound-Induced Modulation of VDAC and Downstream Signaling
This compound is known to inhibit the Voltage-Dependent Anion Channel (VDAC) in the outer mitochondrial membrane.[1][12][21] This can lead to an increase in reactive oxygen species (ROS) production and modulate nitric oxide (NO) signaling, ultimately influencing cellular responses such as apoptosis.[1][12][21]
Caption: this compound inhibits VDAC, leading to altered ROS and NO signaling and apoptosis.
Experimental Workflow for Investigating this compound Effects on Membrane Potential
The following workflow outlines the key steps and decision points for a comprehensive investigation into the effects of this compound on membrane potential.
Caption: A logical workflow for studying this compound-induced changes in membrane potential.
This compound Modulation of TLR2 Signaling
This compound has been shown to block mechanisms activated by Toll-like receptor 2 (TLR2).[14] TLR2 signaling is initiated by ligand binding, leading to the recruitment of adaptor proteins like MyD88 and TIRAP, and subsequent activation of downstream pathways involving IRAKs, TRAF6, and ultimately NF-κB and MAPKs.[22][23]
Caption: this compound can inhibit the TLR2 signaling pathway, reducing inflammatory responses.
References
- 1. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drmichaellevin.org [drmichaellevin.org]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. liu.diva-portal.org [liu.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simulation of multiple ion channel block provides improved early prediction of compounds’ clinical torsadogenic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. Patch Clamp Protocol [labome.com]
- 21. researchgate.net [researchgate.net]
- 22. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
DIDS Technical Support Center: Troubleshooting Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions to common pitfalls encountered when using 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent over time. Could my this compound solution be unstable?
A1: Yes, this is a significant and often overlooked pitfall. This compound is unstable in aqueous solutions, such as cell culture media.[1][2] Over time, it hydrolyzes and multimerizes into polythioureas.[1][2] These degradation products can be significantly more potent inhibitors of anion transporters than this compound itself, leading to variability in your results.[2]
Troubleshooting Guide:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment from a high-quality powder stock. Avoid using solutions that have been stored for extended periods, even when frozen.
-
Minimize Light Exposure: this compound is a stilbene derivative and can be light-sensitive. Protect solutions from light during preparation and use.
-
Validate Solution Integrity: For critical long-term experiments, consider validating the stability of this compound in your specific experimental buffer or media over the relevant time course.
Experimental Protocol: Assessing this compound Stability with HPLC
This protocol provides a general workflow to check for the degradation of this compound into its various multimers.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in your specific cell culture medium or buffer at the working concentration.
-
Prepare a control sample of the medium/buffer without this compound.
-
Incubate samples under your exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method, for example, with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (e.g., ~340 nm).
-
-
Data Interpretation:
-
A fresh this compound solution should show a single major peak.
-
Degraded samples will show a decrease in the this compound peak and the appearance of new peaks corresponding to the hydrolysis and multimerization products.[2]
-
Q2: I'm observing unexpected levels of cell death in my long-term cultures. Is this compound cytotoxic?
A2: Yes, long-term exposure to this compound can induce apoptosis in a dose- and time-dependent manner.[3] It is known to have wide-ranging secondary effects that can be detrimental to cell viability, including uncoupling mitochondrial respiration and inhibiting DNA repair.[3] These effects can confound results, especially when evaluating this compound for cytoprotective properties.[3]
Troubleshooting Guide:
-
Perform Dose-Response and Time-Course Studies: Determine the maximum concentration and duration of this compound treatment that your specific cell type can tolerate without significant cytotoxicity.
-
Use Multiple Viability Assays: this compound can produce paradoxical effects, preventing some hallmarks of cell death (like loss of plasma membrane integrity) while still inducing apoptosis.[3] Therefore, relying on a single assay (e.g., Propidium Iodide exclusion) may be misleading. Use multiple assays in parallel, such as Annexin V staining (for apoptosis) and a metabolic assay like MTT or PrestoBlue.
-
Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in the experimental conditions to ensure the observed effects are from this compound itself.
Table 1: Summary of this compound-Induced Effects on Cell Viability
| Cell Type | Concentration | Exposure Time | Observed Effect | Citation |
| Hippocampal Neurons | 40 µM | 24 hours | Apoptosis observed | [3] |
| Hippocampal Neurons | 400 µM | 24 hours | Rapid and significant apoptosis | [3] |
| Rabbit Reticulocytes | Dose-dependent | Not specified | Inhibition of transferrin and iron uptake | [4] |
Q3: My cells are showing signs of stress, and pH-sensitive processes seem affected. Can this compound alter intracellular pH?
A3: Yes, this compound is a well-known inhibitor of anion exchangers, including the chloride-bicarbonate exchanger, which is crucial for regulating intracellular pH (pHi).[4][5] By blocking these exchangers, this compound can lead to cytoplasmic acidification.[4] This disruption of pHi can, in turn, affect numerous cellular processes, including endocytosis, receptor recycling, and overall metabolic health.[4]
Troubleshooting Guide:
-
Monitor Intracellular pH: If your experiment involves pH-sensitive pathways, directly measure pHi in response to this compound treatment.
-
Use Bicarbonate-Free Buffers with Caution: Be aware that the buffering system of your media (e.g., HEPES vs. bicarbonate) can influence the cellular response to this compound and the resulting changes in pHi.[6]
-
Evaluate Downstream Effects: Consider if the observed phenotype in your experiment (e.g., altered protein trafficking) could be a secondary consequence of disrupted pH homeostasis rather than a direct effect of this compound on your target of interest.
Experimental Protocol: Measuring Intracellular pH using BCECF-AM
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load cells with 2-5 µM of the pH-sensitive dye BCECF-AM for 20-30 minutes at 37°C.
-
Wash away excess dye and allow cells to de-esterify the AM ester for at least 30 minutes.
-
-
Image Acquisition:
-
Mount the dish on a fluorescence microscope equipped with an excitation filter wheel and an emission filter.
-
Acquire fluorescence images by exciting the dye at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Collect emission at ~535 nm.
-
-
Experimental Treatment:
-
Obtain a baseline recording of the ratiometric signal (F490/F440).
-
Add this compound at the desired concentration and record the change in the fluorescence ratio over time.
-
-
Calibration and Analysis:
-
At the end of the experiment, calibrate the fluorescence ratio to absolute pHi values using a high-potassium buffer containing the protonophore nigericin at several known pH values.
-
Calculate the pHi in your experimental samples by comparing their fluorescence ratios to the calibration curve.
-
Q4: My fluorescence-based assay is yielding high background or false positives. Could this compound be interfering?
A4: This is highly likely. This compound is a stilbene derivative, a class of molecules known for their fluorescent properties. Many common small-molecule library compounds are fluorescent and can interfere with assays by either contributing their own signal (autofluorescence) or by quenching the signal from the assay's fluorophore.[7][8] This interference is often dose-dependent and can mimic a true biological effect.[7]
Troubleshooting Guide:
-
Run a Cell-Free Control: To test for direct interference, run your assay in a cell-free system. Add this compound at your working concentration to the assay buffer and reagents (without cells or cell lysate) and measure the signal. A significant signal change indicates direct interference.
-
Measure the Fluorescence Spectrum of this compound: Characterize the excitation and emission spectra of this compound in your assay buffer to see if it overlaps with the spectra of your assay's fluorophores.
-
Switch to a Different Detection Method: If interference is confirmed, the most robust solution is to use an orthogonal assay with a different detection method (e.g., luminescence, absorbance at a different wavelength, or a radioactive assay) to validate your hits.[7][8]
-
Use Far-Red Fluorophores: Interference from autofluorescent compounds is more common at lower wavelengths.[9] If possible, switch to an assay that uses fluorophores in the far-red spectrum to minimize this issue.[9]
Visual Guides and Workflows
This compound Instability and Off-Target Effects
Caption: this compound instability in solution and its primary off-target pathways.
Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. New light on the "old" chloride channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
DIDS vs SITS as anion transport inhibitors
A Comprehensive Guide to DIDS and SITS as Anion Transport Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate anion transport inhibitor is a critical decision that can significantly impact experimental outcomes. Among the most widely used inhibitors are 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) and 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action
This compound is primarily known as an irreversible inhibitor of anion exchange proteins. Its two isothiocyanate groups form covalent bonds with lysine residues on the transporter protein, leading to a permanent blockade of anion transport[1][2]. This irreversible nature makes this compound a potent tool for studying the long-term effects of anion transport inhibition. However, under certain conditions, such as low temperatures, this compound can also exhibit reversible binding[3].
SITS , on the other hand, generally acts as a reversible and competitive inhibitor of anion transporters[4]. It competes with anions for binding to the transport site. In some systems, however, prolonged exposure or specific conditions can lead to irreversible inhibition[5]. The reversible nature of SITS allows for washout experiments to study the recovery of transporter function.
Comparative Inhibitory Potency
The inhibitory potency of this compound and SITS can vary significantly depending on the specific anion transporter and the experimental conditions. The following table summarizes available quantitative data (IC50 and Ki values) for the inhibition of various anion transporters by this compound and SITS. It is important to note that direct comparisons should be made with caution due to variations in experimental systems and conditions.
| Transporter Family | Transporter | Inhibitor | Potency (IC50 / Ki) | Organism/Cell Type | Experimental Conditions | Reference |
| SLC4 | AE1 (Band 3) | This compound | K_D ~3.1 x 10⁻⁸ M | Human Erythrocytes | 0°C, pH 7.3 | [3] |
| SLC4 | Cl⁻/HCO₃⁻ Exchanger | This compound | Apparent K_i ~7.8 µM | Rat Distal Colon Apical Membrane Vesicles | HCO₃⁻ gradient-stimulated ³⁶Cl uptake | [6] |
| SLC4 | Cl⁻/OH⁻ Exchanger | This compound | Apparent K_i ~106.0 µM | Rat Distal Colon Apical Membrane Vesicles | OH⁻ gradient-stimulated ³⁶Cl uptake | [6] |
| - | Organic Anion Transport | SITS | K_i = 2.3 x 10⁻⁴ M | Rabbit Kidney Cortical Slice | Competitive inhibition of PAH uptake | [4] |
| - | Sarcoplasmic Reticulum Anion Efflux | This compound | IC50 ~3 µM (phosphate efflux) | Isolated Sarcoplasmic Reticulum Vesicles | - | [7] |
| - | Sarcoplasmic Reticulum Anion Efflux | SITS | - | Sarcoplasmic Reticulum Vesicles | Light scattering to show inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors. Below are protocols for key experiments used to characterize anion transport inhibition by this compound and SITS.
Radiolabeled Anion Flux Assay
This assay measures the rate of transport of a radiolabeled anion (e.g., ³⁶Cl⁻ or ³⁵SO₄²⁻) into or out of cells or vesicles.
Objective: To determine the inhibitory effect of this compound or SITS on anion exchange.
Materials:
-
Cells or membrane vesicles expressing the anion transporter of interest.
-
Radiolabeled anion (e.g., Na³⁶Cl).
-
Uptake buffer (e.g., HEPES-buffered saline).
-
Wash buffer (ice-cold).
-
This compound or SITS stock solutions.
-
Scintillation counter and vials.
Protocol:
-
Cell/Vesicle Preparation: Prepare a suspension of cells or vesicles at a known concentration.
-
Pre-incubation with Inhibitor:
-
For This compound (irreversible inhibition) , pre-incubate the cells/vesicles with the desired concentration of this compound for a specific time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.
-
For SITS (reversible inhibition) , the inhibitor is typically added at the start of the uptake measurement.
-
-
Initiation of Uptake: Initiate anion uptake by adding the radiolabeled anion to the cell/vesicle suspension. For SITS, add the inhibitor simultaneously with the radiolabel.
-
Time Course: At various time points (e.g., 1, 2, 5, 10 minutes), take aliquots of the suspension and immediately stop the transport by adding ice-cold wash buffer.
-
Separation: Rapidly separate the cells/vesicles from the extracellular medium containing the radiolabel. This can be achieved by centrifugation through a layer of oil or by rapid filtration.
-
Lysis and Counting: Lyse the cells/vesicles and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular radioactivity as a function of time. The initial rate of uptake can be calculated from the linear portion of the curve. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel and transporter currents across the cell membrane.
Objective: To characterize the effect of this compound or SITS on anion channel/transporter currents.
Materials:
-
Cells expressing the anion channel/transporter of interest, grown on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) solution containing a specific ionic composition.
-
Extracellular (bath) solution, with and without the inhibitor (this compound or SITS).
-
Perfusion system for rapid solution exchange.
Protocol:
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Sealing: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell interior.
-
Baseline Recording: Record baseline anion currents in the absence of the inhibitor by applying a series of voltage steps.
-
Inhibitor Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound or SITS.
-
Recording in the Presence of Inhibitor: Record the currents again in the presence of the inhibitor. For SITS, a stable inhibition is usually reached quickly. For this compound, the inhibition will develop over time as the covalent modification occurs.
-
Washout (for SITS): For reversible inhibitors like SITS, perfuse the bath with the control extracellular solution to observe the recovery of the current.
-
Data Analysis: Analyze the current-voltage relationships before, during, and after inhibitor application. Determine the percentage of current inhibition at different voltages and calculate the IC50 value.
Visualizing Mechanisms and Workflows
Mechanism of Inhibition
The following diagrams illustrate the different mechanisms of action of this compound and SITS on an anion transporter.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing anion transport inhibitors.
Conclusion
Both this compound and SITS are valuable tools for studying anion transport. The choice between them depends on the specific experimental goals. This compound, with its irreversible mode of action, is ideal for studies requiring a complete and lasting blockade of transport. SITS, being a reversible and often competitive inhibitor, is well-suited for kinetic studies and experiments where recovery of function is to be investigated. Researchers should carefully consider the transporter of interest, the experimental system, and the desired outcome when selecting between these two potent anion transport inhibitors.
References
- 1. Transmembrane effects of irreversible inhibitors of anion transport in red blood cells. Evidence for mobile transport sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Kinetics of reversible this compound inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of SITS on organic anion transport in the rabbit kidney cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the anion transport inhibitor, SITS, on the proximal straight tubule of the rabbit perfused in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cl-HCO3 and Cl-OH exchanges mediate Cl uptake in apical membrane vesicles of rat distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Validating DIDS Target Engagement in Intact Cells
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a living cell is a critical step in the validation of its mechanism of action. This guide provides a detailed comparison of two prominent methods for validating the target engagement of 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), a widely used covalent inhibitor of anion exchanger proteins, in intact cells: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.
This compound is known to interact with and inhibit anion exchanger proteins, such as Band 3 (AE1) in erythrocytes, through both reversible and subsequent irreversible covalent binding.[1][2] Validating this engagement in a cellular context is essential to accurately interpret experimental results and to guide the development of novel therapeutics targeting these transporters. This guide offers an objective comparison of CETSA and Photoaffinity Labeling, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Ligand binding alters the thermal stability of the target protein. | A photoreactive analog of the ligand is used to covalently label the target protein upon UV irradiation. |
| Labeling Requirement | Label-free (uses native this compound). | Requires a chemically modified, photoreactive this compound analog. |
| Output | Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF). | Direct visualization and identification of the labeled target protein. |
| Strengths | - Physiologically relevant as it uses unmodified this compound.- Can be adapted for high-throughput screening.[3] | - Provides direct evidence of binding to a specific protein.- Can be used to identify unknown targets. |
| Limitations | - Indirect measure of target engagement.- Can be challenging for membrane proteins.[4] | - Synthesis of a suitable photoreactive probe can be complex.- Potential for non-specific labeling.[5] |
| Typical Throughput | Moderate to high. | Low to moderate. |
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound and its interaction with its primary target, the anion exchanger Band 3 protein, as determined by various experimental approaches.
| Parameter | Value | Method | Cell Type | Reference |
| Reversible Binding (KD) | 2.53 x 10⁻⁸ M | [³H]this compound Binding Assay | Human Erythrocytes | [1] |
| Association Rate (k+1) | 3.72 x 10⁵ M⁻¹s⁻¹ | [³H]this compound Binding Assay | Human Erythrocytes | [1] |
| Dissociation Rate (k-1) | 9.40 x 10⁻³ s⁻¹ | [³H]this compound Binding Assay | Human Erythrocytes | [1] |
| Irreversible Inhibition | Biphasic kinetics observed at 0°C and 25°C | Kinetic Analysis | Human Erythrocytes | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for a this compound Target (Adapted for Membrane Proteins)
This protocol is adapted from methodologies developed for other multipass transmembrane proteins and is applicable for assessing the engagement of this compound with anion exchangers like Band 3.[4]
1. Cell Culture and Treatment:
- Culture cells expressing the target anion exchanger protein to the desired confluency.
- Treat the intact cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
2. Thermal Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
- Immediately cool the samples to room temperature.
3. Cell Lysis and Detergent Extraction:
- Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
- To solubilize the membrane proteins, add a buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or digitonin) and incubate on ice.[4]
4. Separation of Soluble and Aggregated Fractions:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification:
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods like mass spectrometry.
6. Data Analysis:
- Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
- A shift in the melting curve in the presence of this compound indicates target engagement.
Photoaffinity Labeling with a this compound Analog
This protocol outlines the general steps for using a photoreactive this compound analog to label its target protein in intact cells.[5][6]
1. Synthesis of Photoreactive this compound Analog:
- Synthesize a this compound analog containing a photoreactive group (e.g., an aryl azide or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye).[6]
2. Cell Treatment and Labeling:
- Incubate intact cells with the photoreactive this compound analog in the dark to allow for binding to the target protein.
- As a control for specific binding, pre-incubate a parallel set of cells with an excess of non-photoreactive this compound before adding the photoreactive probe.
3. Photocrosslinking:
- Expose the cells to UV light of a specific wavelength (e.g., 365 nm for benzophenone) for a short period to activate the photoreactive group and induce covalent crosslinking to the target protein.
4. Cell Lysis and Protein Extraction:
- Lyse the cells and solubilize the proteins, including membrane proteins, using an appropriate lysis buffer containing detergents.
5. Enrichment and Detection of Labeled Protein:
- If a biotin tag was used, enrich the labeled protein using streptavidin-coated beads.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled protein by autoradiography (if a radiolabel was used), fluorescence imaging, or Western blotting against the reporter tag.
6. Identification of Labeled Protein (Optional):
- Excise the labeled protein band from the gel and identify it using mass spectrometry.
Visualizing the Workflows
Figure 1. Experimental workflows for CETSA and Photoaffinity Labeling.
Figure 2. Simplified signaling pathway of this compound action.
References
- 1. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of the diffusion of single band 3 molecules on normal and mutant erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming DIDS Binding: A Comparative Analysis of Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between the potent anion transport inhibitor 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) and its putative protein targets is a critical step in validating experimental findings and advancing therapeutic development. This guide provides an objective comparison of key biochemical assays designed for this purpose, complete with supporting data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.
This guide delves into a range of methodologies, from traditional radiolabeling techniques to modern proteomics-based approaches, offering a comprehensive toolkit for the robust validation of this compound-protein interactions.
Comparative Analysis of this compound Binding Assays
The selection of an appropriate assay to confirm this compound binding depends on several factors, including the availability of purified protein, the nature of the target (known or unknown), and the desired quantitative output. The following table summarizes key quantitative data from various assays, providing a baseline for expected binding affinities and inhibitory concentrations for well-characterized this compound targets.
| Assay Type | Target Protein | Method | Key Parameter | Value | Reference |
| Radiolabeled Ligand Binding | Band 3 (AE1) | [³H]this compound Filtration Assay | Kd | 25.3 nM | [1] |
| Functional Inhibition | Band 3 (AE1) | Anion Exchange Inhibition | IC50 | ~40 nM | [2] |
| Functional Inhibition | AE2 | Anion Exchange Inhibition | IC50 | 5.2 µM | [2] |
| Functional Inhibition | RAD51 | D-loop Formation Assay | IC50 | 0.9 µM | [3] |
| Monoclonal Antibody Competition | This compound-binding protein | ELISA | Apparent half-saturation | 16 µM | [4] |
Key Experimental Methodologies
Below are detailed protocols for several key assays used to confirm and characterize the binding of this compound to its target proteins.
Radiolabeled Ligand Binding Assay
This direct binding assay utilizes radiolabeled this compound (e.g., [³H]this compound) to quantify the binding affinity to a target protein, typically in isolated membranes or with purified protein.
Experimental Protocol:
-
Membrane Preparation: Isolate cell membranes containing the target protein of interest (e.g., erythrocyte ghosts for Band 3) through homogenization and centrifugation.[5]
-
Binding Reaction: In a 96-well plate format, incubate a constant amount of membrane protein with increasing concentrations of [³H]this compound.[5]
-
Determination of Non-Specific Binding: In a parallel set of reactions, include a high concentration of unlabeled this compound to saturate specific binding sites. This allows for the measurement of non-specific binding.
-
Incubation: Allow the binding reactions to reach equilibrium. The time and temperature will need to be optimized for the specific target (e.g., 60 minutes at 30°C).[5]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[1][5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the [³H]this compound concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Functional Anion Exchange Inhibition Assay
This assay indirectly confirms this compound binding by measuring the inhibition of the target protein's known function, such as anion transport.
Experimental Protocol:
-
Cell Loading: Load cells expressing the target anion exchanger with a fluorescent, pH-sensitive dye (e.g., BCECF-AM).
-
Baseline Measurement: Measure the baseline intracellular pH in a bicarbonate-free buffer.
-
Anion Exchange Initiation: Induce anion exchange by adding a bicarbonate-containing solution. This will cause a change in intracellular pH, which is monitored by the fluorescent dye.
-
This compound Inhibition: Pre-incubate the cells with varying concentrations of this compound before initiating anion exchange.[6]
-
Data Acquisition: Continuously record the fluorescence signal to monitor the rate of intracellular pH change.
-
Data Analysis: Calculate the initial rate of anion exchange at each this compound concentration. Plot the rate of exchange as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful technique for identifying unknown protein targets of a small molecule by leveraging the principle that ligand binding can stabilize a protein against proteolysis.[7][8]
Experimental Protocol:
-
Cell Lysis: Prepare a total protein lysate from cells of interest in a suitable lysis buffer.
-
Ligand Incubation: Treat aliquots of the cell lysate with this compound and a vehicle control (e.g., DMSO).
-
Protease Digestion: Subject the this compound-treated and control lysates to limited proteolysis with a protease such as thermolysin or pronase.[9][10]
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Protein Separation: Separate the protein fragments by SDS-PAGE.
-
Visualization and Identification: Visualize the protein bands by silver staining or Coomassie blue. A protein that is protected from proteolysis in the presence of this compound will appear as a more prominent band compared to the control lane. This band can be excised and identified by mass spectrometry.
-
Validation: The interaction can be further validated using western blotting with an antibody against the candidate target protein.[11]
Visualizing the Pathways and Processes
To better understand the experimental logic and the biological context of this compound binding, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of this compound binding assays and their outputs.
Caption: Inhibition of Anion Exchanger 1 by this compound.
Caption: Logical workflow for this compound target validation.
References
- 1. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of the expression of the this compound-binding proteins from normal and tumorigenic human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Ensuring DIDS Specificity: A Guide to Control Experiments
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized and potent inhibitor of anion exchangers, particularly the Band 3 protein (AE1) in erythrocytes. However, its utility in research can be compromised by a lack of specificity, leading to off-target effects that can confound experimental results. This guide provides a comparative overview of essential control experiments to validate the specificity of this compound in your research, ensuring that observed effects are directly attributable to the inhibition of the intended anion exchanger.
Data Presentation: Comparative Inhibitor Effects
To aid in the selection of appropriate controls and alternative inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used anion exchanger inhibitors against various on-target and off-target proteins.
| Inhibitor | Primary Target (Anion Exchangers) | IC50 (Primary Target) | Known Off-Targets | IC50 (Off-Targets) |
| This compound | Band 3 (AE1) | ~2 µM (reversible) | (Ca2+ + Mg2+)-ATPase, Thyroperoxidase, Caspases, PDE5, PDE6, PDE10, PDE11, PDE8 | µM range |
| SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid) | Anion Exchangers | µM range (less potent than this compound) | Similar to this compound, but generally less potent | µM to mM range |
| Dipyridamole | Nucleoside Transporters (ENT1, ENT2), Phosphodiesterases (PDE) | ENT1: 144.8 nM (IC50), 8.18 nM (Ki) | Anion Exchanger 1 (AE1) | 1.5 µM (Ki)[1] |
Mandatory Visualizations
To visually represent the key concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of this compound on-target and off-target effects.
Caption: Workflow for validating this compound specificity.
Caption: this compound inhibiting a target anion exchanger.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of the following control experiments is recommended.
Dose-Response Curve and IC50 Determination
Objective: To determine the concentration of this compound required to inhibit the target anion exchanger by 50% (IC50). This provides a benchmark for concentrations to be used in subsequent experiments and comparison with off-target effects.
Methodology:
-
Cell Preparation: Prepare cells expressing the anion exchanger of interest. This could be erythrocytes for Band 3 or a cell line overexpressing the transporter.
-
Anion Flux Assay:
-
Load the cells with a fluorescent or radioactive anion tracer (e.g., 36Cl- or the fluorescent pH-sensitive dye BCECF for Cl-/HCO3- exchange).
-
Initiate anion exchange by rapidly changing the extracellular anion concentration.
-
Measure the rate of anion efflux or influx over a time course.
-
-
This compound Treatment: Pre-incubate the cells with a range of this compound concentrations for a specified time before initiating the flux assay. Include a vehicle-only control (e.g., DMSO).
-
Data Analysis: Plot the initial rate of anion transport against the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Comparison with Alternative Inhibitors
Objective: To determine if other anion exchanger inhibitors with different mechanisms of action or off-target profiles produce the same effect as this compound.
Methodology:
-
Repeat the anion flux assay as described above, but instead of a dose-response of this compound, use equimolar concentrations of this compound, SITS, and dipyridamole based on their known IC50 values for the primary target.
-
Compare the percentage of inhibition of anion exchange for each compound.
-
If the cellular phenotype of interest is observed with this compound but not with another potent anion exchanger inhibitor, it suggests an off-target effect of this compound.
Genetic Knockdown or Knockout of the Target Anion Exchanger
Objective: To provide the most definitive evidence that the effect of this compound is mediated through its intended target.
Methodology:
-
Gene Silencing: Use siRNA or shRNA to transiently knock down the expression of the target anion exchanger in your cell model. For a more permanent model, utilize CRISPR/Cas9 to generate a knockout cell line.
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression using Western blotting or qPCR.[2][3]
-
Phenotypic Assay: Perform the same cellular assay used to observe the effect of this compound on both the wild-type and the knockdown/knockout cells.
-
This compound Treatment: Treat both wild-type and knockdown/knockout cells with this compound at a concentration known to be effective from the dose-response experiments.
Off-Target Activity Assays
Objective: To directly test for the potential off-target effects of this compound on other known targets.
a) (Ca2+ + Mg2+)-ATPase Activity Assay:
-
Membrane Preparation: Isolate membrane fractions (e.g., sarcoplasmic reticulum or plasma membranes) from your cells or tissue of interest.
-
ATPase Assay:
-
Incubate the membrane preparation in a reaction buffer containing ATP, Ca2+, and Mg2+.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite Green assay).[4]
-
Perform the assay in the presence and absence of a range of this compound concentrations.
-
Include a known inhibitor of the (Ca2+ + Mg2+)-ATPase (e.g., thapsigargin for SERCA pumps) as a positive control.
-
-
Data Analysis: Compare the ATPase activity in the presence and absence of this compound to determine if there is a significant inhibition.
b) Caspase Activity Assay:
-
Cell Lysis: Prepare cell lysates from cells treated with and without this compound.
-
Caspase Assay:
-
Use a commercially available caspase activity assay kit (e.g., for caspase-3, -8, or -9). These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
-
Incubate the cell lysates with the caspase substrate and measure the resulting signal using a fluorometer or spectrophotometer.[5][6]
-
Include a known inducer of apoptosis (e.g., staurosporine) as a positive control for caspase activation.
-
-
Data Analysis: Compare caspase activity in this compound-treated and untreated cells to assess for any direct inhibitory effects.
By employing a combination of these control experiments, researchers can confidently validate the specificity of this compound in their experimental system and ensure the reliability and accuracy of their findings.
References
- 1. Inhibition of inorganic anion transport across the human red blood cell membrane by chloride-dependent association of dipyridamole with a stilbene disulfonate binding site on the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. licorbio.com [licorbio.com]
- 4. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Guide to the Efficacy of DIDS and its Dihydro Derivative H2DIDS as Anion Exchange Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used stilbene disulfonate derivatives, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and its dihydro derivative, 4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid (H2this compound). These compounds are invaluable tools for studying and inhibiting anion exchange, particularly the chloride-bicarbonate exchanger (anion exchanger 1 or Band 3 protein) in erythrocytes and other cell types. Understanding their comparative efficacy and mechanisms of action is crucial for designing and interpreting experiments in various research and drug development contexts.
Data Presentation: Quantitative Comparison of this compound and H2this compound
The following table summarizes the available quantitative data on the inhibitory properties of this compound and H2this compound. While direct side-by-side IC50 or Ki values on the same target under identical conditions are limited in the literature, the presented data offers valuable insights into their relative potency and binding characteristics.
| Parameter | This compound | H2this compound | Target/System | Reference |
| Dissociation Constant (KD) | 2.53 x 10-8 M (at 0°C) | Not explicitly reported | Reversible binding to Band 3 protein in human erythrocytes | [1] |
| Molecules for Complete Inhibition of SO42- Exchange | 1.3 x 106 molecules/cell | 1.9 x 106 molecules/cell | Sulfate equilibrium exchange in human red blood cells | [2] |
| Binding to Band 3 as a Fraction of Total Binding | 0.8 | 0.7 | Human red cell membrane | [2] |
| IC50 | 100 µM | Not reported | ClC-Ka chloride channel | [3] |
| Binding Kinetics to Band 3 | Biphasic at 25°C, Monophasic at 0°C (low conc.) | Biphasic at 25°C | Reversible binding to human erythrocyte Band 3 protein | [4] |
| Covalent Binding | Rapid initial phase (>60% of total binding) | Slower initial phase (~20% of total binding) | Irreversible binding to human red cell membrane proteins | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the efficacy of this compound and H2this compound.
Protocol 1: Measurement of Anion Exchange Inhibition using Radiolabeled Ion Efflux
This protocol is adapted from methods used to study the inhibition of the erythrocyte anion exchanger.
Objective: To determine the inhibitory potency (e.g., IC50) of this compound and H2this compound on chloride-bicarbonate exchange.
Materials:
-
Freshly isolated human erythrocytes
-
36Cl (radioisotope)
-
This compound and H2this compound stock solutions
-
Efflux buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Erythrocyte Preparation: Wash freshly drawn human red blood cells three times in cold saline (0.9% NaCl) by centrifugation and resuspend to a 50% hematocrit.
-
Radiolabel Loading: Incubate the washed erythrocytes with 36Cl in a suitable loading buffer for a sufficient time to allow for isotopic equilibration (e.g., 2-3 hours at 37°C).
-
Inhibitor Incubation: Aliquot the 36Cl-loaded erythrocytes and incubate with varying concentrations of this compound or H2this compound for a predetermined time at the desired temperature (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).
-
Efflux Measurement:
-
Initiate efflux by diluting a small volume of the cell suspension into a large volume of ice-cold, non-radioactive efflux buffer.
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the suspension and immediately centrifuge to pellet the cells.
-
Collect the supernatant, which contains the effluxed 36Cl.
-
-
Quantification:
-
Add the supernatant to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 36Cl efflux for each inhibitor concentration.
-
Plot the efflux rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Measurement of Intracellular pH Changes
This protocol describes the use of a pH-sensitive fluorescent dye to monitor the effect of this compound and H2this compound on intracellular pH (pHi).
Objective: To assess the impact of this compound and H2this compound on the activity of the Cl-/HCO3- exchanger by measuring changes in pHi.
Materials:
-
Cultured cells expressing the Cl-/HCO3- exchanger (e.g., nonpigmented ciliary epithelial cells)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS) with and without bicarbonate
-
This compound and H2this compound stock solutions
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a multi-well plate and grow to the desired confluency.
-
Dye Loading: Incubate the cells with BCECF-AM in HBSS for 30-60 minutes at 37°C. The acetoxymethyl ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent pH indicator inside.
-
Baseline Measurement: Wash the cells to remove extracellular dye and place them in a bicarbonate-free HBSS. Measure the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).
-
Induction of pH Change: Induce a change in pHi by switching to a bicarbonate-containing HBSS. This will activate the Cl-/HCO3- exchanger, leading to bicarbonate influx and a subsequent change in pHi.
-
Inhibitor Application: In parallel experiments, pre-incubate the BCECF-loaded cells with this compound or H2this compound for a specified time before switching to the bicarbonate-containing buffer.
-
Fluorescence Monitoring: Continuously record the fluorescence ratio over time.
-
Data Analysis:
-
Calibrate the fluorescence ratio to pHi values using a standard calibration curve (e.g., using nigericin in high-potassium buffers of known pH).
-
Compare the rate and magnitude of the pHi change in the presence and absence of the inhibitors to determine their effect on the exchanger activity.
-
Signaling Pathways and Mechanisms of Action
This compound and H2this compound primarily exert their effects by inhibiting anion exchange, which leads to significant alterations in cellular physiology, most notably a decrease in intracellular pH. This intracellular acidification can, in turn, trigger downstream signaling events.
Inhibition of the Chloride-Bicarbonate Exchanger and Intracellular Acidification
The primary mechanism of action for both this compound and H2this compound is the inhibition of the Cl-/HCO3- exchanger. This transporter plays a crucial role in maintaining intracellular pH by extruding bicarbonate ions. Inhibition of this exchanger leads to an accumulation of intracellular protons, resulting in cytoplasmic acidification.[5][6]
Caption: Inhibition of Cl-/HCO3- exchanger by this compound/H2this compound leads to intracellular acidification.
Downstream Signaling: Src Kinase Activation and Na-K-ATPase Inhibition
The this compound-induced reduction in cytoplasmic pH has been shown to activate Src family kinases (SFK).[5][7] Activated SFK can then phosphorylate and inhibit the Na-K-ATPase, a key enzyme for maintaining cellular ion gradients. This represents a significant downstream consequence of anion exchange inhibition by this compound.
Caption: this compound-induced pHi decrease activates Src kinase, inhibiting Na-K-ATPase.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of this compound and H2this compound.
References
- 1. Pre-steady state transport by erythrocyte band 3 protein: uphill countertransport induced by the impermeant inhibitor H2this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
DIDS versus Furosemide: A Comparative Guide to Anion Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used anion transport inhibitors: 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) and Furosemide. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and drug development.
At a Glance: Key Differences
| Feature | This compound (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid) | Furosemide |
| Primary Target(s) | Anion Exchangers (e.g., AE1/Band 3/SLC4A1), some Chloride Channels | Na-K-Cl Cotransporters (NKCC1 and NKCC2/SLC12A1), Organic Anion Transporters (OATs) |
| Mechanism of Action | Covalent and non-covalent inhibition of anion exchange, leading to both reversible and irreversible blockade. | Competitive inhibitor at the chloride-binding site of NKCC cotransporters. |
| Primary Application in Research | General inhibitor for studying various anion exchangers and their roles in cellular processes like pH regulation and bicarbonate transport. | Primarily used as a diuretic to study and target renal salt reabsorption. Also used to investigate the role of NKCCs in various tissues. |
| Inhibition Type | Mixed competitive and non-competitive; can be irreversible. | Competitive. |
Quantitative Comparison of Inhibitory Potency
Direct comparative studies measuring the IC50 values of both this compound and furosemide on a wide range of anion transporters are limited. The following tables summarize available quantitative data for each inhibitor on their respective primary targets.
Table 1: Inhibitory Potency of this compound on Various Anion Transporters
| Transporter | Species/Cell Type | Assay Method | IC50 / Ki | Citation |
| Anion Exchanger 1 (AE1/Band 3) | Human Erythrocytes | Chloride-Bicarbonate Exchange | ~1 µM (Ki, reversible) | |
| Anion Efflux | Rabbit Sarcoplasmic Reticulum | 32P-phosphate efflux | ~3 µM | [1] |
| ClC-Ka Chloride Channel | Not Specified | Electrophysiology | 100 µM | |
| ClC-ec1 Cl-/H+ Exchanger | E. coli | Not Specified | ~300 µM |
Table 2: Inhibitory Potency of Furosemide on Various Anion Transporters
| Transporter | Species/Cell Type | Assay Method | IC50 / pIC50 / Ki | Citation |
| NKCC1 | Rat Thymocytes & Erythrocytes | 86Rb+ uptake | pIC50 = 5.04 - 5.21 | [2] |
| NKCC2 | Rat Medullary Thick Ascending Limb | 86Rb+ uptake | pIC50 = 5.15 | [2] |
| Chloride Transport | Human Erythrocytes | 36Cl- self-exchange | 5 x 10-5 M (Ki) | [3] |
| Human OAT1 (hOAT1) | HEK293 cells | Fluorescein uptake | 14 µM | [4] |
| Human OAT3 (hOAT3) | Not Specified | Not Specified | >100 µM |
Mechanisms of Action and Signaling Pathways
This compound and furosemide exert their effects through distinct molecular interactions with their target transporters.
This compound: Inhibition of Anion Exchanger 1 (SLC4A1/Band 3)
This compound primarily targets anion exchangers of the SLC4 family, with the Band 3 protein in erythrocytes being the most extensively studied. It possesses two reactive isothiocyanate groups that can form covalent bonds with lysine residues on the transporter, leading to irreversible inhibition. However, it also exhibits reversible, competitive inhibition. This dual mechanism makes it a potent tool for studying anion exchange processes.
Caption: this compound inhibits the SLC4A1 anion exchanger, disrupting Cl-/HCO3- exchange.
Furosemide: Inhibition of the Na-K-Cl Cotransporter 2 (NKCC2/SLC12A1)
Furosemide is a loop diuretic that acts on the thick ascending limb of the loop of Henle in the kidney. Its primary molecular target is the apical Na-K-Cl cotransporter 2 (NKCC2). By competitively binding to the chloride binding site on NKCC2, furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the renal interstitial fluid. This inhibition leads to a significant increase in the excretion of these ions and water, resulting in diuresis. Interestingly, furosemide administration can trigger a compensatory mechanism involving the phosphorylation and membrane translocation of NKCC2, potentially mediated by a cGMP/cGMP-dependent protein kinase I (cGKI) pathway.
Caption: Furosemide inhibits the NKCC2 cotransporter, leading to reduced ion reabsorption and diuresis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anion transport inhibitors. Below are representative protocols for two common assays.
Protocol 1: Radioisotope (36Cl-) Efflux Assay for Anion Exchange Inhibition
This assay directly measures the movement of chloride ions across the cell membrane and is a gold-standard method for studying anion exchangers.
Objective: To determine the inhibitory effect of this compound or furosemide on chloride efflux from erythrocytes.
Materials:
-
Freshly isolated human erythrocytes
-
36Cl- radioisotope
-
Efflux buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)
-
Wash buffer (e.g., 150 mM NaNO3, 20 mM HEPES, pH 7.4, chilled to 4°C)
-
This compound and furosemide stock solutions (in appropriate solvent, e.g., DMSO)
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge
-
Liquid scintillation counter
Procedure:
-
Cell Preparation and Loading:
-
Wash isolated erythrocytes three times with chilled wash buffer to remove plasma proteins.
-
Resuspend the erythrocyte pellet to a 50% hematocrit in efflux buffer.
-
Add 36Cl- to the cell suspension (final activity ~1 µCi/mL) and incubate at 37°C for 60 minutes to allow for isotopic equilibration.
-
-
Inhibitor Incubation:
-
Following loading, wash the cells three times with chilled wash buffer to remove extracellular 36Cl-.
-
Resuspend the loaded erythrocytes in efflux buffer to a 10% hematocrit.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound or furosemide (or vehicle control) to the respective tubes and incubate for the desired time (e.g., 15 minutes at 37°C). For this compound, a pre-incubation step may be required to assess irreversible inhibition.
-
-
Efflux Measurement:
-
To initiate the efflux, rapidly dilute a small aliquot of the inhibitor-treated cell suspension into a larger volume of pre-warmed, non-radioactive efflux buffer.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the suspension and immediately centrifuge at high speed for a short duration (e.g., 10 seconds at 14,000 x g) to pellet the cells.
-
Carefully collect the supernatant, which contains the effluxed 36Cl-.
-
-
Quantification:
-
Add the collected supernatant to scintillation vials containing scintillation cocktail.
-
To determine the total intracellular radioactivity, lyse an aliquot of the initial cell suspension and measure its radioactivity.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 36Cl- efflux for each condition.
-
Plot the efflux rate as a function of inhibitor concentration to determine the IC50 value.
-
Caption: Workflow diagram for the 36Cl- efflux assay.
Protocol 2: Fluorescence-Based Assay using MQAE for Chloride Channel Inhibition
This assay utilizes a chloride-sensitive fluorescent dye, N-(6-Methoxyquinolyl)acetoethyl ester (MQAE), to monitor changes in intracellular chloride concentration.
Objective: To assess the inhibitory effect of this compound or furosemide on chloride channel activity in a cell line expressing the target transporter.
Materials:
-
Adherent cell line cultured on black-walled, clear-bottom 96-well plates
-
MQAE (N-(6-Methoxyquinolyl)acetoethyl ester) stock solution (in DMSO)
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer (e.g., HBSS with chloride salts replaced by nitrate or gluconate salts)
-
This compound and furosemide stock solutions (in DMSO)
-
Fluorescence microplate reader (excitation ~350 nm, emission ~460 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Wash the cell monolayer twice with chloride-containing buffer.
-
Prepare a loading solution of 5-10 mM MQAE in chloride-containing buffer.
-
Incubate the cells with the MQAE loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with chloride-containing buffer to remove extracellular dye.
-
-
Inhibitor Incubation:
-
Add chloride-containing buffer with varying concentrations of this compound or furosemide (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of each well using a fluorescence microplate reader.
-
To initiate chloride efflux, replace the inhibitor-containing buffer with a chloride-free buffer (also containing the respective inhibitor concentrations).
-
Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes). An increase in fluorescence corresponds to a decrease in intracellular chloride.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the rates to the control (vehicle-treated) wells.
-
Plot the normalized rates against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow diagram for the MQAE fluorescence-based chloride assay.
Conclusion
This compound and furosemide are both valuable tools for inhibiting anion transport, but their distinct specificities and mechanisms of action dictate their appropriate applications. This compound serves as a broad-spectrum inhibitor of anion exchangers, making it suitable for fundamental studies of Cl-/HCO3- exchange and its physiological consequences. In contrast, furosemide's targeted inhibition of NKCC cotransporters has established it as a cornerstone in diuretic therapy and renal physiology research. The choice between these two inhibitors should be guided by the specific transporter and biological question under investigation. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the effects of these and other potential anion transport modulators.
References
- 1. Inhibition of inorganic anion transport across the human red blood cell membrane by chloride-dependent association of dipyridamole with a stilbene disulfonate binding site on the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
Evaluating the Specificity of DIDS in a New Experimental Model: A Comparative Guide
For researchers venturing into new experimental models, understanding the specificity of pharmacological tools is paramount to generating robust and interpretable data. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a widely utilized inhibitor of anion exchangers, crucial for studying a myriad of physiological processes. However, its utility can be compromised by off-target effects. This guide provides a comparative analysis of this compound and its common alternatives, offering experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Performance Comparison of Anion Exchanger Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative compounds on their primary targets, the anion exchanger (AE) proteins, as well as on known off-targets. This data is crucial for assessing the potential for non-specific effects in your experimental system.
Table 1: Inhibitory Potency (IC50/EC50) on Primary Anion Exchanger Targets
| Inhibitor | AE1 (Band 3) | AE2 | AE3 | Chloride Channels (General) | Reference(s) |
| This compound | ~2 µM (reversible, competitive) | Varies by isoform and conditions | Varies by isoform and conditions | 7 µM (intracellular) | [1][2] |
| SITS | Varies, often similar to this compound | Varies by isoform and conditions | Varies by isoform and conditions | - | - |
| NPPB | - | - | - | 42 µM (intracellular) | [2] |
| Phloretin | - | - | - | 20 µM (intracellular) | [2] |
Note: IC50 values can vary significantly depending on the experimental conditions, including cell type, temperature, and substrate concentration.
Table 2: Inhibitory Potency (IC50) on Known Off-Targets
| Inhibitor | Caspase-3 | Caspase-8 | Caspase-9 | RAD51 | GLUT1 | Intermediate-Conductance Ca2+-activated K+ Channel (IKCa) | Reference(s) |
| This compound | Inhibition reported | Inhibition reported | Inhibition reported | 0.9 µM | - | - | [3][4][5][6] |
| SITS | - | - | - | 29 µM | - | - | [6] |
| NPPB | - | - | - | - | - | 39 µM (HL-60 cells), 125 µM (GL-15 cells) | [7] |
| Phloretin | Inhibition of proliferation in cancer cells (IC50 ~12.5-89.23 µM) | - | - | - | 49 µM (Yeast), 61 µM (Human erythrocyte) | - | [8][9] |
Experimental Protocols
To aid in the validation of inhibitor specificity within your model, detailed protocols for key assays are provided below.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol allows for the monitoring of pHi changes, which can be indicative of altered anion exchanger activity.
Materials:
-
Cells of interest
-
Ringer solution (or appropriate physiological buffer)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
This compound or alternative inhibitor
-
Fluorescence microscope or plate reader with appropriate filters (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
-
Nigericin and high-potassium buffer for calibration
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a multi-well plate.
-
Dye Loading: Incubate cells with 2-5 µM BCECF-AM in physiological buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells three times with the physiological buffer to remove extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence ratio (emission at 535 nm following excitation at ~490 nm divided by emission at 535 nm following excitation at ~440 nm).
-
Inhibitor Application: Add this compound or the alternative inhibitor at the desired concentration and continue recording the fluorescence ratio.
-
Calibration: At the end of each experiment, perform a pH calibration by exposing the cells to a high-potassium buffer containing nigericin at a range of known pH values. This allows for the conversion of fluorescence ratios to absolute pHi values.
Measurement of Intracellular Chloride Concentration [Cl⁻]i using MQAE
This method allows for the direct measurement of chloride influx or efflux, key functions of many anion exchangers.
Materials:
-
Cells of interest
-
Physiological buffer
-
MQAE (N-(6-Methoxyquinolyl)acetoethyl ester)
-
This compound or alternative inhibitor
-
Fluorescence microscope or plate reader (Excitation: ~350 nm; Emission: ~460 nm)
Procedure:
-
Cell Preparation: Culture cells on coverslips or in a multi-well plate.
-
Dye Loading: Incubate cells with 5-10 mM MQAE in physiological buffer for 30-60 minutes at room temperature.
-
Wash: Wash the cells thoroughly with physiological buffer to remove extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence intensity. Note that MQAE fluorescence is quenched by chloride, so a higher fluorescence intensity corresponds to a lower intracellular chloride concentration.
-
Experimental Manipulation: Induce a change in intracellular chloride (e.g., by changing the extracellular chloride concentration) in the presence or absence of this compound or the alternative inhibitor.
-
Data Analysis: Monitor the change in MQAE fluorescence over time. A decrease in fluorescence indicates chloride influx, while an increase indicates efflux.
Electrophysiological Analysis of Anion Channel Inhibition
Patch-clamp electrophysiology provides the most direct measure of ion channel and transporter activity.
Materials:
-
Cells expressing the anion exchanger of interest
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions tailored to the specific ion channel and cell type
-
This compound or alternative inhibitor
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording (e.g., plating on coverslips).
-
Pipette Preparation: Pull and fire-polish glass pipettes to an appropriate resistance (typically 2-5 MΩ). Fill the pipette with the intracellular solution.
-
Seal Formation: Approach a cell with the pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Recording: Apply a voltage protocol (e.g., voltage steps or ramps) to elicit anion currents. Record baseline currents.
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing this compound or the alternative inhibitor at various concentrations.
-
Data Analysis: Measure the current amplitude in the presence of the inhibitor and compare it to the baseline to determine the degree of inhibition and calculate the IC50 value.
Visualizing Cellular Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate anion exchanger inhibitor requires careful consideration of its specificity profile. While this compound is a potent inhibitor of anion exchangers, its off-target effects on critical cellular machinery such as caspases and DNA repair proteins necessitate cautious interpretation of experimental results. This guide provides a framework for researchers to objectively evaluate this compound and its alternatives, SITS, NPPB, and phloretin, in the context of their specific experimental model. By utilizing the provided comparative data and detailed experimental protocols, scientists can make informed decisions to enhance the reliability and validity of their findings.
References
- 1. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPPB block of the intermediate-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DIDS Analogs: A Guide to Inhibitory Potency on Anion Exchangers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) and its analogs, focusing on their inhibitory potency against anion exchangers, primarily the SLC4 family of bicarbonate transporters and the Band 3 protein (AE1 or SLC4A1). This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the mechanism of action to aid in the selection and application of these valuable research tools.
Inhibitory Potency of this compound and Its Analogs
The inhibitory potency of this compound and its derivatives varies depending on the specific analog, the target transporter, and the experimental conditions. The following table summarizes available data on the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which is an indicator of the potency of an inhibitor. A lower value indicates a higher potency.
| Analog | Full Name | Target Transporter | IC50 / Ki | Experimental Conditions |
| This compound | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | Band 3 (AE1) in human red blood cells | ~31 nM (IC50) | Chloride exchange at 0°C |
| Mitochondrial anion channels | 11.7 ± 3.1 µM (IC50) | Reconstituted channels in planar lipid membrane | ||
| H₂this compound | 4,4'-Diisothiocyanatodihydrostilbene-2,2'-disulfonate | Band 3 (AE1) in human red blood cells | Data not available | Covalently binds to Lys-539 and Lys-851 |
| SITS | 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid | Band 3 (AE1) in human red blood cells | ~10 µM (Ki) | Affinity chromatography |
| DNDS | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Band 3 (AE1) in human red blood cells | 6.3 µM (Ki,o) / 22 µM (Ki,c) | Chloride efflux in control (o) and this compound-treated (c) cells |
| DBDS | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | Band 3 (AE1) in human red blood cells | 0.67 ± 0.16 µM (K1) | Binding to ghost membranes |
Experimental Protocols
Accurate determination of the inhibitory potency of this compound analogs relies on robust experimental protocols. Below are detailed methodologies for two common assays used to assess the inhibition of anion exchangers.
³⁶Cl⁻ Efflux Assay for Anion Transport Inhibition in Human Erythrocytes
This radioisotope efflux assay directly measures the transport of chloride ions across the red blood cell membrane and its inhibition by this compound analogs.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin or citrate).
-
³⁶Cl⁻ radioisotope.
-
Washing buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).
-
Efflux buffer (e.g., 150 mM NaNO₃, 20 mM HEPES, pH 7.4).
-
This compound analogs of interest.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood to pellet the erythrocytes.
-
Wash the cells three to four times with ice-cold washing buffer to remove plasma and buffy coat.
-
Resuspend the packed erythrocytes to a 50% hematocrit in washing buffer.
-
-
³⁶Cl⁻ Loading:
-
Incubate the erythrocyte suspension with ³⁶Cl⁻ (e.g., 2 µCi/mL) for at least 30 minutes at 37°C to allow for isotopic equilibration.
-
-
Inhibitor Incubation:
-
Aliquot the ³⁶Cl⁻-loaded erythrocytes and incubate with various concentrations of the this compound analog (or vehicle control) for a predetermined time at the desired temperature (e.g., 0°C to minimize covalent binding for reversible inhibition studies).
-
-
Efflux Measurement:
-
To initiate the efflux, rapidly dilute a small volume of the cell suspension (e.g., 20 µL) into a large volume of ice-cold efflux buffer (e.g., 5 mL). The use of a non-transported anion like nitrate in the efflux buffer creates a chloride gradient.
-
At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the suspension and immediately centrifuge to pellet the cells.
-
Collect the supernatant, which contains the effluxed ³⁶Cl⁻.
-
-
Data Analysis:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the rate of ³⁶Cl⁻ efflux for each inhibitor concentration.
-
Plot the efflux rate as a function of the inhibitor concentration and fit the data to an appropriate dose-response curve to determine the IC50 value.
-
SPQ Fluorescence Assay for Chloride Channel Inhibition
This fluorescence-based assay utilizes the chloride-sensitive dye 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) to monitor changes in intracellular chloride concentration.
Materials:
-
Cells expressing the anion exchanger of interest.
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium).
-
Chloride-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Chloride-free buffer (e.g., replacing NaCl and KCl with NaNO₃ and KNO₃).
-
This compound analogs of interest.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and SPQ Loading:
-
Culture the cells on a suitable plate or coverslip.
-
Load the cells with SPQ by incubation in a hypotonic buffer containing 5-10 mM SPQ for 5-15 minutes at 37°C.
-
Wash the cells thoroughly with chloride-containing buffer to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence of the SPQ-loaded cells in the chloride-containing buffer.
-
-
Inhibitor Application:
-
Add various concentrations of the this compound analog to the cells and incubate for the desired period.
-
-
Chloride Gradient Induction and Fluorescence Monitoring:
-
Rapidly exchange the chloride-containing buffer with the chloride-free buffer to establish an outward chloride gradient, which will cause an influx of extracellular anions (like nitrate) and an efflux of intracellular chloride.
-
Monitor the change in SPQ fluorescence over time. The efflux of chloride will lead to an increase in SPQ fluorescence as the quenching effect of chloride is reduced.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each inhibitor concentration.
-
Plot the rate of fluorescence change as a function of the inhibitor concentration and fit the data to determine the IC50 value.
-
Mechanism of Action and Signaling Pathway
This compound and its analogs primarily inhibit anion exchange by binding to a specific site on the transporter protein. In the case of the Band 3 protein (SLC4A1), these compounds bind to a site accessible from the extracellular side and can form covalent bonds with specific lysine residues (e.g., Lys-539). This binding event locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for anion translocation across the membrane. This "alternating access" mechanism is crucial for the transport cycle.
The inhibition of anion exchangers like Band 3 can have significant physiological consequences. In red blood cells, the inhibition of chloride-bicarbonate exchange disrupts the transport of carbon dioxide from the tissues to the lungs. In other cell types, these transporters are involved in regulating intracellular pH, cell volume, and acid-base balance. By blocking these transporters, this compound and its analogs can interfere with these fundamental cellular processes.
Caption: Mechanism of this compound analog inhibition of an anion exchanger operating via an alternating access model.
Conclusion
This compound and its analogs are indispensable tools for studying the function and physiology of anion exchangers. Understanding their comparative inhibitory potencies and the experimental methods to assess them is crucial for accurate and meaningful research. This guide provides a foundational overview to assist researchers in navigating the selection and application of these potent inhibitors in their experimental designs. Further investigation into the structure-activity relationships of a wider range of this compound derivatives will undoubtedly lead to the development of even more specific and potent modulators of anion transport.
Validating DIDS-Induced Changes in Anion Flux: A Comparative Guide Using Radioactive Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) with other anion transport inhibitors, focusing on validation through radioactive tracer studies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these powerful research tools.
Comparative Analysis of Anion Transport Inhibitors
The following table summarizes the quantitative data on the performance of this compound and its common alternatives in inhibiting various anion transporters, as validated by radioactive tracer assays.
| Inhibitor | Target Transporter(s) | Radioactive Tracer(s) Used | Cell Type / System | Reported IC₅₀ / Kᵢ | Citation(s) |
| This compound | Anion Exchanger 1 (AE1) | ⁸⁶Rb⁺ (as K⁺ analog for Cl⁻ conductance) | Mouse Erythrocytes | ~45% inhibition of ⁸⁶Rb⁺ efflux at 10 µM | [1] |
| Chloride-Bicarbonate Exchanger | ³H-DIDS | Ehrlich Ascites Tumor Cells | Kᵢ ≈ 2 µM (reversible inhibition) | [2] | |
| ClC-Ka Chloride Channel | Not specified in tracer study | Mammalian | IC₅₀ = 100 µM | [3] | |
| ClC-ec1 Cl⁻/H⁺ Exchanger | Not specified in tracer study | Bacterial | IC₅₀ ≈ 300 µM | [3] | |
| SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) | Cl⁻-oxalate exchanger, SO₄²⁻-CO₃²⁻ exchanger | Not specified in tracer study | Rabbit Renal Brush Border Membrane Vesicles | Effective inhibitor (specific IC₅₀ not provided) | [4] |
| Niflumic Acid | Pendrin (SLC26A4) | ¹²⁵I⁻, ¹⁴C-HCO₃⁻ | Sus scrofa Pendrin | IC₅₀ ≈ 15 µM for I⁻ and HCO₃⁻ transport | [5] |
| Anion Exchanger 1 (AE1) | Not specified in tracer study | Rat Erythrocytes | Effective inhibitor | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of radioactive tracers to validate the effects of anion transport inhibitors.
Protocol 1: Radioactive Chloride (³⁶Cl⁻) Efflux Assay in Cultured Cells
This protocol describes a common method for measuring the inhibition of chloride channel activity by compounds like this compound.
1. Cell Culture and Seeding:
- Culture the cells of interest (e.g., HEK293 cells expressing a specific chloride channel) to ~80-90% confluency in appropriate growth medium.
- Seed the cells onto 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Loading with ³⁶Cl⁻:
- On the day of the assay, aspirate the growth medium from the wells.
- Wash the cell monolayer twice with a pre-warmed, chloride-free buffer (e.g., containing gluconate as the major anion).
- Add a loading buffer containing ³⁶Cl⁻ (e.g., 1-2 µCi/mL) in a chloride-free medium to each well.
- Incubate the plate at 37°C for a sufficient time to allow for cellular uptake of the radioisotope (e.g., 60-120 minutes).
3. Initiation of Efflux and Inhibition:
- Rapidly aspirate the loading buffer.
- Wash the cells quickly three to five times with ice-cold, chloride-free buffer to remove extracellular ³⁶Cl⁻.
- Add a pre-warmed, chloride-containing efflux buffer to each well. For the experimental group, this buffer will also contain the desired concentration of this compound or another inhibitor. For the control group, add the efflux buffer with the vehicle control.
- At specified time points (e.g., 0, 1, 2, 5, 10, 15 minutes), collect the entire volume of the efflux buffer from designated wells and transfer to scintillation vials.
- Immediately after collecting the buffer at each time point, add and then immediately remove fresh efflux buffer to the same well to collect the efflux for the next time interval.
4. Cell Lysis and Scintillation Counting:
- After the final time point, aspirate the last efflux buffer and lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the cell lysates to separate scintillation vials.
- Add scintillation cocktail to all vials (both efflux samples and cell lysates).
- Measure the radioactivity in each vial using a liquid scintillation counter.
5. Data Analysis:
- Calculate the rate of ³⁶Cl⁻ efflux at each time point, typically expressed as a fraction of the total initial intracellular radioactivity.
- Compare the efflux rates between the control and inhibitor-treated groups to determine the percentage of inhibition.
Protocol 2: ³H-DIDS Labeling to Identify Anion Exchange Proteins
This protocol is used to identify the specific membrane proteins that this compound binds to, thereby implicating them in anion transport.
1. Cell Preparation:
- Harvest the cells of interest (e.g., Ehrlich ascites tumor cells) and wash them several times with a suitable buffer (e.g., a low-chloride buffer at a slightly alkaline pH to enhance this compound binding, such as pH 8.2).[2]
2. Labeling with ³H-DIDS:
- Incubate the cells with ³H-DIDS at a concentration known to cause significant inhibition of anion exchange (e.g., 25 µM) for a specific duration (e.g., 10 minutes).[2] The incubation should be performed under conditions that favor covalent binding.
3. Membrane Isolation:
- After incubation, wash the cells extensively with an ice-cold buffer to remove any unbound ³H-DIDS.
- Disrupt the cells using a suitable method (e.g., sonication or Dounce homogenization).
- Isolate the cell membranes by differential centrifugation (e.g., a high-speed spin to pellet the membranes).
4. Protein Separation and Detection:
- Solubilize the membrane proteins using a detergent-containing buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- After electrophoresis, the gel can be sliced, and the radioactivity in each slice can be determined by liquid scintillation counting to identify the protein bands that have incorporated ³H-DIDS.[2] Alternatively, autoradiography can be used to visualize the radiolabeled protein bands.
5. Analysis:
- The molecular weight of the protein(s) showing significant ³H-DIDS labeling can be determined by comparison to molecular weight standards run on the same gel. This provides evidence for the identity of the anion exchange protein.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Inhibition
This compound inhibits anion exchangers through a two-step mechanism. Initially, it binds reversibly and competitively to the transporter. This is followed by an irreversible, covalent modification of the protein, leading to a sustained blockade of anion flux.
Caption: this compound inhibition of an anion exchanger.
Experimental Workflow for Radioactive Tracer Assay
The following diagram outlines the typical workflow for validating the effect of an inhibitor on anion flux using a radioactive tracer efflux assay.
Caption: Radioactive tracer efflux assay workflow.
References
- 1. Reduced this compound-sensitive chloride conductance in Ae1-/- mouse erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of inhibitors on anion exchangers in rabbit renal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anion exchange and small-molecule inhibition of pendrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anion exchanger AE1 as a candidate pathway for taurine transport in rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DIDS Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the anion exchange inhibitor 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in wild-type versus genetic knockout models, supported by experimental data. Understanding how the effects of a pharmacological inhibitor are altered in the absence of its putative target is a cornerstone of target validation in drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying principles and workflows.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative effects of this compound on anion transport in wild-type (WT) and genetic knockout (KO) models for two key anion exchanger families: Solute Carrier Family 4 (SLC4) and Solute Carrier Family 26 (SLC26).
Table 1: Comparison of this compound Effects on Chloride (Cl⁻) and Sulfate (SO₄²⁻) Transport in Wild-Type vs. Slc26a3 (DRA) Knockout Mouse Cecum
| Parameter Measured | Genotype | Condition | Unidirectional Flux (nmol·cm⁻²·h⁻¹) | Net Flux (nmol·cm⁻²·h⁻¹) | This compound Sensitivity |
| Sulfate (SO₄²⁻) Flux | Wild-Type (WT) | Baseline | Jsm: 15.6, Jms: 7.2 | -8.4 (Secretion) | - |
| + Mucosal this compound (500 µM) | Jsm: 8.1, Jms: 3.5 | -4.6 (Secretion) | Partial Inhibition | ||
| Slc26a3 KO | Baseline | Jsm: 6.2, Jms: 8.9 | +2.7 (Absorption) | - | |
| + Mucosal this compound (500 µM) | Jsm: 5.9, Jms: 4.1 | -1.8 (Secretion) | Partial Inhibition of Jms | ||
| Chloride (Cl⁻) Flux | Wild-Type (WT) | Baseline | Jsm: 19.9, Jms: 30.7 | +10.8 (Absorption) | - |
| + Serosal this compound (500 µM) | Jsm: 10.1, Jms: 12.3 | +2.2 (Absorption) | Strong Inhibition | ||
| Slc26a3 KO | Baseline | Jsm: 25.1, Jms: 19.8 | -5.3 (Secretion) | - | |
| + Serosal this compound (500 µM) | Jsm: 24.5, Jms: 19.1 | -5.4 (Secretion) | Insensitive |
Data synthesized from studies on murine cecum mounted in Ussing chambers. Jsm: Serosal to Mucosal Flux; Jms: Mucosal to Serosal Flux.
Table 2: Comparison of this compound Effects on Anion Exchange in Wild-Type vs. Slc4a1 (AE1/Band 3) Knockout Erythrocytes
| Parameter Measured | Genotype | This compound Treatment | This compound-Sensitive Anion Exchange |
| Chloride/Bicarbonate Exchange | Wild-Type (WT) | Untreated | Present and robust |
| + this compound | Inhibited | ||
| Slc4a1 KO | Untreated | Absent or significantly reduced | |
| + this compound | No further significant inhibition observed |
This table represents a qualitative summary based on multiple studies. The this compound-sensitive component of anion exchange is largely absent in Slc4a1 knockout erythrocytes, indicating AE1 is the primary target of this compound for this function in red blood cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Intestinal Ion Transport using Ussing Chambers
This protocol is adapted from methodologies used to study ion transport across isolated intestinal segments from wild-type and knockout mice.
1. Tissue Preparation:
- Mice are euthanized via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- The desired intestinal segment (e.g., cecum) is promptly excised and placed in ice-cold, oxygenated Krebs-bicarbonate Ringer's solution (KBR).
- The intestine is opened along the mesenteric border, and the luminal contents are gently rinsed away with KBR.
- The muscle layers are carefully stripped away from the mucosa using fine forceps under a dissecting microscope.
2. Ussing Chamber Setup:
- The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, with an exposed surface area typically ranging from 0.1 to 1.0 cm².
- Both the mucosal and serosal sides of the tissue are bathed with equal volumes of KBR, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH at 7.4.
- The bathing solutions are circulated by a gas-lift system.
3. Electrophysiological Measurements:
- The transepithelial potential difference (PD) is measured using Ag/AgCl electrodes connected to the chambers via agar bridges.
- The short-circuit current (Isc) is measured by clamping the PD to 0 mV using a voltage-clamp amplifier. The Isc represents the net ion transport across the epithelium.
- Transepithelial resistance (TER) is calculated from the PD and Isc using Ohm's law and is an indicator of tissue viability and barrier integrity.
4. Unidirectional Ion Flux Measurement:
- To measure mucosal-to-serosal (Jms) and serosal-to-mucosal (Jsm) fluxes of ions like Cl⁻ or SO₄²⁻, radioactive isotopes (e.g., ³⁶Cl or ³⁵SO₄) are added to the respective "hot" side.
- At defined intervals (e.g., every 15-30 minutes), samples are taken from the "cold" side and replaced with an equal volume of unlabeled KBR.
- The radioactivity of the samples is determined using a liquid scintillation counter.
- Unidirectional fluxes are calculated based on the rate of appearance of the isotope on the cold side, the specific activity of the isotope on the hot side, and the surface area of the tissue.
- Net flux is calculated as the difference between Jms and Jsm.
5. Pharmacological Studies:
- After a baseline equilibration period, this compound is added to the mucosal or serosal bathing solution at the desired concentration.
- Electrophysiological parameters and ion fluxes are monitored to determine the effect of the inhibitor.
- The same procedure is followed for tissues from both wild-type and knockout animals to allow for direct comparison.
Measurement of Anion Exchange in Erythrocytes using Stopped-Flow Spectrophotometry
This method is used to measure the rapid kinetics of anion exchange (e.g., Cl⁻/HCO₃⁻ exchange) in red blood cells.
1. Erythrocyte Preparation:
- Whole blood is collected in an anticoagulant (e.g., heparin or EDTA).
- Red blood cells (RBCs) are isolated by centrifugation and washed multiple times in a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) to remove plasma and buffy coat.
- A packed RBC suspension is prepared.
2. Stopped-Flow Experiment:
- The experiment is performed using a stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector.
- A pH-sensitive fluorescent dye (e.g., BCECF) is loaded into the RBCs, or a pH indicator is used in the extracellular medium.
- In a typical experiment to measure Cl⁻/HCO₃⁻ exchange, a suspension of Cl⁻-loaded RBCs is rapidly mixed with a Cl⁻-free, HCO₃⁻-containing solution.
- This creates an outwardly directed Cl⁻ gradient and an inwardly directed HCO₃⁻ gradient, initiating the exchange.
- The exchange of intracellular Cl⁻ for extracellular HCO₃⁻ results in a change in intracellular pH, which is monitored as a change in the fluorescence of the entrapped dye.
- The initial rate of fluorescence change is proportional to the initial rate of anion exchange.
3. This compound Inhibition Assay:
- To measure the inhibitory effect of this compound, RBCs are pre-incubated with varying concentrations of this compound for a specified time before the stopped-flow measurement.
- The rate of anion exchange is measured in the presence of this compound and compared to the rate in its absence.
- This allows for the determination of parameters such as the IC₅₀ (half-maximal inhibitory concentration).
4. Comparison of Wild-Type and Knockout Erythrocytes:
- Erythrocytes are isolated from both wild-type and the respective knockout (e.g., Slc4a1 KO) mice.
- The anion exchange rates and their sensitivity to this compound are measured and compared between the two genotypes to determine the contribution of the knocked-out transporter to the total this compound-sensitive anion exchange.
Mandatory Visualizations
Caption: this compound inhibits anion exchange at the plasma membrane.
A Comparative Analysis of the Reversibility of DIDS and Other Anion Exchange Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with other commonly used anion exchange inhibitors. Understanding the nature of inhibitor binding—whether it is reversible, irreversible, or a combination—is critical for the design and interpretation of experiments in physiology, pharmacology, and drug discovery. This document summarizes key quantitative data, provides detailed experimental protocols for assessing reversibility, and visualizes the mechanisms and workflows involved.
Mechanism of Action: A Spectrum of Reversibility
Anion exchange inhibitors are invaluable tools for studying the function of transporters like the SLC4 and SLC26 families. Their utility, however, is intrinsically linked to their mechanism of action and the reversibility of their binding. These inhibitors can be broadly categorized based on their interaction with the target protein.
This compound (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is a potent and widely used anion exchange inhibitor that exhibits a dual mechanism of action. It initially binds to the anion exchanger in a reversible, competitive manner. This is followed by a slower, temperature-dependent, irreversible covalent modification of the protein, typically through the reaction of its isothiocyanate groups with lysine residues on the transporter.[1][2][3] This two-step process makes this compound a time-dependent inhibitor.
Other stilbene derivatives, such as SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) , also demonstrate a similar two-step inhibition mechanism involving both reversible and irreversible binding. In contrast, DNDS (4,4'-Dinitrostilbene-2,2'-disulfonic acid) , another stilbene derivative, acts as a purely reversible inhibitor.
Non-stilbene compounds like Niflumic Acid represent a different class of reversible inhibitors. Niflumic acid does not directly compete with anions for the binding site but instead allosterically inhibits transport by preventing the conformational changes of the transporter that are necessary for ion translocation.[2]
Quantitative Comparison of Inhibitor Potency
The potency of these inhibitors can be quantified by their inhibition constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀) for reversible inhibition, and the rate of inactivation (kᵢₙₐ꜀ₜ) for irreversible binding. The following table summarizes available data for this compound and other selected anion exchange inhibitors.
| Inhibitor | Target/System | Reversible Inhibition Constant (Kᵢ or Kₑ) | Irreversible Inhibition Rate | Reversibility |
| This compound | Human Erythrocyte Band 3 | Kₑ = 3.1 x 10⁻⁸ M[1] | k꜀ₒᵥ = 0.5 min⁻¹ at 38°C; 0.004 min⁻¹ at 0°C[1] | Reversible, then Irreversible |
| ClC-Ka Chloride Channel | IC₅₀ = 100 µM | Not reported | Primarily used as a reversible blocker in this context | |
| Bacterial ClC-ec1 Exchanger | IC₅₀ ≈ 300 µM | Not reported | Primarily used as a reversible blocker in this context | |
| SITS | Sarcoplasmic Reticulum Anion Transporter | Kₑ = 0.048 µM | Not reported in detail, but known to bind irreversibly | Reversible, then Irreversible |
| DNDS | Human Erythrocyte Band 3 | Kᵢ comparable to other stilbenes (µM range) | Not applicable | Reversible |
| Niflumic Acid | CLC-1 Chloride Channel (Rat Skeletal Muscle) | IC₅₀ = 42 µM[4] | Not applicable | Reversible |
Visualizing Inhibition Mechanisms and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of this compound inhibition and a typical experimental workflow for assessing inhibitor reversibility.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anion exchange inhibitors.
Protocol 1: Measurement of Anion Exchange Inhibition using Radiolabeled Substrate Flux
This protocol describes the measurement of chloride (Cl⁻) efflux from erythrocytes using a radiolabeled tracer (³⁶Cl⁻) to determine the inhibitory effect of a compound.
Materials:
-
Freshly isolated erythrocytes
-
Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
³⁶Cl⁻ radioisotope
-
Anion exchange inhibitor stock solution (e.g., this compound in DMSO)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Microcentrifuge and tubes
Procedure:
-
Cell Preparation and Loading:
-
Wash isolated erythrocytes three times with cold assay buffer.
-
Resuspend the cells to a 50% hematocrit in assay buffer containing a known concentration of ³⁶Cl⁻.
-
Incubate the cells for 60 minutes at 37°C to allow for the equilibration of ³⁶Cl⁻ across the cell membrane.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the anion exchange inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Initiate the efflux by diluting the ³⁶Cl⁻-loaded erythrocytes 1:100 into the assay buffer containing the different concentrations of the inhibitor or vehicle.
-
At various time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately centrifuge at high speed for 10 seconds to pellet the cells.
-
-
Measurement of ³⁶Cl⁻ Efflux:
-
Carefully collect the supernatant, which contains the effluxed ³⁶Cl⁻.
-
Add the supernatant to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ³⁶Cl⁻ efflux for each inhibitor concentration.
-
Plot the efflux rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
For time-dependent inhibitors like this compound, pre-incubate the cells with the inhibitor for different durations before initiating the efflux to determine the rate of irreversible inhibition (kᵢₙₐ꜀ₜ).
-
Protocol 2: Washout Experiment to Determine Inhibitor Reversibility
This protocol is designed to differentiate between reversible and irreversible inhibitors by assessing the recovery of anion exchanger activity after the removal of the inhibitor.
Materials:
-
Cultured cells expressing the anion exchanger of interest
-
Cell culture medium
-
Assay buffer
-
Anion exchange inhibitor
-
Equipment for measuring anion flux (as described in Protocol 1 or using fluorescence-based assays)
Procedure:
-
Baseline Measurement:
-
Measure the baseline anion exchange activity in the cultured cells using a suitable assay (e.g., radiolabeled ion flux or a fluorescence-based method).
-
-
Inhibitor Application:
-
Treat the cells with the inhibitor at a concentration known to cause significant inhibition (e.g., 5-10 times the IC₅₀) for a defined period (e.g., 30 minutes).
-
Measure the anion exchange activity in the presence of the inhibitor to confirm inhibition.
-
-
Washout:
-
Remove the inhibitor-containing medium.
-
Wash the cells three to five times with a fresh, inhibitor-free medium to ensure complete removal of the compound.
-
-
Recovery Measurement:
-
After the final wash, incubate the cells in a fresh, inhibitor-free medium.
-
Measure the anion exchange activity at various time points after the washout (e.g., 0, 15, 30, 60 minutes) to monitor the recovery of function.
-
-
Data Analysis:
-
Compare the anion exchange activity after washout to the baseline activity.
-
Reversible Inhibition: If the activity returns to or near the baseline level, the inhibitor is considered reversible.
-
Irreversible Inhibition: If the activity remains significantly inhibited after the washout, the inhibitor is considered irreversible.
-
Conclusion
The choice of an anion exchange inhibitor should be guided by the specific requirements of the experiment. This compound and SITS are powerful tools for achieving a lasting blockade of anion transport due to their irreversible binding. However, their time- and temperature-dependent mechanism of action must be considered in experimental design. For studies requiring a readily reversible effect, DNDS and niflumic acid are more suitable choices. Niflumic acid offers a distinct, allosteric mechanism of inhibition that can be valuable for probing the conformational dynamics of anion exchangers. By understanding the differences in reversibility and mechanism of action, researchers can select the most appropriate inhibitor to achieve their experimental goals and accurately interpret their findings.
References
- 1. Kinetics of reversible this compound inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating DIDS-Mediated Inhibition of Anion Exchangers: A Comparative Guide to Functional Readouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) with other common anion exchanger inhibitors. We present supporting experimental data from functional readouts, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the objective assessment of these compounds.
Introduction to this compound and Anion Exchangers
Anion exchangers are crucial membrane transport proteins that regulate intracellular pH, cell volume, and chloride concentration by facilitating the exchange of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across the cell membrane. This compound is a widely used and potent, irreversible inhibitor of many anion exchangers. It covalently binds to lysine residues on the transporter protein, leading to a blockade of anion transport. However, the use of this compound requires careful validation due to potential off-target effects. This guide explores functional assays to validate this compound-mediated inhibition and compares its performance with alternative inhibitors.
Comparative Analysis of Anion Exchanger Inhibitors
The efficacy of this compound and other anion exchanger inhibitors can be quantified using functional assays that measure changes in key cellular parameters. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of these inhibitors.
| Inhibitor | Target/Assay | IC50 / Ki | Cell Type | Reference |
| This compound | ClC-Ka chloride channel | 100 µM | - | |
| Bacterial ClC-ec1 Cl-/H+ exchanger | ~300 µM | - | ||
| Deformation-induced cation flux | K1/2 of 1 µM | Human erythrocytes | ||
| Chloride exchange | Ki about 2 µM | Ehrlich ascites tumor cells | ||
| Sarcoplasmic reticulum anion permeability | 2–6 µM | Sarcoplasmic reticulum vesicles | ||
| SITS | p-aminohippurate (PAH) uptake | Ki of 230 µM | Rabbit kidney cortical slice | |
| Niflumic Acid | Anion permeability | 6 x 10⁻⁷ M | Human erythrocyte | |
| Dipyridamole | HCO₃⁻-Cl⁻ exchange | 4 µM | Human erythrocytes |
Functional Readouts for Validating Inhibition
To validate the inhibitory action of this compound and its alternatives, several functional assays can be employed. These assays provide a quantitative measure of the impact of the inhibitor on anion exchanger activity.
Intracellular Chloride Concentration Measurement
Changes in intracellular chloride concentration ([Cl⁻]i) are a direct indicator of anion exchanger activity. The fluorescent probe MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) is commonly used for this purpose. The fluorescence of MQAE is quenched by Cl⁻, meaning a decrease in fluorescence intensity corresponds to an increase in intracellular Cl⁻ concentration.
Intracellular pH Measurement
Anion exchangers, particularly the Cl⁻/HCO₃⁻ exchanger, play a vital role in regulating intracellular pH (pHi). The fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a widely used indicator for measuring pHi. BCECF exhibits a pH-dependent excitation spectrum, allowing for ratiometric measurements that provide a quantitative assessment of pHi.
Cell Volume Regulation Measurement
Anion exchangers are involved in cell volume regulation. Changes in cell volume can be monitored using the calcein-AM fluorescence quenching method. Calcein, a fluorescent dye, self-quenches at high concentrations. When cells swell, the intracellular concentration of calcein decreases, leading to an increase in fluorescence. Conversely, cell shrinkage concentrates calcein, causing fluorescence quenching.
Experimental Protocols
Protocol 1: Measurement of Intracellular Chloride Concentration using MQAE
Materials:
-
Cells of interest
-
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
-
Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells three times with Krebs-HEPES buffer.
-
Prepare a 5 mM MQAE solution in Krebs-HEPES buffer.
-
Add the MQAE solution to the cells and incubate at 37°C for 1 hour.
-
Wash the cells five times with Krebs-HEPES buffer to remove extracellular dye.
-
Acquire baseline fluorescence readings.
-
Add this compound or other inhibitors at various concentrations.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a decrease in intracellular Cl⁻, suggesting inhibition of Cl⁻ influx or stimulation of Cl⁻ efflux.
Protocol 2: Measurement of Intracellular pH using BCECF-AM
Materials:
-
Cells of interest
-
BCECF-AM
-
HEPES-buffered saline (e.g., 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4)
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and an emission filter around 535 nm.
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 1 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 3 µM in HEPES buffer saline.
-
Incubate the cells with the BCECF-AM solution at 37°C for 30 minutes.
-
Wash the cells three times with HEPES buffer saline to remove extracellular dye.
-
Acquire baseline fluorescence ratio readings (e.g., F490/F440).
-
Add this compound or other inhibitors and induce a pH change (e.g., by adding NH₄Cl or removing extracellular Cl⁻).
-
Monitor the change in the fluorescence ratio over time. A change in the ratio indicates a change in intracellular pH.
Protocol 3: Measurement of Cell Volume Changes using Calcein-AM
Materials:
-
Cells of interest
-
Calcein-AM
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Hypertonic and hypotonic solutions
-
Fluorescence microscope or plate reader (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Culture cells to the desired confluency.
-
Load cells with 1-2 µM Calcein-AM in physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Acquire baseline fluorescence readings in an isotonic buffer.
-
Expose the cells to a hypertonic or hypotonic solution to induce cell volume changes.
-
Add this compound or other inhibitors to assess their effect on volume recovery.
-
Monitor the fluorescence intensity over time. A decrease in fluorescence in a hypertonic solution (shrinkage) followed by a return towards baseline indicates regulatory volume increase. An increase in fluorescence in a hypotonic solution (swelling) followed by a decrease indicates regulatory volume decrease.
Visualizing Pathways and Workflows
Signaling Pathway: Anion Exchange and this compound Inhibition
Caption: this compound blocks the anion exchanger, preventing Cl⁻/HCO₃⁻ exchange.
Experimental Workflow: Intracellular pH Measurement
Caption: Workflow for measuring intracellular pH using BCECF-AM.
Logical Relationship: Comparison of Inhibitors
Caption: Comparative relationship of different anion exchanger inhibitors.
Conclusion
The validation of this compound-mediated inhibition of anion exchangers is critical for the accurate interpretation of experimental results. This guide provides a framework for this validation process through the use of robust functional readouts, including measurements of intracellular chloride concentration, pH, and cell volume. By comparing the effects of this compound with alternative inhibitors and adhering to detailed experimental protocols, researchers can ensure the specificity of their findings and contribute to a deeper understanding of the physiological roles of anion exchangers.
Introduction to Stilbene Derivatives as Anion Exchange Inhibitors
A Comparative Analysis of DIDS and Other Stilbene Derivatives as Anion Transport Inhibitors
This guide provides a comparative study of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) and other notable stilbene derivatives, offering insights into their mechanisms of action, inhibitory potencies, and experimental applications. This document is intended for researchers, scientists, and drug development professionals working in fields where anion transport is a critical area of investigation.
Stilbenes are a class of phenolic compounds that have garnered significant attention for their diverse biological activities.[1][2] Within this family, sulfonated stilbene derivatives have been extensively utilized as potent inhibitors of anion exchange (AE) proteins and channels.[3][4] These compounds serve as invaluable tools for dissecting the physiological roles of anion transporters in various cellular processes, including pH regulation, volume control, and epithelial transport.[3][5] This guide focuses on a comparative analysis of this compound, a widely used irreversible inhibitor, with other stilbene derivatives such as SITS and DNDS, highlighting their distinct characteristics and experimental utility.
Comparative Performance and Quantitative Data
The inhibitory effects of this compound and related stilbene derivatives on anion transporters are typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (KD). The following table summarizes key quantitative data for this compound and other stilbene derivatives, providing a basis for comparing their potencies.
| Compound | Target | Organism/Tissue | Method | Key Parameters | Reference |
| This compound | ClC-Ka chloride channel | Mammalian | Electrophysiology | IC50: 100 µM | [3][5] |
| ClC-ec1 Cl-/H+ exchanger | Bacterial | Electrophysiology | IC50: ~300 µM | [3][5] | |
| Anion exchange protein | Ehrlich cells | ³H-DIDS labeling | - | [6] | |
| Deformation-induced cation flux | Human erythrocytes | Ion flux assay | Apparent K1/2: 1 µM | [7] | |
| DNDS | Secretory Cl- channel | Colonic enterocytes | Planar lipid bilayer | Ki: 3.3 ± 1.4 µM; KD: 2.1 ± 0.38 µM | [8] |
| SITS | (Na,K)-ATPase | Jejunum enterocytes | Enzyme assay | Inhibition of total and (Na,K)-ATPase activity | [9] |
| Cl(-)-HCO3- exchange | Guinea pig ventricular papillary muscle | pHi measurement | Suppressed ischemia-induced acidosis | [10] |
Mechanism of Action: Covalent vs. Reversible Inhibition
A key differentiator among stilbene derivatives is their mode of interaction with target proteins.
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid): this compound is characterized by its two isothiocyanate groups, which can form covalent bonds with nucleophilic residues, such as lysine, on anion transport proteins.[5] This leads to a two-stage inhibition process: an initial reversible binding followed by an irreversible covalent modification.[6] This irreversible nature makes this compound a powerful tool for permanently blocking anion transport in experimental systems. However, it is important to note that this compound can hydrolyze and multimerize in aqueous solutions, forming polythioureas that are significantly more potent inhibitors than this compound itself.[3]
DNDS (4,4'-dinitrostilbene-2,2'-disulfonic acid): In contrast to this compound, DNDS acts as a reversible inhibitor of chloride channels.[8] Its dinitro groups do not form covalent bonds with the protein. The inhibitory effect of DNDS can be reversed by washing out the compound, which allows for more dynamic studies of channel function.[8]
SITS (4-acetamido-4'-isothiocyanato-stilbene-2,2'-disulphonate): SITS represents an intermediate case, possessing one isothiocyanate group capable of covalent modification and one acetamido group. This structural difference influences its binding and reactivity compared to this compound.
The following diagram illustrates the different modes of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stilbene disulphonates inhibit apparently separate chloride transporters in skeletal muscle of Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cachannelblockers.com [cachannelblockers.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stilbene disulfonate blockade of colonic secretory Cl- channels in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the stilbene derivatives SITS and this compound on intestinal ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of stilbene derivatives SITS and this compound on development of intracellular acidosis during ischemia in isolated guinea pig ventricular papillary muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DIDS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety. This guide provides essential procedural information for the proper disposal of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS), a commonly used inhibitor of anion exchange. Adherence to these guidelines will help mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Before handling, personnel should be thoroughly familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1] |
| Storage Temperature | −20°C | |
| Solubility in Water | 0.5% | |
| Incompatibility | Strong bases, amines, reducing agents | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste management service. Direct disposal of this compound down the drain or in regular trash is strictly prohibited.
Waste Identification and Segregation
-
Identify as Hazardous Waste: All this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, tubes), and solutions containing this compound, must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused this compound powder in its original container or a clearly labeled, compatible container. Contaminated solid materials such as gloves, bench paper, and kimwipes should be double-bagged in clear plastic bags.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container. Due to the reactivity of the isothiocyanate groups, avoid mixing this compound waste with other chemical waste streams, particularly those containing amines or strong bases.[2]
-
Waste Container Management
-
Use Compatible Containers: All waste containers must be made of materials compatible with this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (this compound)," the concentration (if in solution), and the date of accumulation.
-
Keep Containers Closed: Waste containers should be kept securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
Storage of this compound Waste
-
Designated Storage Area: Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.
-
Segregation from Incompatibles: Ensure that this compound waste is not stored with incompatible materials such as strong bases, amines, or reducing agents to prevent hazardous reactions.[2]
Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to neutralize or treat this compound waste in the laboratory. The isothiocyanate functional groups are reactive, and this compound is known to be unstable in aqueous solutions, forming polythiourea oligomers.[3][4] Neutralization procedures should only be performed by trained professionals.
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific guidelines and the chemical's safety data sheet for the most comprehensive information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
